molecular formula C11H11ClO2 B1588476 Ethyl 4-chlorocinnamate CAS No. 6048-06-2

Ethyl 4-chlorocinnamate

Cat. No.: B1588476
CAS No.: 6048-06-2
M. Wt: 210.65 g/mol
InChI Key: MHZFMMSRIDAQIB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chlorocinnamate is a useful research compound. Its molecular formula is C11H11ClO2 and its molecular weight is 210.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-chlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZFMMSRIDAQIB-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032094
Record name Ethyl 4-chlorocinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24393-52-0, 6048-06-2
Record name Ethyl (2E)-3-(4-chlorophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24393-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-chlorocinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (E)-3-(4-Chlorophenyl)acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Ethyl 4-chlorocinnamate, a significant compound in synthetic chemistry. It serves as a crucial intermediate in the production of pharmaceuticals and agrochemicals and finds application in the fragrance industry.[1] This document details its chemical and physical characteristics, safety information, and established experimental protocols for its synthesis.

Chemical Identity and Physical Properties

This compound, systematically named ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate, is an ester derivative of 4-chlorocinnamic acid.[2][3] The (E)-isomer is the most commonly encountered form. The compound is identified by two primary CAS Numbers: 24393-52-0, which is most frequently cited, and 6048-06-2.[1][2][3][4][5][6]

The fundamental chemical identifiers for this compound are summarized below.

IdentifierValueReference(s)
IUPAC Name ethyl (E)-3-(4-chlorophenyl)prop-2-enoate[2]
Molecular Formula C₁₁H₁₁ClO₂[1][4][6]
Molecular Weight 210.66 g/mol [3][4][5]
Primary CAS Number 24393-52-0[2][3][4][6]
Alternate CAS Number 6048-06-2[1][5]

The physical properties of this compound have been reported across various sources. It is important to note that discrepancies exist in the literature for values such as boiling point and density, which may be attributable to different experimental conditions or the presence of isomers.

PropertyValueReference(s)
Melting Point 49-51 °C[3]
Boiling Point 136-137 °C @ 0.8 Torr[3]
307.9 °C @ 760 mmHg[4]
Density 1.177 ± 0.06 g/cm³ (Predicted)[3]
1.178 g/cm³[4]
Flash Point 151.9 °C[4]
Refractive Index 1.562[4]
LogP 2.916[5]
Vapor Pressure 0.000703 mmHg @ 25°C[4]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[2]

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2]

Hazardous decomposition products upon combustion include carbon oxides and hydrogen chloride gas.[2][7]

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved via the Wittig reaction. An alternative conceptual pathway involves the synthesis of its parent acid, 4-chlorocinnamic acid, through the Perkin reaction, followed by esterification.

The Wittig reaction provides a reliable method for forming the carbon-carbon double bond in this compound from an aldehyde and a phosphonium (B103445) ylide.[8][9][10] This reaction is known for its high efficiency and stereoselectivity, typically favoring the formation of the (E)-alkene with stabilized ylides.[8][11]

Methodology:

  • Reaction Setup: A solution of 4-chlorobenzaldehyde (B46862) (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (B24862) (1.05 equivalents) is prepared in a suitable solvent, such as toluene.

  • Reaction Execution: The mixture is refluxed for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The solvent is concentrated under reduced pressure.

    • Hexane is added to precipitate the triphenylphosphine (B44618) oxide byproduct.

    • The mixture is allowed to stand, typically overnight, to ensure complete precipitation.

  • Isolation and Purification:

    • The solid triphenylphosphine oxide is removed by filtration.

    • The filtrate, containing the crude product, is concentrated by evaporation.

    • The crude product is purified by vacuum distillation, collecting the fraction that boils at approximately 130°C at 0.5 mm Hg.

Wittig_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 4-chlorobenzaldehyde 4-chlorobenzaldehyde Reflux Reflux in Toluene (approx. 2h) 4-chlorobenzaldehyde->Reflux Ylide (Carbethoxymethylene)- triphenylphosphorane Ylide->Reflux Concentrate Concentrate (under vacuum) Reflux->Concentrate Precipitate Add Hexane & Stand Overnight Concentrate->Precipitate Filter Filter to Remove Byproduct Precipitate->Filter Purify Vacuum Distillation (130°C @ 0.5 mmHg) Filter->Purify Filtrate Byproduct Triphenylphosphine Oxide (Solid) Filter->Byproduct Solid Product This compound Purify->Product

Workflow for the Wittig Synthesis of this compound.

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids.[12][13][14] It involves the condensation of an aromatic aldehyde (4-chlorobenzaldehyde) with an acid anhydride (B1165640) (acetic anhydride) in the presence of a weak base, typically the sodium salt of the corresponding acid (sodium acetate).[15][16] The resulting 4-chlorocinnamic acid can then be esterified to yield the target compound.

Perkin_Reaction_Pathway A 4-Chlorobenzaldehyde D Condensation Reaction (High Temperature) A->D B Acetic Anhydride B->D C Base Catalyst (e.g., Sodium Acetate) C->D E Intermediate D->E F Hydrolysis E->F G 4-Chlorocinnamic Acid F->G H Esterification (Ethanol, Acid Catalyst) G->H I This compound H->I

Conceptual pathway for the synthesis of this compound via the Perkin reaction.

Applications and Reactivity

This compound serves as a versatile building block in organic synthesis. Its reactivity is centered around the ester functionality and the carbon-carbon double bond, allowing for a variety of chemical transformations.

  • Ester Hydrolysis/Transesterification: The ethyl ester can be hydrolyzed to the parent carboxylic acid or transesterified with other alcohols.

  • Double Bond Reduction: The alkene can be hydrogenated to yield the corresponding saturated propanoate derivative.

  • Heck Reaction: As an activated alkene, it can participate in palladium-catalyzed cross-coupling reactions like the Mizoroki-Heck reaction.[4]

These reactions make it a valuable precursor for synthesizing more complex molecules with potential applications in medicinal chemistry and materials science.[1]

Reactivity_Relationships cluster_starting Core Compound cluster_derivatives Potential Derivatives ECC This compound Acid 4-Chlorocinnamic Acid ECC->Acid Hydrolysis SaturatedEster Ethyl 3-(4-chlorophenyl)propanoate ECC->SaturatedEster Hydrogenation HeckProduct Heck Reaction Products (e.g., Stilbene derivatives) ECC->HeckProduct Pd-catalyzed Cross-Coupling

Key chemical transformations of this compound.

References

Ethyl 4-chlorocinnamate (CAS: 24393-52-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Ethyl 4-chlorocinnamate, a compound of significant interest to researchers, scientists, and drug development professionals. This document covers its physicochemical properties, spectroscopic data, synthesis protocols, and biological activities, with a focus on its potential applications in medicinal chemistry.

Physicochemical Properties

This compound is a cinnamic acid derivative characterized by an ethyl ester and a chlorine atom at the para position of the phenyl ring.[1][2] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 24393-52-0[1]
Molecular Formula C₁₁H₁₁ClO₂[1]
Molecular Weight 210.66 g/mol [1]
Melting Point 49-51 °C[1]
Boiling Point 307.9 °C at 760 mmHg[1]
Density 1.178 g/cm³[1]
Appearance Off-white to slight yellow solid[3]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are presented in the following tables.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the aromatic, vinylic, and ethyl protons.[4]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.63Doublet (d)16.51H, Vinylic proton
7.46Doublet (d)8.72H, Aromatic protons
7.35Doublet (d)8.72H, Aromatic protons
6.42Doublet (d)16.21H, Vinylic proton
4.28Quartet (q)7.52H, -OCH₂CH₃
1.35Triplet (t)6.93H, -OCH₂CH₃
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of this compound shows signals for all 11 carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Carbon Environment
166-168C=O (Ester)
143-145=CH-Ar
135-137C-Cl
132-134C-C=O
129-131Aromatic CH
128-130Aromatic CH
117-119=CH-COOEt
60-62-OCH₂-
14-16-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorption bands of its functional groups.

Wavenumber (cm⁻¹)Vibration
~3080C-H stretch (alkene)
~3100-3000C-H stretch (aromatic)
~1720C=O stretch (α,β-unsaturated ester)
~1640C=C stretch (alkene)
~1600, ~1490C=C stretch (aromatic)
~1250-1000C-O stretch (ester)
~830C-H bend (p-disubstituted aromatic)
Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zFragment
210/212[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern)
181/183[M - C₂H₅]⁺
165/167[M - OC₂H₅]⁺
139/141[C₇H₄Cl]⁺
103[C₇H₄Cl - Cl]⁺

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Wittig reaction between 4-chlorobenzaldehyde (B46862) and (carbethoxymethylene)triphenylphosphorane (B24862).[5][6][7]

Experimental Protocol: Wittig Reaction
  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in an appropriate solvent such as toluene.

  • Reagent Addition: Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Add hexane (B92381) to the residue to precipitate triphenylphosphine (B44618) oxide. Filter the solid and wash it with hexane. The filtrate, containing the crude product, is then concentrated.

  • Final Purification: Purify the crude product by distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure this compound.[5]

G cluster_synthesis Synthesis Workflow reagents 4-Chlorobenzaldehyde + (Carbethoxymethylene)triphenylphosphorane dissolve Dissolve in Toluene reagents->dissolve reflux Reflux for 2-4 hours dissolve->reflux workup Cool and Concentrate reflux->workup precipitate Add Hexane to Precipitate Triphenylphosphine Oxide workup->precipitate filter Filter precipitate->filter purify Purify by Distillation or Column Chromatography filter->purify product This compound purify->product G cluster_pathway Ergosterol Biosynthesis Pathway Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 catalyzes ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane incorporation into inhibitor This compound inhibitor->cyp51 inhibits cyp51->ergosterol G cluster_antifungal Antifungal Susceptibility Testing Workflow prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate prep_compound Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilution in 96-well Plate prep_compound->serial_dilution serial_dilution->inoculate incubate Incubate at 35-37°C for 24-48h inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic G cluster_larvicidal Larvicidal Bioassay Workflow rear_larvae Rear Mosquito Larvae to 3rd/4th Instar setup_bioassay Introduce Larvae to Test Solutions rear_larvae->setup_bioassay prep_solutions Prepare Test Solutions of This compound prep_solutions->setup_bioassay incubate Incubate for 24-48 hours setup_bioassay->incubate record_mortality Record Larval Mortality incubate->record_mortality analyze_data Calculate LC₅₀ and LC₉₀ record_mortality->analyze_data

References

Ethyl 4-chlorocinnamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-chlorocinnamate

For researchers, scientists, and drug development professionals, this compound is a compound of interest with applications in various fields, including as a fragrance agent and an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] This technical guide provides essential information on its molecular properties and a detailed experimental protocol for its synthesis.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₁ClO₂[1][2][3][4]
Molecular Weight 210.66 g/mol [1][2][4]
CAS Number 24393-52-0[3][4]

Synthesis of this compound

A modern and efficient method for the synthesis of this compound and similar compounds is the Horner-Wadsworth-Emmons (HWE) reaction, which can be performed under microwave irradiation for a greener and faster process.

Experimental Protocol: Microwave-Assisted Horner-Wadsworth-Emmons Reaction

This protocol is adapted from a green synthesis methodology for ethyl cinnamates.[4]

Materials:

Equipment:

  • 10 mL microwave reaction vessel

  • Microwave synthesis reactor

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 10 mL microwave vessel, dissolve triethyl phosphonoacetate (1.0 equivalent), 4-chlorobenzaldehyde (0.7 equivalent), and potassium carbonate (1.0 equivalent) in 3 mL of ethanol.[4]

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 140 °C for 20 minutes.[4]

  • Solvent Removal: After the reaction, allow the microwave vessel to cool to room temperature. Remove the ethanol under vacuum using a rotary evaporator.[4]

  • Purification: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane (e.g., 4:6 ratio) as the eluent to yield pure this compound.[4]

Synthesis Workflow

The following diagram illustrates the key steps in the microwave-assisted Horner-Wadsworth-Emmons synthesis of this compound.

Synthesis_Workflow Reactants Reactants: 4-chlorobenzaldehyde Triethyl phosphonoacetate K₂CO₃ in Ethanol Microwave Microwave Irradiation (140°C, 20 min) Reactants->Microwave Step 1 Cooling Cool to Room Temperature Microwave->Cooling Step 2 Evaporation Solvent Removal (Rotary Evaporator) Cooling->Evaporation Step 3 Purification Purification (Column Chromatography) Evaporation->Purification Step 4 Product Final Product: This compound Purification->Product Step 5

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chlorocinnamate, a derivative of cinnamic acid, is a compound of growing interest in the fields of chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound. All quantitative data is summarized in structured tables, and experimental workflows and potential signaling pathways are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound presents as a solid at room temperature. Its core physical and chemical properties are summarized in the table below, compiled from various sources.[1][2][3][4][5]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁ClO₂[3][4]
Molecular Weight 210.66 g/mol [3][4]
Melting Point 49-51 °C[5]
Boiling Point 307.9 °C at 760 mmHg[5]
Density 1.2 ± 0.1 g/cm³[5]
Flash Point 151.9 ± 16.4 °C[5]
Appearance White to pale yellow solid[2]
Solubility Information not widely available, likely soluble in organic solvents.
CAS Number 24393-52-0[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in its structure.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.3Triplet3H-CH₃ (ethyl group)
~4.2Quartet2H-CH₂- (ethyl group)
~6.4Doublet1HVinylic proton α to carbonyl
~7.3-7.5Multiplet4HAromatic protons
~7.7Doublet1HVinylic proton β to carbonyl
Infrared (IR) Spectroscopy
  • ~1715 cm⁻¹: C=O stretch of the ester.

  • ~1630 cm⁻¹: C=C stretch of the alkene.

  • ~1600, 1490 cm⁻¹: C=C stretches of the aromatic ring.

  • ~1250, 1170 cm⁻¹: C-O stretches of the ester.

  • ~830 cm⁻¹: C-H bend of the para-substituted aromatic ring.

  • ~770 cm⁻¹: C-Cl stretch.

Mass Spectrometry

A detailed mass spectrum with fragmentation patterns for this compound is not available in the public domain. However, based on the structure of esters, common fragmentation patterns can be anticipated.[7][8] The molecular ion peak [M]⁺ would be expected at m/z 210/212 due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl). Key fragments would likely include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give the acylium ion [M-45]⁺, and cleavage at the ester linkage.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde and (carbethoxymethylene)triphenylphosphorane in toluene.

  • Reflux the mixture with stirring for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Add hexane to the residue to precipitate the triphenylphosphine (B44618) oxide byproduct.

  • Filter the mixture to remove the solid byproduct.

  • Wash the filtrate with a saturated sodium bisulfite solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

G reagents 4-chlorobenzaldehyde + (Carbethoxymethylene)triphenylphosphorane in Toluene reflux Reflux reagents->reflux Heat workup Workup (Evaporation, Precipitation, Filtration) reflux->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound via the Wittig reaction.

Antimicrobial Activity Assay

The antimicrobial activity of this compound can be evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[9][10]

Materials:

  • This compound

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (microbe in broth without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G prep Prepare serial dilutions of This compound in broth inoc Inoculate with microbial suspension prep->inoc incub Incubate at appropriate temperature inoc->incub read Determine MIC (visual or spectrophotometric) incub->read result Minimum Inhibitory Concentration (MIC) read->result

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Biological Activity and Potential Signaling Pathways

While research specifically on this compound is limited, the broader class of cinnamic acid derivatives exhibits a range of biological activities.[11]

Antimicrobial Activity

A study on the antimicrobial activity of 4-chlorocinnamic acid derivatives demonstrated that this compound possesses antifungal activity against Candida species.[9][10] The proposed mechanism of action for these compounds is the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi.[10] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.

G This compound This compound 14α-demethylase 14α-demethylase This compound->14α-demethylase Inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis 14α-demethylase->Ergosterol Biosynthesis Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Biosynthesis->Fungal Cell Membrane Integrity Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death

Caption: Proposed antifungal mechanism of action for this compound.

Potential Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess anti-inflammatory properties.[12][13][14] A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17][18] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting this pathway, cinnamate (B1238496) derivatives can reduce the inflammatory response. While not specifically demonstrated for this compound, this represents a primary avenue for future investigation.

G Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Translocation NF-κB Translocation IκB Degradation->NF-κB Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation->Pro-inflammatory Gene Expression This compound (inferred) This compound (inferred) This compound (inferred)->IKK Activation Inhibits

Caption: Inferred anti-inflammatory mechanism via NF-κB pathway inhibition.

Potential Anticancer Activity

The structurally similar compound, ethyl cinnamate, has been shown to suppress tumor growth by inhibiting angiogenesis through the attenuation of the VEGFR2 signaling pathway.[19] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[20][21][22][23][24] Inhibition of VEGFR2 phosphorylation and its downstream signaling can block the proliferation and migration of endothelial cells, thereby cutting off the blood supply to tumors. This provides a strong rationale for investigating the anti-angiogenic and anticancer potential of this compound.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Downstream Signaling\n(e.g., MAPK/ERK, PI3K/Akt) Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) VEGFR2->Downstream Signaling\n(e.g., MAPK/ERK, PI3K/Akt) Activates Endothelial Cell Proliferation,\nMigration, and Survival Endothelial Cell Proliferation, Migration, and Survival Downstream Signaling\n(e.g., MAPK/ERK, PI3K/Akt)->Endothelial Cell Proliferation,\nMigration, and Survival Angiogenesis Angiogenesis Endothelial Cell Proliferation,\nMigration, and Survival->Angiogenesis This compound (inferred) This compound (inferred) This compound (inferred)->VEGFR2 Inhibits Phosphorylation

Caption: Inferred anti-angiogenic mechanism via VEGFR2 pathway inhibition.

Safety and Handling

This compound is classified as an irritant.[15] It may cause skin, eye, and respiratory irritation.[15] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[20] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[15]

Conclusion

This compound is a compound with well-defined physical and chemical properties and established synthetic routes. Its demonstrated antimicrobial activity, coupled with the strong potential for anti-inflammatory and anticancer effects inferred from related structures, makes it a promising candidate for further investigation in drug development. This guide provides a foundational resource for researchers to build upon in exploring the full therapeutic potential of this and similar cinnamic acid derivatives. Further studies are warranted to elucidate its specific mechanisms of action in inflammatory and cancer models and to obtain a complete spectroscopic profile.

References

Ethyl 4-chlorocinnamate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for Ethyl 4-chlorocinnamate. The information is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. This document outlines the known hazards, physicochemical properties, and recommended safety protocols. Due to the limited availability of specific toxicological data for this compound, information on related compounds and general principles of chemical safety for irritants is also discussed.

Chemical Identification and Physicochemical Properties

This compound is an ester of 4-chlorocinnamic acid. Its identification details and physicochemical properties are summarized in the table below. It is important to note that some of the physical properties reported in the literature show variability.

PropertyValueSource(s)
IUPAC Name ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate[1]
Synonyms Ethyl (2E)-3-(4-chlorophenyl)acrylate, 4-Chloroethyl cinnamate[1][2]
CAS Number 24393-52-0[3][4]
Molecular Formula C₁₁H₁₁ClO₂[5]
Molecular Weight 210.66 g/mol [5]
Melting Point 49-51 °C[2][6]
Boiling Point 136-137 °C at 0.8 Torr; 307.9 °C at 760 mmHg[2][3]
Density 1.177 - 1.2 g/cm³[3][6]
Vapor Pressure 0.000703 mmHg at 25°C[2]
Flash Point 151.9 °C[2]
Solubility Not available[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.[5]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory System)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Toxicological Information

There is a notable lack of publicly available quantitative toxicological data for this compound. Safety Data Sheets consistently report acute toxicity (oral, dermal, inhalation) as "not available".[5] In such cases, it is prudent to handle the substance with care, assuming a degree of toxicity based on its irritant classification and the properties of structurally related compounds.

Acute Toxicity
  • Oral: No data available.

  • Dermal: No data available.

  • Inhalation: No data available.

Skin, Eye, and Respiratory Irritation

The GHS classification indicates that this compound is an irritant to the skin, eyes, and respiratory system.[5] Symptoms of exposure may include redness, itching, and pain upon contact with skin and eyes, and coughing or shortness of breath if inhaled.[5]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity
  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[5]

  • Mutagenicity: No data available.

  • Reproductive Toxicity: No data available.

Experimental Protocols for Safety Assessment

Skin Irritation Test (OECD 439)

This in vitro test uses reconstructed human epidermis to assess the skin irritation potential of a chemical.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis models are equilibrated overnight in a defined culture medium.

  • Chemical Application: The test chemical is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.

  • Post-Exposure: The chemical is removed by rinsing, and the tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay. The reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.

  • Classification: A chemical is classified as a skin irritant if it reduces the mean tissue viability below a defined threshold (typically 50%) compared to the negative control.

Eye Irritation Test (OECD 492)

This in vitro test uses a reconstructed human cornea-like epithelium to assess the eye irritation potential of a chemical.

Methodology:

  • Tissue Preparation: Reconstructed human cornea-like epithelium models are equilibrated in a defined culture medium.

  • Chemical Application: The test chemical is applied topically to the tissue surface. Negative and positive controls are included.

  • Exposure and Incubation: The tissues are exposed to the chemical for a specified duration.

  • Post-Exposure: The chemical is rinsed off, and the tissues are incubated for a post-exposure period.

  • Viability Assessment: Tissue viability is measured using the MTT assay.

  • Classification: A chemical is classified as an eye irritant based on the extent of viability reduction.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test assesses the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: A set of bacterial strains with different known mutations in the histidine operon is used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The bacterial strains are exposed to various concentrations of the test chemical, along with positive and negative controls.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A chemical is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Potential Signaling Pathways in Irritation

The irritant effects of cinnamates and other α,β-unsaturated carbonyl compounds are thought to be mediated, at least in part, through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[7][8] TRPA1 is a non-selective cation channel expressed on sensory neurons.

Activation of TRPA1 by electrophilic compounds like cinnamates can lead to the influx of calcium ions, resulting in the release of pro-inflammatory neuropeptides. This initial event can trigger a cascade of inflammatory responses, potentially involving the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9][10] These pathways are known to play a crucial role in the expression of pro-inflammatory cytokines and chemokines, leading to the characteristic signs of inflammation such as redness, swelling, and pain.

G cluster_exposure Exposure cluster_cellular Cellular Response cluster_physiological Physiological Outcome This compound This compound TRPA1 Activation TRPA1 Activation This compound->TRPA1 Activation Ca2+ Influx Ca2+ Influx TRPA1 Activation->Ca2+ Influx MAPK Pathway MAPK Pathway Ca2+ Influx->MAPK Pathway NF-kB Pathway NF-kB Pathway Ca2+ Influx->NF-kB Pathway Inflammatory Mediators Inflammatory Mediators MAPK Pathway->Inflammatory Mediators NF-kB Pathway->Inflammatory Mediators Irritation (Skin, Eyes, Respiratory) Irritation (Skin, Eyes, Respiratory) Inflammatory Mediators->Irritation (Skin, Eyes, Respiratory)

Caption: Conceptual signaling pathway for irritation induced by this compound.

Safe Handling and Storage

Adherence to proper safety protocols is essential when handling this compound to minimize the risk of exposure.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Engineering Controls
  • Work in a well-ventilated laboratory.

  • The use of a chemical fume hood is strongly recommended, especially when handling larger quantities or when there is a risk of generating dust or aerosols.

  • An eyewash station and safety shower should be readily accessible.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

Storage
  • Store in a tightly closed container.

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

G cluster_planning Planning cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Engineering Controls Engineering Controls Risk Assessment->Engineering Controls Personal Protective Equipment Personal Protective Equipment Risk Assessment->Personal Protective Equipment Chemical Handling Chemical Handling Engineering Controls->Chemical Handling Personal Protective Equipment->Chemical Handling Decontamination Decontamination Chemical Handling->Decontamination Waste Disposal Waste Disposal Chemical Handling->Waste Disposal

Caption: General workflow for the safe handling of this compound.

First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use appropriate personal protective equipment. Avoid breathing dust or vapors and contact with skin and eyes.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Hazardous decomposition products may include carbon oxides and hydrogen chloride gas.

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.

Disposal Considerations

Dispose of waste and contaminated materials in accordance with federal, state, and local regulations. Do not allow to enter drains or waterways.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal safety assessment. It is the responsibility of the user to ensure that all safety precautions are followed. The information provided is based on currently available data and may be subject to change.

References

Ethyl 4-chlorocinnamate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-chlorocinnamate

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, safety information, experimental protocols for its synthesis and analysis, and insights into its potential biological activities. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identification and Physical Properties

This compound is a cinnamic acid derivative with the chemical formula C₁₁H₁₁ClO₂.[1] It is also known by other names such as Ethyl (2E)-3-(4-chlorophenyl)acrylate and ethyl p-chlorocinnamate.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₁ClO₂[1]
Molecular Weight 210.66 g/mol [1]
CAS Number 24393-52-0[2]
Appearance Colorless liquid or off-white to slight yellow solid[4]
Melting Point 49-51 °C[2]
Boiling Point 307.9 °C at 760 mmHg[2]
Density 1.178 g/cm³[2]
Flash Point 151.9 °C[2]
Vapor Pressure 0.000703 mmHg at 25°C[2]
Refractive Index 1.562[2]
Solubility Data not readily available. Predicted to have high solubility in polar aprotic and protic organic solvents.[5]

Material Safety Data

The following sections summarize the key safety information for this compound based on available Material Safety Data Sheets (MSDS).

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are:

  • Skin irritation (Category 2) [5]

  • Serious eye irritation (Category 2A) [5]

  • May cause respiratory irritation (Category 3) [5][6]

Toxicological Information

Table 2: Summary of Available Toxicological Data

EndpointResultReference(s)
Acute Oral Toxicity (LD50) No data available[7]
Acute Dermal Toxicity (LD50) No data available[7]
Acute Inhalation Toxicity (LC50) No data available[7]
Skin Corrosion/Irritation Causes skin irritation.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[5]
Respiratory or Skin Sensitization Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[6]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[6]
Handling, Storage, and Disposal
  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[6]

  • Disposal: Dispose of waste and residues in accordance with local authority requirements. Do not let the product enter drains.[5][8]

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound from 4-chlorobenzaldehyde (B46862) and (carboethoxymethylene)triphenylphosphorane.

Materials:

  • 4-chlorobenzaldehyde

  • (Carboethoxymethylene)triphenylphosphorane

  • Toluene (B28343)

  • Hexane (B92381)

  • 5% Palladium on Carbon (for optional reduction)

  • Ethyl Acetate (for optional reduction)

Procedure:

  • A solution of 4-chlorobenzaldehyde (28 g) and (carboethoxymethylene)triphenylphosphorane (73 g) in toluene (500 mL) is refluxed for 2 hours.[9]

  • The reaction mixture is cooled to room temperature and concentrated under vacuum to a total volume of 150 mL.[9]

  • Pure hexane (500 mL) is added, and the mixture is left for 18 hours at room temperature.[9]

  • The solid triphenylphosphine (B44618) oxide is filtered off and rinsed with hexane.[9]

  • The filtrate is evaporated to yield the crude product.[9]

  • The crude product is purified by distillation at 0.5 mm Hg, collecting the fraction boiling at 130° C to give this compound.[9]

G 4-chlorobenzaldehyde 4-chlorobenzaldehyde Reflux Reflux 4-chlorobenzaldehyde->Reflux Wittig_Reagent (Carboethoxymethylene)triphenylphosphorane Wittig_Reagent->Reflux Toluene Toluene Toluene->Reflux Cooling_Concentration Cool & Concentrate Reflux->Cooling_Concentration Hexane_Addition Add Hexane Cooling_Concentration->Hexane_Addition Filtration Filtration Hexane_Addition->Filtration Evaporation Evaporate Filtrate Filtration->Evaporation Distillation Distillation Evaporation->Distillation Product This compound Distillation->Product

Wittig Synthesis Workflow
Analytical Methods

Several analytical methods can be employed for the characterization and quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC): An analytical method using HPLC with UV detection has been developed for the quantification of a promising cinnamic acid derivative analog.[2] This technique can be adapted for this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization with reagents like ethyl chloroformate can be used to enhance the analysis of related compounds and metabolites.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.[12]

Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, research on related cinnamic acid derivatives provides valuable insights into its potential mechanisms of action.

Potential Antifungal Activity

Derivatives of 4-chlorocinnamic acid have demonstrated antifungal activity. Molecular docking studies suggest that these compounds may act as inhibitors of the enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi.[13][14] Another study suggests that cinnamic acid derivatives may inhibit benzoate (B1203000) 4-hydroxylase (CYP53), another fungal-specific enzyme.[15]

G Cinnamic_Acid_Derivative 4-Chlorocinnamic Acid Ester Inhibition Inhibition Cinnamic_Acid_Derivative->Inhibition Enzyme 14α-demethylase (Fungal Enzyme) Ergosterol_Pathway Ergosterol Biosynthesis Enzyme->Ergosterol_Pathway Inhibition->Enzyme Fungal_Cell_Membrane Fungal Cell Membrane Disruption Ergosterol_Pathway->Fungal_Cell_Membrane

Proposed Antifungal Mechanism
Potential Anti-Angiogenesis Activity (Inference from Ethyl Cinnamate)

A study on the closely related compound, ethyl cinnamate (B1238496) (without the chloro- substitution), has shown that it can suppress tumor growth by inhibiting angiogenesis through the attenuation of the VEGFR2 signaling pathway.[16] This suggests a potential, though unconfirmed, similar mechanism for this compound. The VEGFR2 pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[9][17]

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Phosphorylation Receptor Phosphorylation VEGFR2->Phosphorylation Ethyl_Cinnamate Ethyl Cinnamate (related compound) Ethyl_Cinnamate->VEGFR2 Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Phosphorylation->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis

Inferred VEGFR2 Inhibition
Potential Acetylcholinesterase Inhibition

Some studies on cinnamic acid derivatives have indicated inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission.[18][19] One study on larvicidal activity of p-chlorocinnamate suggested that its mechanism of action is associated with the inhibition of the AChE enzyme.[2]

G Cinnamic_Acid_Derivative Cinnamic Acid Derivative Inhibition Inhibition Cinnamic_Acid_Derivative->Inhibition AChE Acetylcholinesterase (AChE) Acetylcholine_Hydrolysis Acetylcholine Hydrolysis AChE->Acetylcholine_Hydrolysis Inhibition->AChE Cholinergic_Signaling Altered Cholinergic Signaling Acetylcholine_Hydrolysis->Cholinergic_Signaling

Proposed AChE Inhibition

Conclusion

This compound is a compound with established physicochemical properties and synthesis methods. While its safety profile indicates it should be handled with care due to irritant properties, a significant gap exists in the publicly available quantitative toxicological data. The biological activities of related cinnamic acid derivatives suggest that this compound may possess interesting antifungal, anti-angiogenic, and acetylcholinesterase inhibitory properties, warranting further investigation for its potential applications in drug development and other scientific fields. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for future research on this compound.

References

Spectroscopic Profile of Ethyl 4-chlorocinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-chlorocinnamate, a valuable intermediate in organic synthesis and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.68Doublet1HVinylic Proton (Ar-CH=)
7.44Doublet2HAromatic Protons (ortho to Cl)
7.48Doublet2HAromatic Protons (ortho to C=C)
6.31Doublet1HVinylic Proton (=CH-COOEt)
4.20Quartet2HMethylene Protons (-O-CH₂-CH₃)
1.36Triplet3HMethyl Protons (-O-CH₂-CH₃)

Table 1: ¹H NMR spectral data of this compound in CDCl₃.[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
~166Carbonyl Carbon (C=O)
~143Vinylic Carbon (Ar-CH=)
~136Aromatic Carbon (C-Cl)
~133Aromatic Carbon (C-C=C)
~129Aromatic Carbons (CH)
~118Vinylic Carbon (=CH-COOEt)
~61Methylene Carbon (-O-CH₂)
~14Methyl Carbon (-CH₃)

Table 2: Predicted ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3050MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1715StrongC=O Stretch (Ester)
~1640MediumC=C Stretch (Alkenyl)
~1590, ~1490MediumC=C Stretch (Aromatic)
~1250, ~1170StrongC-O Stretch (Ester)
~1090StrongC-Cl Stretch
~830Strongp-Substituted Benzene C-H Bend

Table 3: Predicted major IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 210.66 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key fragments.[3][4]

m/zPossible Fragment Ion
210/212[M]⁺ (Molecular Ion) with isotope peak for ³⁷Cl
181/183[M - C₂H₅]⁺
165/167[M - OC₂H₅]⁺
138/140[Cl-C₆H₄-CH=CH]⁺
103[C₆H₄-CH=CH]⁺

Table 4: Predicted mass spectrometry fragmentation data for this compound.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

Infrared (IR) Spectroscopy Protocol (Thin Film Method)
  • Sample Preparation: Dissolve a small amount of solid this compound in a volatile solvent such as dichloromethane.

  • Film Deposition: Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like ethyl acetate (B1210297) or hexane.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation.

  • MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_data Data Interpretation Sample This compound H_NMR ¹H NMR Sample->H_NMR Dissolve in CDCl₃ C_NMR ¹³C NMR Sample->C_NMR Dissolve in CDCl₃ IR FTIR Spectroscopy Sample->IR Thin Film/KBr Pellet MS GC-MS Sample->MS Dilute in Solvent Structure Structural Elucidation H_NMR->Structure C_NMR->Structure IR->Structure Functional Groups MS->Structure Mol. Weight & Fragmentation Purity Purity Assessment MS->Purity

Caption: General workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-chlorocinnamate. The document details the chemical shift assignments, coupling constants, and multiplicities of the protons in the molecule. A detailed experimental protocol for acquiring the spectrum is also provided, along with a visual representation of the molecular structure and proton environments.

Molecular Structure and Proton Environments

This compound, systematically named ethyl (E)-3-(4-chlorophenyl)prop-2-enoate, possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The trans-configuration of the alkene protons is a key feature, leading to a large coupling constant. The molecule is comprised of an ethyl ester group and a 4-chlorophenyl group attached to a propenoate backbone.

The key proton environments are:

  • Aromatic Protons (H-c, H-d): Two sets of chemically non-equivalent protons on the para-substituted benzene (B151609) ring.

  • Vinylic Protons (H-a, H-b): Two protons on the carbon-carbon double bond.

  • Ethyl Protons (H-e, H-f): The methylene (B1212753) and methyl protons of the ethyl ester group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Proton Label Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration Assignment
H-f1.36Triplet (t)7.13H-CH₃
H-e4.28Quartet (q)7.12H-OCH₂-
H-a6.42Doublet (d)16.01H=CH-CO
H-d7.38Doublet (d)8.52HAr-H (ortho to Cl)
H-c7.46Doublet (d)8.52HAr-H (ortho to C=C)
H-b7.65Doublet (d)16.01HAr-CH=

Experimental Protocol

The following protocol outlines the steps for the preparation and acquisition of a high-quality ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh 10-20 mg of high-purity this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a common solvent for non-polar to moderately polar organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into the NMR tube to a height of approximately 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 300 MHz (or higher field) NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: Standard probe temperature (typically 298 K).

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately -2 to 12 ppm is appropriate.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the assigned proton labels corresponding to the data in the ¹H NMR table.

Ethyl_4_chlorocinnamate cluster_ethyl Ethyl Group cluster_vinyl Vinylic Group cluster_phenyl 4-Chlorophenyl Group C_Me CH₃ C_Methylene CH₂ C_Me->C_Methylene J = 7.1 Hz H_f H-f (1.36 ppm, t) C_Me->H_f O_ester O C_Methylene->O_ester H_e H-e (4.28 ppm, q) C_Methylene->H_e C_carbonyl C=O O_ester->C_carbonyl C_alpha CH C_beta CH C_alpha->C_beta J = 16.0 Hz H_a H-a (6.42 ppm, d) C_alpha->H_a H_b H-b (7.65 ppm, d) C_beta->H_b C1 C C_beta->C1 C2 CH C1->C2 C3 CH C2->C3 H_c1 H-c (7.46 ppm, d) C2->H_c1 C4 C-Cl C3->C4 H_d1 H-d (7.38 ppm, d) C3->H_d1 C5 CH C4->C5 C6 CH C5->C6 H_d2 H-d (7.38 ppm, d) C5->H_d2 C6->C1 H_c2 H-c (7.46 ppm, d) C6->H_c2 C_carbonyl->C_alpha

Caption: Molecular structure of this compound with proton assignments.

In-Depth Technical Guide to ¹³C NMR Analysis of Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 4-chlorocinnamate, a compound of interest in synthetic chemistry and drug discovery. The document details experimental protocols, data interpretation, and visual workflows to facilitate a thorough understanding of this analytical technique as applied to the target molecule.

Introduction to ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical method used to determine the carbon framework of organic molecules.[1] Unlike the NMR-active ¹H nucleus, the natural abundance of the ¹³C isotope is only about 1.1%, which makes the technique inherently less sensitive.[2][3][4] However, proton-decoupled ¹³C NMR spectra offer the significant advantage of providing a single peak for each unique carbon atom in a molecule, simplifying spectral interpretation.[3][4] The chemical shift of each carbon is highly sensitive to its local electronic environment, providing valuable information about its functional group and position within the molecule.[2][5][6]

Predicted ¹³C NMR Data for this compound

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are based on data from analogous compounds, such as mthis compound, and typical chemical shift ranges for the functional groups present.[7] The numbering of the carbon atoms is provided in the accompanying molecular structure diagram.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomEnvironmentPredicted Chemical Shift (δ, ppm)
C9Carbonyl (Ester)~166
C8Alkene (=CH)~143
C4Aromatic (C-Cl)~137
C1Aromatic (C-ipso)~133
C3, C5Aromatic (CH)~129
C2, C6Aromatic (CH)~129
C7Alkene (=CH)~119
C10Methylene (-O-CH₂)~61
C11Methyl (-CH₃)~14

Note: The chemical shifts for the aromatic carbons C2, C3, C5, and C6 can be very close and may overlap.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized experimental protocol for obtaining a proton-decoupled ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 10-50 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference (δ = 0.0 ppm).[9][10]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[11]

  • Locking and Shimming: Insert the sample into the spectrometer probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[1]

  • Acquisition Parameters:

    • Pulse Program: Use a standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).[1]

    • Pulse Angle: A 30° or 45° pulse angle is often recommended for routine spectra to allow for faster repetition rates.[8]

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds for qualitative spectra.[1] For quantitative analysis, a longer delay (at least 5 times the longest T₁ of the carbons) is necessary.[1][12]

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[1][2]

    • Acquisition Time: An acquisition time of around 4 seconds is generally suitable for compounds of this molecular weight.[8]

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[1]

  • Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the absorptive mode and perform a baseline correction to obtain a flat baseline.[1]

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and the logical process for interpreting the ¹³C NMR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample (this compound in CDCl3) add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference

Caption: Experimental workflow for ¹³C NMR analysis.

interpretation_workflow start Obtain Processed ¹³C NMR Spectrum count_signals Count Number of Unique Signals start->count_signals chem_shift Analyze Chemical Shifts (ppm) count_signals->chem_shift count_signals->chem_shift 9 unique carbons expected assign_signals Assign Signals to Specific Carbons chem_shift->assign_signals chem_shift->assign_signals Compare to data tables and predictions final_structure Confirm Structure of This compound assign_signals->final_structure

Caption: Logical workflow for spectral interpretation.

Interpretation Notes:

  • Number of Signals: The structure of this compound has 9 unique carbon environments, and thus, 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • Chemical Shift Regions: The spectrum can be broadly divided into the aliphatic region (0-90 ppm) and the unsaturated/aromatic region (100-200 ppm).[4]

    • Aliphatic Region: The signals for the ethyl group carbons (-O-CH₂ and -CH₃) will appear in this region. The carbon attached to the electronegative oxygen (C10) will be further downfield than the terminal methyl carbon (C11).[6][13]

    • Unsaturated/Aromatic Region: The six aromatic carbons and the two alkene carbons will resonate in this region.[5]

    • Carbonyl Region: The ester carbonyl carbon (C9) will be the most downfield signal, typically in the 165-185 ppm range.[5][6]

  • DEPT Analysis: For unambiguous assignment of CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed.[3] A DEPT-90 spectrum will show only CH signals, while a DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons do not appear in DEPT spectra.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound.[1] By following a systematic experimental protocol and a logical interpretation workflow, researchers can obtain detailed and reliable information about the carbon skeleton of the molecule. This guide provides the foundational knowledge for researchers and professionals to effectively utilize this powerful technique in their work.

References

Mass Spectrometry of Ethyl 4-chlorocinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of Ethyl 4-chlorocinnamate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the expected fragmentation patterns under electron ionization (EI), offers a detailed experimental protocol for its analysis, and visualizes the fragmentation pathways.

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound (C₁₁H₁₁ClO₂) under electron ionization (EI) mass spectrometry. The molecular weight of this compound is 210.66 g/mol . Due to the presence of the chlorine atom, isotopic peaks for chlorine-containing fragments are expected, with the M+2 peak having an intensity of approximately one-third of the M peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[1][2] The relative abundances are estimations based on common fragmentation patterns of ethyl esters and chlorinated aromatic compounds.

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula Interpretation Predicted Relative Abundance (%)
210/212[M]⁺[C₁₁H₁₁³⁵ClO₂]⁺ / [C₁₁H₁₁³⁷ClO₂]⁺Molecular Ion40
181/183[M - C₂H₅]⁺[C₉H₆³⁵ClO₂]⁺ / [C₉H₆³⁷ClO₂]⁺Loss of ethyl radical15
165/167[M - OC₂H₅]⁺[C₉H₆³⁵ClO]⁺ / [C₉H₆³⁷ClO]⁺Loss of ethoxy radical100 (Base Peak)
137/139[M - COOC₂H₅]⁺[C₈H₆³⁵Cl]⁺ / [C₈H₆³⁷Cl]⁺Loss of ethoxycarbonyl radical60
137[C₉H₆O]⁺[C₉H₆O]⁺Loss of HCl from [M - OC₂H₅]⁺20
102[C₈H₆]⁺[C₈H₆]⁺Loss of Cl from [M - COOC₂H₅]⁺30
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation25

Experimental Protocols

This section details a standard protocol for the acquisition of an electron ionization mass spectrum of a solid sample like this compound.

Objective: To obtain a reproducible electron ionization mass spectrum of this compound.

Materials and Equipment:

  • This compound (solid)

  • High-purity solvent (e.g., methanol, dichloromethane)

  • Vortex mixer

  • Microsyringe

  • Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., 1 mg/mL in methanol).

    • Ensure the sample is fully dissolved. Vortex if necessary.

  • Instrument Setup (Typical GC-MS Parameters):

    • Injection Mode: Splitless or split, depending on the concentration.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight.

    • Scan Range: m/z 40-400.

  • Sample Injection:

    • Inject 1 µL of the prepared sample solution into the GC inlet.

  • Data Acquisition:

    • Initiate the data acquisition software to collect the mass spectral data as the compound elutes from the GC column.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway cluster_main Fragmentation of this compound M This compound [C₁₁H₁₁ClO₂]⁺˙ m/z = 210/212 F1 [M - OC₂H₅]⁺ [C₉H₆ClO]⁺ m/z = 165/167 M->F1 - •OC₂H₅ F2 [M - C₂H₅]⁺ [C₉H₆ClO₂]⁺ m/z = 181/183 M->F2 - •C₂H₅ F3 [M - COOC₂H₅]⁺ [C₈H₆Cl]⁺˙ m/z = 137/139 M->F3 - •COOC₂H₅ F4 [C₉H₆O]⁺˙ m/z = 137 F1->F4 - HCl F5 [C₈H₆]⁺˙ m/z = 102 F3->F5 - •Cl

Caption: Proposed EI fragmentation pathway of this compound.

References

An In-depth Technical Guide to the FTIR Spectrum of Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectrum of Ethyl 4-chlorocinnamate, a compound of interest in pharmaceutical and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual workflows to aid in the characterization and analysis of this molecule.

Introduction to the Vibrational Spectroscopy of this compound

This compound is an organic compound featuring several key functional groups that give rise to a characteristic infrared spectrum. These include an ester group, a carbon-carbon double bond (alkene), and a para-substituted aromatic ring. Infrared spectroscopy is a powerful analytical technique for identifying these functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][3] The resulting FTIR spectrum is a unique molecular "fingerprint" that can be used for structural elucidation and quality control.

Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000MediumC-H stretchingAromatic and Vinylic C-H
2985-2950MediumAsymmetric and symmetric C-H stretching-CH₃ and -CH₂- (Ethyl)
~1715StrongC=O stretchingα,β-unsaturated Ester
~1640MediumC=C stretchingAlkene (trans)
1600-1450MediumC=C stretchingAromatic Ring
~1270StrongAsymmetric C-O-C stretchingEster
~1170StrongSymmetric C-O-C stretchingEster
~1090MediumC-Cl stretchingAryl Chloride
~980Strong=C-H out-of-plane bending (trans)Alkene
~830StrongC-H out-of-plane bending (para-substitution)Aromatic Ring

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol details the methodology for obtaining a high-quality FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common and versatile sampling technique.[5][6][7][8]

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (B1212193) ATR crystal.

Sample Preparation:

  • This compound is typically a solid at room temperature. Ensure the sample is in a fine powder form to ensure good contact with the ATR crystal. If the sample is an oil, it can be used directly.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol (B130326) or ethanol, followed by a dry tissue.

    • Acquire a background spectrum of the empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.[9]

  • Sample Spectrum:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the spectral baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Experimental and Interpretive Workflows

To further clarify the processes involved in the analysis of this compound via FTIR, the following diagrams, generated using the DOT language, illustrate the experimental and logical workflows.

experimental_workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Spectrum (Baseline Correction, Peak Picking) E->F

Caption: Experimental workflow for ATR-FTIR analysis.

interpretation_workflow Start Obtain Processed FTIR Spectrum A Identify Diagnostic Region (4000-1500 cm⁻¹) Start->A B Assign Key Functional Groups: - C=O (Ester) - C=C (Alkene & Aromatic) - C-H (Aromatic, Vinylic, Aliphatic) A->B C Analyze Fingerprint Region (1500-500 cm⁻¹) B->C D Confirm Structural Features: - C-O (Ester) - C-Cl (Aryl Chloride) - Substitution Patterns C->D E Compare with Reference Spectra (if available) D->E End Confirm Molecular Structure E->End

Caption: Logical workflow for FTIR spectrum interpretation.

Detailed Interpretation of the this compound Spectrum

A systematic approach to interpreting the FTIR spectrum is crucial for accurate structural confirmation.

  • Diagnostic Region (4000-1500 cm⁻¹):

    • C-H Stretching: Look for peaks just above 3000 cm⁻¹ corresponding to the aromatic and vinylic C-H stretches. Peaks just below 3000 cm⁻¹ are indicative of the aliphatic C-H stretches from the ethyl group.

    • Carbonyl (C=O) Stretching: A strong, sharp absorption band around 1715 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the α,β-unsaturated ester carbonyl group.[10]

    • Alkene and Aromatic C=C Stretching: A medium intensity peak around 1640 cm⁻¹ can be assigned to the C=C stretch of the alkene. The aromatic C=C stretching vibrations will appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹.

  • Fingerprint Region (1500-500 cm⁻¹):

    • Ester C-O Stretching: Two strong bands are expected for the ester C-O stretches. The asymmetric C-O-C stretch will appear around 1270 cm⁻¹, while the symmetric stretch will be near 1170 cm⁻¹.

    • C-Cl Stretching: The presence of the chlorine atom on the aromatic ring will give rise to a medium intensity band around 1090 cm⁻¹.

    • Out-of-Plane Bending: A strong band around 980 cm⁻¹ is characteristic of the out-of-plane C-H bending of the trans-alkene. Additionally, a strong band around 830 cm⁻¹ is indicative of the para-substitution pattern on the aromatic ring.

By following this interpretive guide and comparing the obtained spectrum with the predicted values, researchers can confidently identify and characterize this compound. This information is critical for ensuring the purity and structural integrity of the compound in drug development and other scientific applications.

References

Crystal Structure of Ethyl 4-chlorocinnamate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chlorocinnamate is a cinnamic acid ester with potential applications in various scientific domains. This document aims to provide a comprehensive technical guide on its crystal structure. However, a thorough search of publicly available crystallographic databases and scientific literature did not yield a specific, solved crystal structure for this compound.

Despite the absence of direct crystallographic data, this guide will furnish general information about the compound, including its chemical properties and a standard experimental workflow that would be employed for its crystal structure determination. This information is intended to serve as a foundational resource for researchers interested in pursuing the crystallographic analysis of this compound.

Introduction

This compound (CAS No. 24393-52-0) is a derivative of cinnamic acid, a compound known for its presence in various plants and its wide range of biological activities. The introduction of a chlorine atom at the para position of the phenyl ring and the esterification of the carboxylic acid with ethanol (B145695) can significantly influence its physicochemical properties and biological activity. Understanding the three-dimensional arrangement of atoms in its crystalline state is crucial for establishing structure-property relationships, which are vital in fields such as materials science and drug design.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₁ClO₂[1][2]
Molecular Weight 210.66 g/mol [1][2]
Melting Point 49-51 °C[1]
Boiling Point 136-137 °C (at 0.8 Torr)[1]
IUPAC Name ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate[2]
Synonyms Ethyl (E)-3-(4-chlorophenyl)acrylate, 4-Chlorocinnamic acid ethyl ester[1]

Experimental Protocol for Crystal Structure Determination

While the specific crystal structure of this compound is not available, the following section outlines a standard experimental procedure for its determination via single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of this compound can be achieved through the esterification of 4-chlorocinnamic acid with ethanol in the presence of an acid catalyst. The generalized reaction is as follows:

Synthesis 4-Chlorocinnamic Acid 4-Chlorocinnamic Acid Esterification Esterification 4-Chlorocinnamic Acid->Esterification Ethanol Ethanol Ethanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water

Caption: Synthesis of this compound.

Single crystals suitable for X-ray diffraction can be grown by various methods, such as slow evaporation from a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents), slow cooling of a saturated solution, or vapor diffusion.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal of this compound would be mounted on a goniometer head. X-ray diffraction data would then be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

The experimental workflow is visualized in the following diagram:

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Synthesis of Ethyl 4-chlorocinnamate Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Processing Data Processing Xray->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: X-ray Crystallography Workflow.

Anticipated Structural Features

Based on the structures of similar cinnamic acid derivatives, several structural features can be anticipated for this compound:

  • Planarity: The molecule is expected to be largely planar, particularly the cinnamoyl group, due to the delocalization of π-electrons across the phenyl ring, the double bond, and the carbonyl group.

  • Stereochemistry: The double bond is expected to be in the E-configuration, which is generally more stable.

  • Intermolecular Interactions: In the crystalline state, molecules are likely to be held together by a network of weak intermolecular interactions, such as C-H···O and C-H···π interactions. The presence of the chlorine atom may also lead to halogen bonding (C-Cl···O or C-Cl···π interactions), which could influence the crystal packing.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides the foundational chemical information and a standard experimental framework for its analysis. The determination of its crystal structure would be a valuable contribution to the fields of chemistry and materials science, enabling a deeper understanding of its structure-property relationships. Researchers are encouraged to undertake the crystallographic study of this compound to fill this knowledge gap.

References

The Multifaceted Biological Activities of Cinnamic Acid Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in a variety of plants, and its ester derivatives have garnered significant attention within the scientific community.[1][2][3][4][5] Renowned for their low toxicity and broad spectrum of biological activities, these compounds represent a promising scaffold for the development of novel therapeutic agents.[2][4][5] This technical guide provides a comprehensive overview of the biological activities of cinnamic acid esters, with a focus on their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. Detailed experimental protocols, quantitative activity data, and elucidated signaling pathways are presented to support researchers, scientists, and drug development professionals in their exploration of this versatile class of compounds.

Introduction

Cinnamic acid and its derivatives are synthesized in plants via the shikimate pathway and serve as precursors to a wide array of secondary metabolites.[3][6] The core structure, featuring a benzene (B151609) ring conjugated to a propenoic acid side chain, is amenable to chemical modification, particularly at the carboxylic acid group to form esters.[1][7][8] This esterification has been shown to significantly modulate the biological profile of the parent acid, often enhancing potency and altering the spectrum of activity.[9][10] This guide will delve into the key therapeutic areas where cinnamic acid esters have shown considerable promise.

Antimicrobial Activity

Cinnamic acid esters have demonstrated notable activity against a range of pathogenic bacteria and fungi.[4][9][11] Esterification of cinnamic acid generally leads to enhanced antimicrobial potency compared to the parent acid.[9]

Quantitative Antimicrobial Data

The antimicrobial efficacy of cinnamic acid esters is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10]

CompoundStaphylococcus aureus (ATCC 35903) MIC (µM)Staphylococcus epidermidis (ATCC 12228) MIC (µM)Pseudomonas aeruginosa (ATCC 25853) MIC (µM)Candida albicans (ATCC 76485) MIC (µM)Aspergillus flavus (LM-171) MIC (µM)Reference
Cinnamic Acid>1578.16>1578.16>1578.16>1578.16>1578.16[9]
Methyl Cinnamate1578.161578.161578.16789.191578.16[9]
Ethyl Cinnamate1452.721452.721452.72726.361452.72[9]
Butyl Cinnamate626.62626.62626.62626.62626.62[9]
Decyl Cinnamate550.96550.96550.96>550.96>550.96[9]
Benzyl Cinnamate537.81537.811075.63>1075.63>1075.63[9]
Proposed Mechanism of Antimicrobial Action

The antimicrobial action of cinnamic acid esters is believed to involve the disruption of microbial cell membranes. The lipophilic nature of the esters facilitates their intercalation into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components such as ions and ATP, and ultimately, cell death.

Proposed Antimicrobial Mechanism of Cinnamic Acid Esters cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space Cinnamic Acid Ester Cinnamic Acid Ester Lipid Bilayer Outer Leaflet Inner Leaflet Cinnamic Acid Ester->Lipid Bilayer Intercalation Cellular Components Ions, ATP, etc. Lipid Bilayer->Cellular Components Membrane Disruption & Leakage Cell Death Cell Death Cellular Components->Cell Death leads to

Caption: Proposed mechanism of antimicrobial action of cinnamic acid esters.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[9][10]

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium. A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubated to achieve a turbidity corresponding to a 0.5 McFarland standard.[9] The inoculum is further diluted to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).[9]

  • Preparation of Test Compounds: A stock solution of the cinnamic acid ester is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[9]

  • Serial Dilution: A two-fold serial dilution of the test compound is performed in a 96-well microtiter plate using the appropriate broth to create a range of concentrations.[9]

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate is incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Anticancer Activity

Cinnamic acid esters have emerged as promising candidates in oncology, exhibiting cytotoxic effects against various cancer cell lines.[1][7][12] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[12][13]

Quantitative Anticancer Data

The anticancer potential is often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit a biological process or response by 50%.

CompoundTarget/Cell LineIC50 (µM)Reference
Compound 3h (cinnamic acid metronidazole (B1676534) ester derivative)EGFR Kinase0.62[14][15]
Compound 3h (cinnamic acid metronidazole ester derivative)HER-2 Kinase2.15[14][15]
Cinnamic Acid (free) on MDA-MB-231 cellsMDA-MB-2312.296 mM[16]
CIN-PLGA-NPs on MDA-MB-231 cellsMDA-MB-2310.5171 mM[16]
Signaling Pathways in Anticancer Activity

Cinnamic acid derivatives can modulate several signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) pathways.[14] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades that promote cell proliferation and survival.

Inhibition of EGFR/HER-2 Signaling by Cinnamic Acid Esters EGF/Ligand EGF/Ligand EGFR/HER-2 Receptor EGFR/HER-2 Receptor EGF/Ligand->EGFR/HER-2 Receptor Binds to Autophosphorylation Autophosphorylation EGFR/HER-2 Receptor->Autophosphorylation Induces Cinnamic Acid Ester Cinnamic Acid Ester Cinnamic Acid Ester->Autophosphorylation Inhibits Downstream Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Autophosphorylation->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Survival

Caption: Inhibition of EGFR/HER-2 signaling by cinnamic acid esters.

Experimental Protocol: Kinase Inhibition Assay (ELISA-based)

The ability of cinnamic acid esters to inhibit protein kinases like EGFR and HER-2 can be evaluated using a solid-phase ELISA assay.[14]

  • Plate Coating: Microtiter plates are coated with a substrate peptide for the specific kinase.

  • Kinase Reaction: The purified kinase (e.g., EGFR or HER-2) is added to the wells along with ATP and various concentrations of the test compound (cinnamic acid ester).

  • Incubation: The plate is incubated to allow the phosphorylation of the substrate.

  • Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A chromogenic substrate is added, and the resulting color change is measured using a plate reader. The intensity of the color is proportional to the kinase activity.

  • IC50 Calculation: The concentration of the test compound that inhibits kinase activity by 50% (IC50) is determined.

Antioxidant Activity

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[4][5][17] They can neutralize free radicals and modulate cellular antioxidant defense mechanisms.

Quantitative Antioxidant Data

The antioxidant capacity is often measured by the IC50 value in radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. A lower IC50 indicates greater antioxidant activity.

CompoundDPPH Scavenging IC50 (µg/mL)Reference
Cinnamic Acid0.18[18]
Cinnamyl Acetate0.16[18]
Vitamin C (Standard)0.12[18]
Mechanisms of Antioxidant Action

Cinnamic acid esters exert their antioxidant effects through two main mechanisms:

  • Direct Radical Scavenging: Phenolic hydroxyl groups on the aromatic ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[17]

  • Indirect Cellular Effects: They can upregulate endogenous antioxidant defenses through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway.[17]

Workflow for DPPH Radical Scavenging Assay Prepare Reagents Prepare DPPH Solution and Test Compound Dilutions Mix Mix DPPH Solution with Test Compound Prepare Reagents->Mix Incubate Incubate in the Dark (e.g., 30 minutes) Mix->Incubate Measure Absorbance Measure Absorbance at 517 nm Incubate->Measure Absorbance Calculate Calculate Percentage Inhibition and IC50 Value Measure Absorbance->Calculate

Caption: A typical workflow for determining antioxidant activity using the DPPH assay.

Experimental Protocol: DPPH Radical Scavenging Assay

This is one of the most common methods for evaluating the direct radical scavenging activity of a compound.[17]

  • Reagent Preparation: A stock solution of the test compound is prepared in a solvent like methanol. A working solution of DPPH in the same solvent is also prepared.[17]

  • Reaction Mixture: The DPPH solution is mixed with various concentrations of the test compound.[19]

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[17][19]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the scavenging of the DPPH radical.[19]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Anti-inflammatory Activity

Cinnamic acid and its esters have demonstrated anti-inflammatory properties in various models.[1][20] They can inhibit the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory effect can be assessed in vivo, for example, by measuring the reduction of paw edema in animal models.

Compound (75 mg/kg)% Inhibition of Paw Edema (at 3 hours)Reference
Phenylbutazone (80 mg/kg)57[20]
Menthyl Cinnamate42[20]
Pulegyl Cinnamate61[20]
Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of cinnamic acid derivatives can be attributed to the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[1] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[20]

  • Animal Dosing: Rats are administered the test compound (cinnamic acid ester) or a reference drug (e.g., phenylbutazone) intraperitoneally.[20]

  • Induction of Edema: After a set time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.[20]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 3, 5, and 7 hours) after carrageenan injection using a plethysmometer.[20]

  • Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

Conclusion and Future Directions

Cinnamic acid esters represent a versatile and promising class of bioactive molecules with a wide range of therapeutic applications. Their demonstrated antimicrobial, anticancer, antioxidant, and anti-inflammatory activities, coupled with their favorable safety profile, make them attractive candidates for further drug development. The structure-activity relationships highlighted in various studies provide a rational basis for the design of new derivatives with enhanced potency and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and pharmacokinetic profiles in more detail, and advancing the most promising candidates into clinical development. The continued investigation of cinnamic acid esters holds significant potential for the discovery of novel therapies for a variety of human diseases.

References

The Multifaceted Potential of Chlorinated Cinnamates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a subject of scientific interest due to their diverse biological activities. The introduction of chlorine atoms into the cinnamate (B1238496) scaffold can significantly modulate their physicochemical properties, leading to enhanced potency and novel applications. This technical guide provides an in-depth overview of the potential applications of chlorinated cinnamates in medicine, agriculture, and materials science, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Antimicrobial Applications

Chlorinated cinnamates have demonstrated significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. The presence of chlorine on the phenyl ring is often associated with increased lipophilicity, which can facilitate passage through microbial cell membranes.

Antibacterial and Antifungal Activity

A range of chlorinated cinnamic acid esters and amides have been synthesized and evaluated for their antimicrobial properties. The data consistently shows that the position and number of chlorine substituents, as well as the nature of the ester or amide group, play a crucial role in determining the antimicrobial spectrum and potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Chlorinated Cinnamates against Various Microorganisms

CompoundMicroorganismMIC (µg/mL)Reference
Methyl 4-chlorocinnamateStaphylococcus aureus>1000[1]
Methoxythis compoundCandida albicans25[1]
Methoxythis compoundCandida glabrata25[1]
Methoxythis compoundCandida krusei50[1]
Methoxythis compoundCandida guilliermondii25[1]
Perillyl 4-chlorocinnamateCandida albicans6.25[1]
Perillyl 4-chlorocinnamateCandida glabrata6.25[1]
Perillyl 4-chlorocinnamateCandida krusei12.5[1]
Perillyl 4-chlorocinnamateCandida guilliermondii6.25[1]
4-isopropylbenzylcinnamideStaphylococcus aureus125[2]
Decyl cinnamateStaphylococcus aureus125[2]
Decyl cinnamateStaphylococcus epidermidis125[2]
Decyl cinnamatePseudomonas aeruginosa250[2]
Mechanism of Antimicrobial Action

The primary antifungal mechanism of chlorinated cinnamates is believed to be the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Specifically, these compounds have been shown to target the enzyme 14α-demethylase (a cytochrome P450 enzyme, CYP51), which is a key step in the ergosterol pathway.[1] Molecular docking studies have suggested a high affinity of chlorinated cinnamates for the active site of this enzyme.[3] Some derivatives may also directly interact with ergosterol in the fungal plasma membrane.[4] In bacteria, the mechanism is less clearly defined but may involve disruption of cell membrane integrity and inhibition of essential enzymes.

Antifungal_Mechanism cluster_FungalCell Fungal Cell Chlorinated_Cinnamate Chlorinated Cinnamate 14a_demethylase 14α-demethylase (CYP51) Chlorinated_Cinnamate->14a_demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces 14a_demethylase->Ergosterol Catalyzes production of Cell_Membrane_Disruption Cell Membrane Disruption

Antifungal mechanism of chlorinated cinnamates.
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of chlorinated cinnamates using the broth microdilution method.[5][6][7]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Chlorinated cinnamate compound

  • Bacterial or fungal inoculum

  • Sterile diluent (e.g., saline, DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the chlorinated cinnamate in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: From a fresh 18-24 hour agar (B569324) plate, select 3-5 isolated colonies and suspend them in a sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock chlorinated cinnamate solution to the first well and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Within 15 minutes of standardizing the inoculum, add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL per well.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Interpretation: The MIC is the lowest concentration of the chlorinated cinnamate that completely inhibits visible growth of the microorganism.[6]

Anticancer Applications

Chlorinated cinnamates have emerged as a promising class of compounds in cancer research, demonstrating cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer.

Cytotoxic and Antiproliferative Activity

The anticancer potential of chlorinated cinnamates has been evaluated in numerous studies, with IC50 values indicating their potency against different cancer cell types.

Table 2: IC50 Values of Selected Cinnamic Acid Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Chlorogenic AcidMCF-7 (Breast Cancer)952[8]
Chlorogenic AcidMDA-MB-231 (Breast Cancer)590.5[8]
Alkyl Cinnamate (DM-2-8)MDAMB-231 (Breast Cancer)4.13 µg/mL[9]
Modulation of Cancer-Related Signaling Pathways

Chlorinated cinnamates exert their anticancer effects by interfering with critical signaling pathways involved in cell survival, proliferation, and metastasis. Key pathways modulated include the PI3K/Akt, MAPK, and NF-κB pathways.

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Cinnamates have been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway.[10] Downregulation of Akt activity can lead to the induction of apoptosis.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in cell proliferation, differentiation, and apoptosis. Cinnamates can modulate the activity of different components of the MAPK cascade, contributing to their anticancer effects.

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immune responses. Aberrant NF-κB activation is common in many cancers. Cinnamates have been shown to inhibit NF-κB activation, thereby suppressing the expression of its target genes that promote cancer progression.[11]

Anticancer_Signaling cluster_Cell Cancer Cell cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Chlorinated_Cinnamate Chlorinated Cinnamate Akt Akt Chlorinated_Cinnamate->Akt Inhibits (dephosphorylation) MAPK MAPK Chlorinated_Cinnamate->MAPK Modulates IKK IKK Chlorinated_Cinnamate->IKK Inhibits PI3K PI3K PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Inhibits Nuclear_Translocation Nuclear Translocation NFkB->Nuclear_Translocation Pro_cancer_Genes Pro-cancer Gene Expression Nuclear_Translocation->Pro_cancer_Genes

Modulation of cancer signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14][15]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Chlorinated cinnamate compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the chlorinated cinnamate in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Agricultural Applications

Chlorinated cinnamates have also been investigated for their potential use in agriculture as herbicides and insecticides, offering a potentially more environmentally benign alternative to some conventional synthetic pesticides.

Herbicidal Activity

Certain chlorinated cinnamic acids and their amide analogues have shown significant germination inhibition activity against various plant species. The herbicidal effect is dependent on the concentration and the specific substitutions on the cinnamate structure.

Table 3: Herbicidal Activity of a Chlorinated Cinnamanilide

CompoundConcentration (ppm)Germination Inhibition (%) on Radish SeedsReference
2-chloro(4'-hydroxy) cinnamanilide50>70[4]
2-chloro(4'-hydroxy) cinnamanilide100>70[4]
2-chloro(4'-hydroxy) cinnamanilide200>70[4]
Insecticidal and Larvicidal Activity

The insecticidal properties of chlorinated cinnamates are an emerging area of research. These compounds can act as larvicides against various insect vectors. The mechanism of action is still under investigation but may involve disruption of the nervous system or interference with metabolic processes.

Table 4: Larvicidal Activity of a Cinnamic Acid Derivative against Aedes aegypti

CompoundLC50 (mM)Reference
Butyl cinnamate0.21[16]
Pentyl cinnamate0.17[16]

Synthesis of Chlorinated Cinnamates

Chlorinated cinnamates can be synthesized through various established organic chemistry reactions. The choice of method depends on the desired final product (ester, amide, etc.) and the specific chlorinated cinnamic acid precursor.

Synthesis of Chlorinated Cinnamoyl Chloride

A common intermediate for the synthesis of chlorinated cinnamate esters and amides is the corresponding cinnamoyl chloride. This can be prepared by reacting the chlorinated cinnamic acid with a chlorinating agent such as thionyl chloride (SOCl₂).[3][8]

Synthesis_Workflow cluster_Derivatives Derivative Synthesis Chlorinated_Cinnamic_Acid Chlorinated Cinnamic Acid Reaction1 Chlorination Chlorinated_Cinnamic_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction1 Cinnamoyl_Chloride Chlorinated Cinnamoyl Chloride Reaction1->Cinnamoyl_Chloride Reaction2 Esterification or Amidation Cinnamoyl_Chloride->Reaction2 Alcohol_Amine Alcohol or Amine Alcohol_Amine->Reaction2 Final_Product Chlorinated Cinnamate Ester or Amide Reaction2->Final_Product

General synthesis workflow for chlorinated cinnamates.
Experimental Protocol: Synthesis of Mthis compound

This protocol describes a one-pot synthesis of methyl p-chlorocinnamate.[17]

Materials:

Procedure:

  • In a three-necked flask, dissolve diethyl malonate in anhydrous methanol.

  • Slowly add a solution of sodium hydroxide in absolute methanol to the flask and stir.

  • Add glacial acetic acid and continue to react at room temperature.

  • Add 4-chlorobenzaldehyde and glycine (as a catalyst) to the reaction mixture.

  • Heat the mixture to reflux for 5-6 hours, followed by reduced-pressure reflux for 1-2 hours to remove methanol.

  • Pour the residue into an ice-water mixture and allow it to stand for 2 hours to precipitate the product.

  • Filter the mixture, wash the solid with water, and dry.

  • Recrystallize the crude product from a methanol-water mixture to obtain pure mthis compound.

Conclusion

Chlorinated cinnamates represent a versatile class of compounds with significant potential across multiple scientific disciplines. Their demonstrated antimicrobial and anticancer activities, coupled with their potential applications in agriculture, make them attractive candidates for further research and development. The ability to tune their biological activity through targeted chemical modifications offers a powerful tool for designing novel and effective agents. This guide provides a foundational understanding of the current state of research on chlorinated cinnamates, offering valuable data and protocols to aid researchers in this exciting field. Further in vivo studies are warranted to fully elucidate their therapeutic and practical potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-chlorocinnamate is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and other bioactive molecules. Its structure, featuring a substituted aromatic ring and an α,β-unsaturated ester, makes it a versatile building block in organic chemistry. This document provides detailed protocols for the synthesis of this compound from 4-chlorobenzaldehyde (B46862) using established synthetic methodologies, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Knoevenagel condensation. These methods offer different advantages in terms of yield, stereoselectivity, and reaction conditions.

Physicochemical Properties of this compound
PropertyValue
CAS Number 24393-52-0[1][2][3][4]
Molecular Formula C₁₁H₁₁ClO₂[1][2][5]
Molecular Weight 210.66 g/mol [1][5]
Melting Point 49-51 °C[4]
Boiling Point 136-137 °C at 0.8 Torr[4]

Method 1: Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[6][7][8][9] This method is particularly effective for creating the carbon-carbon double bond in this compound. The reaction involves the formation of a phosphonium ylide from a phosphonium salt, which then reacts with the aldehyde to form an oxaphosphetane intermediate that collapses to the desired alkene and a phosphine (B1218219) oxide byproduct.[7]

Reaction Scheme

Wittig_Reaction cluster_reactants Reactants cluster_product Product 4-chlorobenzaldehyde 4-Chlorobenzaldehyde ethyl_4_chlorocinnamate This compound 4-chlorobenzaldehyde->ethyl_4_chlorocinnamate Toluene (B28343), Reflux ylide (Carboethoxymethylene)triphenylphosphorane phosphine_oxide Triphenylphosphine (B44618) oxide ylide->phosphine_oxide Toluene, Reflux

Caption: Wittig reaction scheme for this compound synthesis.

Experimental Protocol

A solution of 4-chlorobenzaldehyde (28 g) and (carboethoxymethylene)triphenylphosphorane (73 g) in 500 mL of toluene is refluxed for 2 hours.[10] After cooling to room temperature, the solution is concentrated under vacuum to a volume of approximately 150 mL.[10] Hexane (500 mL) is then added, and the mixture is allowed to stand for 18 hours at room temperature.[10] The resulting solid, triphenylphosphine oxide, is removed by filtration and washed with hexane. The filtrate is then evaporated to yield the crude product, which can be purified by distillation at 0.5 mm Hg, collecting the fraction that boils at 130°C to give pure this compound.[10]

Data Summary
Reactant/ProductMolecular Weight ( g/mol )AmountMolar Ratio
4-Chlorobenzaldehyde140.5728 g1
(Carboethoxymethylene)triphenylphosphorane348.3873 g1.05
This compound210.66--

Method 2: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[11] This method often provides better yields and easier purification, as the dialkylphosphate byproduct is water-soluble and can be easily removed by extraction.[11][12] The HWE reaction typically favors the formation of (E)-alkenes.[11]

Reaction Scheme

HWE_Reaction cluster_reactants Reactants cluster_product Product 4-chlorobenzaldehyde 4-Chlorobenzaldehyde ethyl_4_chlorocinnamate This compound 4-chlorobenzaldehyde->ethyl_4_chlorocinnamate Solvent (e.g., THF) phosphonate Triethyl phosphonoacetate phosphate_byproduct Dialkylphosphate salt phosphonate->phosphate_byproduct Solvent (e.g., THF) base Base (e.g., NaH) base->ethyl_4_chlorocinnamate

Caption: Horner-Wadsworth-Emmons reaction for this compound.

Experimental Protocol

To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, triethyl phosphonoacetate (1.1 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at this temperature, after which a solution of 4-chlorobenzaldehyde (1.0 eq) in THF is added. The reaction is then allowed to warm to room temperature and stirred for an additional 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate mixture) to afford this compound. A similar synthesis of ethyl cinnamates has been reported using microwave irradiation, which can significantly reduce reaction times.[13]

Data Summary
Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
4-Chlorobenzaldehyde140.571.0
Triethyl phosphonoacetate224.161.1
Sodium Hydride24.001.2
This compound210.66-

Method 3: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base, to form an α,β-unsaturated product.[14][15] For the synthesis of this compound, 4-chlorobenzaldehyde can be reacted with a suitable active methylene compound like diethyl malonate, followed by hydrolysis and decarboxylation, although a direct condensation with ethyl acetoacetate (B1235776) can also be employed.

Reaction Scheme

Knoevenagel_Condensation cluster_reactants Reactants cluster_product Product 4-chlorobenzaldehyde 4-Chlorobenzaldehyde intermediate Intermediate 4-chlorobenzaldehyde->intermediate active_methylene Ethyl Acetoacetate active_methylene->intermediate catalyst Catalyst (e.g., Piperidine (B6355638)/Acetic Acid) catalyst->intermediate ethyl_4_chlorocinnamate This compound intermediate->ethyl_4_chlorocinnamate Decarboxylation

Caption: Knoevenagel condensation pathway to this compound.

Experimental Protocol

A mixture of 4-chlorobenzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), piperidine (0.1 eq), and glacial acetic acid (0.1 eq) in benzene (B151609) or toluene is refluxed using a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and washed with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography or recrystallization. A similar Knoevenagel condensation has been used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate.[16] Another related procedure for methyl p-chlorocinnamate uses glycine (B1666218) as a catalyst in methanol.[17]

Data Summary
Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
4-Chlorobenzaldehyde140.571.0
Ethyl Acetoacetate130.141.2
Piperidine85.150.1
Acetic Acid60.050.1
This compound210.66-

Alternative Synthetic Routes

Other notable methods for the synthesis of cinnamic acid derivatives include the Heck reaction, Perkin reaction, and Claisen-Schmidt condensation.

  • Heck Reaction : This palladium-catalyzed cross-coupling reaction can form a carbon-carbon bond between an aryl halide and an alkene.[18][19] this compound can be synthesized from 4-chloroiodobenzene and ethyl acrylate (B77674) using a palladium catalyst.[20]

  • Perkin Reaction : This reaction produces α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde and an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[21] Subsequent esterification would yield the desired ethyl ester.

  • Claisen-Schmidt Condensation : This is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone or aldehyde.[22] A variation of this reaction could be adapted for the synthesis of this compound.

Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization Reactants Combine 4-Chlorobenzaldehyde and Reagents Reaction Perform Reaction (e.g., Wittig, HWE, Knoevenagel) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Purify Crude Product (Chromatography/Distillation/Recrystallization) Drying->Purification Characterization Characterize Product (NMR, IR, MS, MP) Purification->Characterization

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound from 4-chlorobenzaldehyde can be effectively achieved through several established organic reactions. The choice of method may depend on factors such as desired yield, stereoselectivity, available reagents, and equipment. The Wittig and Horner-Wadsworth-Emmons reactions provide direct routes with good yields, while the Knoevenagel condensation offers an alternative pathway often employing milder conditions. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for the Synthesis of Ethyl 4-chlorocinnamate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 4-chlorocinnamate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved through a Wittig reaction, a reliable and high-yield method for the formation of carbon-carbon double bonds. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a comprehensive experimental protocol, tables of quantitative data for all reagents and products, and a visual representation of the experimental workflow.

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the conversion of aldehydes or ketones into alkenes. The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. A key advantage of the Wittig reaction is the unambiguous placement of the double bond, which is dictated by the structure of the carbonyl compound and the ylide. In this application note, we focus on the synthesis of this compound from 4-chlorobenzaldehyde (B46862) and ethyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide in this reaction favors the formation of the thermodynamically more stable E-isomer (trans-isomer).

Materials and Methods

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier
4-ChlorobenzaldehydeC₇H₅ClO140.571.0 mmolSigma-Aldrich
Ethyl (triphenylphosphoranylidene)acetateC₂₂H₂₁O₂P348.371.0 mmolSigma-Aldrich
HexanesC₆H₁₄86.18As neededFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFisher Scientific
Equipment
  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

  • Glassware for extraction and filtration

Experimental Protocol

A solvent-free Wittig reaction is employed for the synthesis of this compound.

Reaction Setup:

  • To a clean and dry 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg) and ethyl (triphenylphosphoranylidene)acetate (1.0 mmol, 348.4 mg).

  • Add a magnetic stir bar to the flask.

  • Place the flask in a heating mantle on a magnetic stirrer.

Reaction Execution:

  • Stir the solid mixture at room temperature for 15 minutes.

  • Heat the mixture to 80°C with continuous stirring. The solids will melt and form a homogeneous solution.

  • Maintain the reaction at 80°C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate (B1210297) eluent system. The disappearance of the 4-chlorobenzaldehyde spot indicates the completion of the reaction.

Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature. A solid mass will form.

  • Add 20 mL of hexanes to the flask and stir vigorously for 10 minutes to dissolve the product and precipitate the triphenylphosphine (B44618) oxide byproduct.

  • Filter the mixture through a Büchner funnel to remove the solid triphenylphosphine oxide.

  • Wash the solid with an additional 10 mL of hexanes.

  • Combine the filtrates in a separatory funnel.

  • Wash the organic layer with 20 mL of deionized water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried organic solution and concentrate it under reduced pressure using a rotary evaporator to yield the crude this compound.

  • For higher purity, the crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
4-ChlorobenzaldehydeC₇H₅ClO140.5747-49[1]213-214[2]White to pale yellow solid[2]
Ethyl (triphenylphosphoranylidene)acetateC₂₂H₂₁O₂P348.37128-130[3]N/AWhite to off-white powder[4]
This compoundC₁₁H₁₁ClO₂210.6645-48N/APale-yellow to yellow-brown liquid/solid[5]
Triphenylphosphine oxideC₁₈H₁₅OP278.28154-158[6][7]360[6][7]White crystalline solid[6]

Table 2: Safety Information

CompoundHazard StatementsPrecautionary Statements
4-ChlorobenzaldehydeHarmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[8]
Ethyl (triphenylphosphoranylidene)acetateToxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long lasting effects.[9]Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. Store locked up.[9]
This compoundCauses skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[10]
Triphenylphosphine oxideHarmful if swallowed. Harmful to aquatic life with long lasting effects.[6]Avoid release to the environment. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[6]

Visualizations

Wittig_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Chlorobenzaldehyde & Ethyl (triphenylphosphoranylidene)acetate Mixing Mix Solids in RBF Reactants->Mixing Heating Heat to 80°C Mixing->Heating Stirring Stir for 2 hours Heating->Stirring TLC Monitor by TLC Stirring->TLC Cooldown Cool to RT TLC->Cooldown Reaction Complete Hexanes Add Hexanes Cooldown->Hexanes Filter Filter Hexanes->Filter Wash Wash with Water Filter->Wash Filtrate Dry Dry (Na2SO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product This compound Evaporate->Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described protocol for the Wittig reaction provides an efficient and straightforward method for the synthesis of this compound. The solvent-free approach is environmentally friendly and simplifies the work-up procedure. The use of a stabilized ylide ensures high stereoselectivity for the desired E-isomer. This protocol is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The provided data and workflow diagram serve as a comprehensive guide for researchers in the field.

References

Application Notes and Protocols for the Synthesis of Ethyl 4-chlorocinnamate via Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis. This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of a diverse array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. One notable application of the Heck reaction is the synthesis of cinnamic acid derivatives, which are valuable intermediates in the production of various bioactive compounds. This document provides detailed application notes and protocols for the synthesis of Ethyl 4-chlorocinnamate, a key building block in medicinal chemistry, utilizing both traditional palladium-catalyzed and alternative cobalt-catalyzed Heck reaction conditions.

Reaction Principle

The synthesis of this compound via the Heck reaction involves the coupling of an aryl halide (e.g., 4-chloroiodobenzene or 4-chlorobromobenzene) with ethyl acrylate (B77674) in the presence of a metal catalyst and a base. The catalytic cycle, in the case of palladium, typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the cinnamate (B1238496) product and regenerate the active catalyst.

Data Presentation: Heck Reaction Conditions for this compound Synthesis

The following table summarizes various reported conditions for the synthesis of this compound via the Heck reaction, providing a comparative overview of different catalytic systems and their efficiencies.

EntryAryl HalideCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-chloroiodobenzeneCo hollow nanospheres (0.02 mmol)NoneK₂CO₃NMP1301092[1][2]
24-bromoanisole[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4 mol%)NHCK₂CO₃DMF1002076 (NMR)[3]
3Aryl HalidesPd(II)@MTP/PMs------[4]
4IodobenzenePd/C (10% w/w)NoneEt₃NCyrene1501-2>90
54-chloroanisoleImidazole-based SPO-Pd complex (2.0 mol%)SPOK₂CO₃DMF6012Moderate[5]

Note: The table includes data for closely related reactions to provide a broader context for reaction optimization. Entries 2 and 5 use substituted aryl halides that are structurally similar to the desired starting material for this compound synthesis.

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Synthesis of (E)-Ethyl 4-chlorocinnamate[1][2]

This protocol details a ligand-free Heck reaction using cobalt hollow nanospheres as the catalyst.

Materials:

  • 4-chloroiodobenzene

  • Ethyl acrylate

  • Cobalt (Co) hollow nanospheres

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a 2 mL reaction vessel, add 4-chloroiodobenzene (1 mmol) and ethyl acrylate (1.3 mmol).

  • Add NMP (2 mL) to the vessel.

  • To this mixture, add the cobalt nanoparticle catalyst (0.02 mmol) and potassium carbonate (0.6 mmol).

  • Stir the reaction mixture at 130 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 10 hours), centrifuge the mixture.

  • Separate the solution and wash the precipitate with ether (3 x 5 mL).

  • Combine the organic solutions and wash with water three times.

  • Purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) (20:1) mixture as the eluent to yield (E)-Ethyl 4-chlorocinnamate.

  • The cobalt nanoparticles can be recovered by washing the precipitate with methanol (B129727) and ether, followed by drying.

Protocol 2: Palladium-Catalyzed Synthesis of this compound (General Procedure)

This protocol provides a general guideline for the synthesis of this compound using a palladium catalyst. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, can be optimized based on the data presented in the table and further literature search.

Materials:

  • 4-chlorobromobenzene or 4-chloroiodobenzene

  • Ethyl acrylate

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Ligand (if required, e.g., a phosphine (B1218219) ligand)

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))

  • Solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Cyrene)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a dried reaction flask, add the palladium catalyst and ligand (if used).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, 4-chlorophenyl halide, ethyl acrylate, and the base to the flask.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Signaling Pathway of the Heck Reaction

Heck_Reaction_Pathway A Pd(0)Ln B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X Ln B->C D Alkene Coordination C->D + Alkene E Ar-Pd(II)-X (Alkene)Ln D->E F Migratory Insertion E->F G R-CH2-CH(Ar)-Pd(II)-X Ln F->G H β-Hydride Elimination G->H I Product (Substituted Alkene) H->I J H-Pd(II)-X Ln H->J K Reductive Elimination J->K + Base K->A L HX K->L Base Base ArX Ar-X Alkene Alkene

Caption: Catalytic cycle of the Palladium-catalyzed Heck reaction.

Experimental Workflow for this compound Synthesis

Heck_Workflow start Start reactants Combine Aryl Halide, Ethyl Acrylate, Base, and Solvent start->reactants catalyst Add Catalyst (e.g., Pd or Co complex) reactants->catalyst reaction Heat under Inert Atmosphere catalyst->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench Reaction - Extraction - Washing monitoring->workup Complete purification Purification: Column Chromatography workup->purification product This compound purification->product end End product->end

Caption: General experimental workflow for Heck reaction synthesis.

References

Application Notes and Protocols for the Purification of Ethyl 4-chlorocinnamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of ethyl 4-chlorocinnamate using silica (B1680970) gel column chromatography. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Ensuring its high purity is critical for subsequent reactions and the quality of the final product. The following application note outlines the materials, equipment, and a step-by-step procedure for efficient purification, including guidelines for thin-layer chromatography (TLC) analysis to monitor the separation.

Introduction

Column chromatography is a widely used preparative technique for the separation and purification of individual compounds from a mixture.[2] The principle of separation is based on the differential adsorption of the components of a mixture onto a stationary phase, and their subsequent elution with a mobile phase. For compounds of intermediate polarity like this compound, silica gel (a polar stationary phase) in combination with a non-polar mobile phase system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), provides an effective means of purification.[3] The polarity of the mobile phase can be gradually increased (gradient elution) to selectively elute compounds with varying polarities.[4]

Data Presentation

The efficiency of the column chromatography purification is dependent on several parameters. The following table summarizes typical quantitative data for the purification of cinnamate (B1238496) esters, which can be adapted for this compound.

ParameterValue/RangeMethod of Determination/Analysis
Stationary Phase
AdsorbentSilica Gel, 60-120 meshN/A
Adsorbent to Crude Ratio30:1 to 50:1 (w/w)Gravimetric
Mobile Phase (Eluent)
Initial Eluent (less polar)95:5 Hexane:Ethyl Acetate (v/v)TLC Analysis
Final Eluent (more polar)80:20 Hexane:Ethyl Acetate (v/v)TLC Analysis
Thin-Layer Chromatography (TLC)
TLC PlateSilica gel 60 F254N/A
Target Rf Value~0.25 - 0.35UV visualization (254 nm)
Purification Outcome
Typical Yield85-95%Gravimetric
Purity of Final Product>98%HPLC, GC-MS, 1H NMR

Experimental Protocol

This protocol details the purification of this compound from a crude reaction mixture.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers and Erlenmeyer flasks

  • Round bottom flasks

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Collection tubes or flasks

Procedure

1. Preparation of the Column:

1.1. Ensure the chromatography column is clean, dry, and vertically clamped.

1.2. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[5]

1.3. Add a thin layer of sand (approximately 1 cm) over the plug.[5]

1.4. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). The consistency should be pourable but not too dilute.

1.5. Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[2]

1.6. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until the desired column height is reached (typically 20-30 cm for gram-scale purification).

1.7. Once the silica gel has settled, add a thin layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.[2]

1.8. Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading:

2.1. Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the initial eluent.

2.2. Dry Loading (Recommended): To the dissolved crude product, add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the prepared column.

2.3. Wet Loading: Alternatively, carefully add the concentrated solution of the crude product directly to the top of the column using a pipette. Allow the solution to adsorb completely onto the silica gel.

3. Elution and Fraction Collection:

3.1. Carefully add the initial eluent (95:5 hexane:ethyl acetate) to the column without disturbing the top layer of sand.

3.2. Open the stopcock and begin collecting fractions in appropriately sized test tubes or flasks.

3.3. Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.[6]

3.4. Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

3.5. To elute the desired product, gradually increase the polarity of the mobile phase (gradient elution). This can be done by preparing successive eluent mixtures with increasing proportions of ethyl acetate (e.g., 90:10, 85:15, 80:20 hexane:ethyl acetate).[4]

4. Analysis of Fractions:

4.1. Spot the collected fractions on a TLC plate, along with a spot of the crude mixture and a standard of pure this compound (if available).

4.2. Develop the TLC plate in a chamber containing a suitable solvent system (e.g., 85:15 hexane:ethyl acetate).

4.3. Visualize the developed TLC plate under a UV lamp (254 nm).

4.4. Combine the fractions that contain the pure this compound (single spot with the correct Rf value).

5. Isolation of the Purified Product:

5.1. Transfer the combined pure fractions to a round bottom flask.

5.2. Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid or oil.

5.3. Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample (Dry Loading) prep_sample->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Workflow for the purification of this compound.

References

Application Note and Protocol for the Recrystallization of Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-chlorocinnamate is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and other bioactive molecules. The purity of this compound is crucial for the successful outcome of subsequent reactions. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. This application note provides a detailed protocol for the recrystallization of this compound, aimed at researchers, scientists, and professionals in drug development. The procedure outlined below is based on general principles of recrystallization for similar aromatic esters and serves as a robust starting point for achieving high purity.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but have a high solubility at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. While specific experimental solubility data for this compound is not widely published, the following table presents a set of expected solubility characteristics in common laboratory solvents based on the "like dissolves like" principle and the known properties of similar compounds. Researchers should perform small-scale solubility tests to confirm the optimal solvent or solvent system.

Table 1: Predicted Solubility of this compound in Various Solvents

SolventPolarity IndexExpected Solubility at 25°CExpected Solubility at Boiling PointRationale for Use
Ethanol (B145695)5.2Low to ModerateHighGood potential for single-solvent recrystallization.
Methanol6.6Low to ModerateHighSimilar to ethanol, a good candidate for single-solvent use.
Isopropanol4.3LowModerate to HighMay provide better crystal growth due to lower volatility.
Ethyl Acetate (B1210297)4.4HighVery HighLikely too soluble at room temperature; better as the "good" solvent in a solvent pair.
Hexane (B92381)0.1Very LowLowA good "poor" solvent to be used in a solvent pair with a more polar solvent.
Toluene2.4LowModerateCan be effective, particularly for aromatic compounds.
Water9.0InsolubleInsolubleNot a suitable solvent on its own but could be a "poor" solvent if miscible with the "good" solvent.

Based on this predicted profile, a mixed solvent system of ethanol and water or ethyl acetate and hexane is a promising starting point. This protocol will detail the use of an ethanol/water solvent system. The melting point of pure this compound is reported to be in the range of 49-51°C[1][2][3]; this can be used as a benchmark for assessing the purity of the recrystallized product.

Experimental Protocol

This protocol describes the purification of crude this compound using a mixed-solvent recrystallization method with ethanol and water.

Materials and Reagents:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the "good" solvent (ethanol) to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Pre-heat a clean Erlenmeyer flask and a glass funnel on the hot plate.

    • Place a piece of fluted filter paper in the pre-heated funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step should be done rapidly to prevent premature crystallization.

  • Inducing Crystallization:

    • To the clear, hot filtrate, add the "poor" solvent (water) dropwise while stirring until the solution becomes faintly cloudy (the point of saturation).

    • If too much of the "poor" solvent is added and the solution becomes excessively cloudy or oily, add a small amount of the "good" solvent (ethanol) until the solution becomes clear again.

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent mixture.

    • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of the cold ethanol/water mixture to remove any remaining soluble impurities.

    • Keep the vacuum on to pull air through the crystals for several minutes to aid in drying.

  • Drying:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point or air-dry them until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value (49-51°C) indicates high purity.[1][2][3]

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve 1. Dissolution hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Optional add_water Add Water Dropwise until Cloudy dissolve->add_water 2. Induce Crystallization hot_filtration->add_water cool_slowly Slow Cooling to Room Temperature add_water->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration 3. Isolation wash_crystals Wash with Cold Solvent Mixture vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals purity_check Melting Point Analysis dry_crystals->purity_check 4. Analysis end Pure Ethyl 4-chlorocinnamate purity_check->end

Caption: Workflow for the recrystallization of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chlorocinnamate is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical and chemical entities. Its purity and quantification are critical for ensuring the quality, efficacy, and safety of downstream products. This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is designed to provide a reliable and reproducible method for quality control, stability testing, and research applications. While no specific validated method for this exact analyte was found in the public domain, the following protocol is based on established methods for structurally similar cinnamic acid derivatives and is intended as a strong starting point for method development and validation.

Materials and Methods

This section outlines the necessary reagents, instrumentation, and chromatographic conditions for the analysis of this compound.

Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Acetic acid (analytical grade)

Chromatographic Conditions: The method utilizes reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient 60% B to 80% B over 10 minutes, then hold for 2 minutes, and return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Experimental Protocol

1. Standard Solution Preparation: a. Accurately weigh approximately 10 mg of this compound reference standard. b. Dissolve the standard in a 10 mL volumetric flask using the initial mobile phase composition (60:40 Acetonitrile:Water) to create a 1 mg/mL stock solution. c. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation: a. For bulk drug substance, accurately weigh and dissolve the sample in the initial mobile phase to achieve a concentration within the calibration range. b. For formulated products, an appropriate extraction method may be required to isolate the this compound from excipients. c. Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

3. HPLC Analysis: a. Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved. b. Inject the prepared standard and sample solutions. c. Record the chromatograms and integrate the peak corresponding to this compound.

4. Data Analysis: a. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. b. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data from the analysis of this compound using the proposed HPLC method. These values should be experimentally determined during method validation.

ParameterExpected Value
Retention Time (RT) 5 - 8 minutes (approximate)
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantitation (LOQ) To be determined (typically in the ng/mL range)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Prepare Calibration Standards dissolve->dilute filter Filter through 0.45 µm Filter dissolve->filter equilibrate Equilibrate HPLC System filter->equilibrate inject Inject Sample/Standard equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Application Notes and Protocols: Synthesis of Chalcone Derivatives from 4-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chalcone (B49325) derivatives, starting from the readily available precursor, 4-chloroacetophenone. The protocols detailed below leverage the Claisen-Schmidt condensation, a robust and versatile method for the formation of the characteristic α,β-unsaturated ketone core of chalcones. This document outlines detailed experimental procedures, purification techniques, and characterization data. Furthermore, it explores the biological significance of these compounds, particularly their anticancer and antimicrobial properties, with a focus on their interaction with the p53 signaling pathway.

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone. This structural motif imparts a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The synthetic accessibility of chalcones allows for extensive structural modifications to optimize their biological profiles, making them a subject of intense research in drug discovery and development.[3] The incorporation of a 4-chlorophenyl moiety, derived from 4-chloroacetophenone, has been shown to be a key pharmacophore in various biologically active chalcones.[4][5]

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde to form a chalcone. In this protocol, 4-chloroacetophenone serves as the ketone component, which reacts with various substituted benzaldehydes.

General Reaction Scheme

G reactant1 4-Chloroacetophenone plus + reactant1->plus reactant2 Substituted Benzaldehyde (B42025) arrow Base (e.g., NaOH or KOH) Ethanol (B145695), r.t. reactant2->arrow product Chalcone Derivative plus->reactant2 arrow->product

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (A Representative Chalcone)

This protocol details a standard laboratory procedure for the synthesis of a representative chalcone using 4-chloroacetophenone and benzaldehyde.

Materials and Reagents:

  • 4-Chloroacetophenone

  • Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Hexane and Ethyl acetate (B1210297) for TLC

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (1.55 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: While stirring, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC (eluent: hexane/ethyl acetate 8:2 v/v).

  • Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.

  • Neutralization: Slowly add dilute hydrochloric acid (HCl) to the mixture with stirring until it is neutralized (pH ~7). A yellow solid will precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold distilled water to remove any inorganic impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.[6]

Protocol 2: Solvent-Free Synthesis of Chalcones

An environmentally friendly alternative involves a solvent-free approach.[6]

Materials and Reagents:

  • 4-Chloroacetophenone

  • Substituted Benzaldehyde

  • Sodium hydroxide (NaOH) pellets

  • Mortar and pestle

  • Spatula

Procedure:

  • Grinding: In a mortar, combine 4-chloroacetophenone (5 mmol), the desired substituted benzaldehyde (5 mmol), and one pellet of sodium hydroxide (approximately 0.2 g, 5 mmol).

  • Reaction: Grind the mixture with a pestle for 5-10 minutes. The mixture will typically turn into a paste and may change color.

  • Work-up: After the grinding period, add about 20 mL of water to the mortar and triturate the solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Drying and Purification: Dry the product and recrystallize from ethanol if necessary.

Data Presentation

Table 1: Synthesis of Chalcone Derivatives from 4-Chloroacetophenone
Compound IDAr SubstituentYield (%)Melting Point (°C)Reference
1a Phenyl8699-101[7]
1b 4-Chlorophenyl74183.9-186.5[4]
1c 4-Methoxyphenyl81118[5]
1d 4-Nitrophenyl66161-163[7]
1e 3-Fluorophenyl8199-101[7]
1f 4-Hydroxy-3-methoxyphenyl (Vanillin)37.3-[1]
Table 2: Spectroscopic Data for Selected Chalcone Derivatives
Compound IDIR (KBr, cm⁻¹)¹H NMR (CDCl₃, δ ppm)Reference
1a 1657 (C=O), 1591 (C=C)7.96 (d, 2H), 7.81 (d, 1H), 7.64 (dd, 2H), 7.48 (d, 2H), 7.47 (d, 1H), 7.45-7.40 (m, 3H)[4][7][8]
1b 1657 (C=O), 1578 (C=C)-[4]
1c -7.81 (d, 1H), 7.62 (d, 1H), 7.61–7.57 (m, 2H), 7.20 (d, 1H), 7.00 (d, 1H), 6.96–6.92 (m, 2H), 3.86 (s, 3H)[5]
1d -8.28 (d, 2H), 7.98 (d, 2H), 7.83 (d, 1H), 7.79 (d, 2H), 7.59 (d, 1H), 7.51 (d, 2H)[7]
1e -7.96 (d, 2H), 7.76 (d, 1H), 7.48 (d, 2H), 7.46 (d, 1H), 7.42-7.37 (m, 2H), 7.34 (dd, 1H), 7.15-7.09 (m, 1H)[7]

Biological Applications and Signaling Pathways

Chalcone derivatives bearing a 4-chlorophenyl group have demonstrated significant potential as anticancer and antimicrobial agents.[4][5]

Anticancer Activity and the p53 Signaling Pathway

Several studies have highlighted the role of these chalcones in inducing apoptosis in cancer cells through the modulation of key signaling pathways.[5][9] One of the crucial pathways affected is the p53 tumor suppressor pathway. The p53 protein plays a vital role in cell cycle regulation and apoptosis. In many cancers, the function of p53 is compromised. Certain chalcones have been shown to activate p53, leading to cell cycle arrest and apoptosis in cancer cells.[10][11][12]

The activation of p53 can occur through various mechanisms, including the disruption of the p53-MDM2 interaction. MDM2 is a negative regulator of p53, and its inhibition leads to p53 stabilization and activation. Activated p53 then transcriptionally activates target genes like p21 (which induces cell cycle arrest) and Bax (which promotes apoptosis).

G cluster_0 Cellular Stress Chalcone 4-Chlorophenyl Chalcone Derivative MDM2 MDM2 Chalcone->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits (degradation) p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Chalcone-mediated activation of the p53 pathway.

Antimicrobial Activity

Chalcone derivatives have also been reported to possess significant antimicrobial activity against a range of bacteria and fungi.[4][6][13] The presence of the α,β-unsaturated ketone moiety is crucial for this activity, as it can act as a Michael acceptor, reacting with nucleophilic groups in microbial enzymes and proteins. The 4-chlorophenyl group often enhances this activity.

Conclusion

The synthesis of chalcone derivatives from 4-chloroacetophenone is a straightforward and efficient process, yielding compounds with significant potential for drug development. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers in medicinal chemistry and related fields. The promising anticancer and antimicrobial activities of these chalcones, coupled with their ability to modulate critical signaling pathways like p53, warrant further investigation and development.

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 4-chlorocinnamate, a derivative of cinnamic acid, has demonstrated notable antimicrobial and antifungal properties. This document provides a summary of its activity against various microbial species, detailed protocols for in vitro evaluation, and insights into its potential mechanism of action. The information presented herein is intended to guide researchers in the exploration of this compound as a potential therapeutic agent.

Data Presentation: Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal activities of this compound and its derivatives have been quantitatively assessed against several pathogenic strains. The data, primarily presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), are summarized below.

Table 1: Antifungal Activity of this compound and Related Compounds against Candida Species

CompoundC. albicans MIC (μmol/mL)C. glabrata MIC (μmol/mL)C. krusei MIC (μmol/mL)C. guilliermondii MIC (μmol/mL)
Mthis compound>5.095.095.095.09
This compound 4.75 4.75 4.75 4.75
Methoxythis compound0.130.130.130.13
Perillyl 4-chlorocinnamate1.580.0240.0240.024
Dodecyl 4-chlorocinnamate2.852.852.852.85

Data sourced from a study on 4-chlorocinnamic acid derivatives, which indicated that substituting the methyl group with an ethyl group slightly increased antifungal activity.[1]

Table 2: Fungicidal Activity of this compound

CompoundMFC/MIC Ratio against C. albicansInterpretation
This compound ≤ 4Fungicidal

The ratio of Minimum Fungicidal Concentration (MFC) to Minimum Inhibitory Concentration (MIC) is used to determine whether a compound has a fungistatic (inhibitory) or fungicidal (killing) effect. A ratio of ≤ 4 is generally considered indicative of fungicidal activity.[1]

Table 3: Antibacterial Activity of this compound and Related Compounds

CompoundStaphylococcus aureus MIC (μmol/mL)Pseudomonas aeruginosa MIC
Mthis compound>5.09Not Active
This compound Not specified, but esters were testedNot Active

The study noted that mthis compound showed activity against S. aureus at the highest concentration tested, while none of the tested esters were active against P. aeruginosa.[1][2][3]

Experimental Protocols

The following are detailed protocols for the evaluation of the antimicrobial and antifungal properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (media with inoculum)

  • Negative control (media only)

  • Solvent for this compound (e.g., DMSO, ensure final concentration does not affect microbial growth)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the prepared inoculum to each well containing the test compound dilutions. Also, prepare a positive control well (inoculum without the compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4] This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine the concentration at which the compound is cidal.

Materials:

  • Microtiter plates from the completed MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipette and tips

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plating: Spot-inoculate the aliquots onto a fresh agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading Results: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum. An MBC/MIC or MFC/MIC ratio of ≤4 is indicative of a bactericidal or fungicidal effect, respectively.[5]

Protocol 3: Anti-Biofilm Activity Assay

This protocol assesses the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (for bacteria) or a suitable medium for fungal biofilm formation

  • Bacterial or fungal inoculum

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%)

Procedure:

  • Preparation of Test Plates: Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (inoculum without compound) and negative (medium only) controls.

  • Incubation: Incubate the plate without agitation for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells again with PBS.

  • Destaining: Add a destaining solution (e.g., 95% ethanol or 33% acetic acid) to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the destaining solution at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the presence of the compound compared to the positive control indicates anti-biofilm activity.

Visualizations: Mechanism and Workflow

Proposed Mechanism of Action

Molecular docking studies suggest that the antifungal activity of 4-chlorocinnamic acid esters, including this compound, may be attributed to the inhibition of the enzyme 14α-demethylase.[1][2][3] This enzyme is crucial for ergosterol (B1671047) biosynthesis in fungi, and its inhibition disrupts the integrity of the fungal cell membrane.

G cluster_0 Fungal Cell Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway 14a_demethylase 14α-demethylase (Target Enzyme) Ergosterol_Biosynthesis->14a_demethylase involves Ergosterol Ergosterol 14a_demethylase->Ergosterol produces 14a_demethylase->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Ergosterol->Cell_Membrane Disruption Disruption Ethyl_4_chlorocinnamate This compound Ethyl_4_chlorocinnamate->14a_demethylase inhibits Inhibition Inhibition

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Workflow for Antimicrobial/Antifungal Evaluation

The following diagram outlines the general workflow for assessing the antimicrobial and antifungal properties of a test compound like this compound.

G Start Start: Compound Synthesis/ Procurement of this compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Start->MIC_Assay MBC_MFC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_MFC_Assay If growth is inhibited Anti_Biofilm_Assay Anti-Biofilm Activity Assay (Crystal Violet Method) MIC_Assay->Anti_Biofilm_Assay Data_Analysis Data Analysis and Interpretation MBC_MFC_Assay->Data_Analysis Anti_Biofilm_Assay->Data_Analysis End End: Characterization of Antimicrobial/Antifungal Profile Data_Analysis->End

Caption: General experimental workflow for antimicrobial and antifungal assessment.

References

Application Notes: Ethyl 4-chlorocinnamate as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-chlorocinnamate, a derivative of cinnamic acid, is a valuable building block in the synthesis of various organic molecules. Its chemical structure, featuring a reactive double bond, an ester group, and a chlorinated phenyl ring, makes it a versatile precursor for the development of novel agrochemicals. Research has indicated that derivatives of 4-chlorocinnamic acid exhibit significant biological activities, including antifungal and insecticidal properties, highlighting the potential of this compound in the creation of new crop protection agents.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical compounds. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research.

Agrochemical Applications of this compound Derivatives

Derivatives of this compound have shown promise in two key areas of agrochemical development:

  • Fungicides: Esters of 4-chlorocinnamic acid have demonstrated antifungal activity.[1] The proposed mechanism of action for some of these derivatives is the inhibition of the enzyme 14α-demethylase, a crucial enzyme in fungal sterol biosynthesis.[1] This mode of action is a well-established target for many commercial fungicides.

  • Insecticides: this compound itself has exhibited larvicidal activity against the mosquito species Aedes aegypti, the vector for several diseases including dengue and Zika fever.[2] This suggests its potential as a lead compound for the development of new insecticides.

Data Presentation

The following table summarizes the reported biological activity of this compound and its derivatives.

CompoundTarget OrganismBiological ActivityReference
This compoundAedes aegypti larvaeLarvicidal[2]
Methoxythis compoundCandida species (fungi)Antifungal[1]
Perillyl 4-chlorocinnamateCandida species (fungi)Antifungal[1]

Experimental Protocols

This section provides a detailed protocol for a key transformation of this compound, its reduction to 3-(4-chlorophenyl)propan-1-ol (B1580537). This alcohol can serve as a versatile intermediate for further functionalization to produce a variety of potential agrochemical candidates.

Protocol 1: Synthesis of 3-(4-chlorophenyl)propan-1-ol via Reduction of this compound

This protocol is adapted from a known reduction procedure for cinnamate (B1238496) esters.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of absolute ethanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add 2.0 g of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid. Effervescence will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-(4-chlorophenyl)propan-1-ol can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Diagram 1: Synthesis of a Potential Agrochemical Intermediate from this compound

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reduction cluster_intermediate Intermediate cluster_further Further Synthesis cluster_product Potential Agrochemicals Ethyl_4_chlorocinnamate This compound Reaction_Step Reduction (e.g., NaBH₄, Ethanol) Ethyl_4_chlorocinnamate->Reaction_Step Intermediate 3-(4-chlorophenyl)propan-1-ol Reaction_Step->Intermediate Further_Synthesis Further Functionalization (e.g., Esterification, Etherification) Intermediate->Further_Synthesis Final_Product Novel Fungicides or Insecticides Further_Synthesis->Final_Product

Caption: Synthetic route from this compound to potential agrochemicals.

Diagram 2: Proposed Mode of Action for Antifungal Derivatives

Mode_of_Action Derivative 4-Chlorocinnamate Derivative Enzyme 14α-demethylase Derivative->Enzyme Binds to Inhibition Inhibition Pathway Ergosterol (B1671047) Biosynthesis Pathway Inhibition->Pathway Disruption Disruption of Fungal Cell Membrane Pathway->Disruption Death Fungal Cell Death Disruption->Death

Caption: Inhibition of fungal ergosterol biosynthesis by 4-chlorocinnamate derivatives.

References

Ethyl 4-chlorocinnamate: A Versatile Michael Acceptor in Organic Synthesis for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Ethyl 4-chlorocinnamate has emerged as a significant building block in organic synthesis, primarily functioning as a Michael acceptor. Its electron-deficient double bond, activated by the ester and the 4-chlorophenyl group, readily undergoes conjugate addition with a variety of nucleophiles. This reactivity has been harnessed in the synthesis of biologically active molecules, most notably in the preparation of precursors to the muscle relaxant and anticonvulsant drug, Baclofen. This document provides an overview of its applications, detailed experimental protocols for key Michael addition reactions, and a summary of its utility in medicinal chemistry.

Key Applications in Organic Synthesis

The primary application of this compound as a Michael acceptor lies in the formation of carbon-carbon and carbon-heteroatom bonds. This strategy is pivotal in the synthesis of γ-amino acids and their derivatives, which are of significant interest in pharmaceutical research.

  • Synthesis of Baclofen Precursors: A crucial step in several synthetic routes to Baclofen, a GABA (γ-aminobutyric acid) agonist, involves the Michael addition of a nucleophile to this compound or a closely related derivative. This reaction establishes the carbon skeleton necessary for the final drug molecule.[1][2]

  • Formation of Nitroalkanes: The conjugate addition of nitromethane (B149229) to this compound provides a nitroalkane intermediate, which can be further elaborated into various functional groups, including amines, making it a valuable transformation in the synthesis of complex nitrogen-containing compounds.[3]

  • Addition of Malonates: Diethyl malonate and other malonate derivatives are common nucleophiles in Michael additions with this compound, leading to the formation of substituted glutaric acid derivatives. These products serve as versatile intermediates for further synthetic manipulations.

  • Antimicrobial and Antifungal Agents: While direct Michael addition products of this compound are primarily studied as synthetic intermediates, derivatives of 4-chlorocinnamic acid have shown notable antimicrobial and antifungal activities. This suggests a potential avenue for the development of novel therapeutic agents based on the this compound scaffold.

Experimental Protocols

The following protocols provide detailed methodologies for key Michael addition reactions involving this compound.

Protocol 1: Michael Addition of Nitromethane to this compound

This protocol describes the synthesis of ethyl 3-(4-chlorophenyl)-4-nitrobutanoate, a key intermediate in the synthesis of Baclofen.[3]

Reaction Scheme:

reactant1 This compound reagents K2CO3, TEBA (Phase Transfer Catalyst) reactant1->reagents reactant2 + Nitromethane reactant2->reagents product Ethyl 3-(4-chlorophenyl)-4-nitrobutanoate reagents->product

Caption: Michael addition of nitromethane to this compound.

Materials:

  • This compound

  • Nitromethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Triethylbenzylammonium chloride (TEBA)

  • Diethyl ether (Et₂O)

  • Brine solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Celite®

Procedure:

  • To a suspension of potassium carbonate (90 mg, 0.65 mmol) and TEBA (15 mg) in nitromethane (10 mL), add a solution of this compound (e.g., 200 mg, 0.95 mmol) in nitromethane (2 mL) dropwise.

  • Stir the reaction mixture vigorously at room temperature for 3 hours.

  • Upon completion of the reaction (monitored by TLC), add brine (30 mL) to the reaction mixture.

  • Extract the aqueous layer with diethyl ether (4 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: light petroleum:diethyl ether, 1:1) to yield ethyl 3-(4-chlorophenyl)-4-nitrobutanoate.

Quantitative Data:

ReactantNucleophileProductYieldReference
This compoundNitromethaneEthyl 3-(4-chlorophenyl)-4-nitrobutanoate85%[3]
Protocol 2: Michael Addition of Diethyl Malonate to a Related Acceptor (Illustrative)

While a direct protocol for the reaction of diethyl malonate with this compound was not found, the following is a representative procedure based on the closely related reaction of diethyl malonate with 1-chloro-4-(2-nitrovinyl)benzene, which is a key step in an alternative synthesis of Baclofen.[2] This protocol can be adapted for this compound.

Reaction Workflow:

start Dissolve Sodium in Ethanol (B145695) add_malonate Add Diethyl Malonate start->add_malonate add_acceptor Add Michael Acceptor (e.g., this compound) add_malonate->add_acceptor reaction Stir at 8-10 °C add_acceptor->reaction workup Acidification and Extraction reaction->workup purification Purification workup->purification product Michael Adduct purification->product

Caption: General workflow for the Michael addition of diethyl malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add diethyl malonate dropwise at a controlled temperature (e.g., 8-10 °C).

  • After the addition of diethyl malonate, add this compound to the reaction mixture.

  • Stir the reaction at 8-10 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude Michael adduct.

  • Purify the product by vacuum distillation or column chromatography.

Expected Product Quantitative Data (Illustrative):

Michael AcceptorMichael DonorExpected Product
This compoundDiethyl malonateDiethyl 2-(1-(4-chlorophenyl)-2-(ethoxycarbonyl)ethyl)malonate

Signaling Pathway Relevance: Synthesis of GABA Analogs

The Michael adducts derived from this compound are crucial for the synthesis of GABA analogs like Baclofen. GABA is the primary inhibitory neurotransmitter in the central nervous system. Baclofen is a GABAB receptor agonist, and its therapeutic effects in treating spasticity are attributed to its ability to modulate neuronal excitability. The synthesis of such analogs is a key strategy in the development of drugs targeting the GABAergic system for the treatment of neurological disorders.

cluster_synthesis Synthetic Pathway cluster_biological Biological Target This compound This compound Michael Addition Michael Addition This compound->Michael Addition Baclofen Precursor Baclofen Precursor Michael Addition->Baclofen Precursor Further Transformations Further Transformations Baclofen Precursor->Further Transformations Baclofen Baclofen Further Transformations->Baclofen GABAB Receptor GABAB Receptor Baclofen->GABAB Receptor Agonism Therapeutic Effect Therapeutic Effect GABAB Receptor->Therapeutic Effect Agonism

References

Application Notes and Protocols: Docking Studies of Ethyl 4-chlorocinnamate with Human Matrix Metalloproteinase-9 (MMP-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in silico molecular docking studies of Ethyl 4-chlorocinnamate with human Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in cancer progression and other inflammatory diseases. The following sections outline the scientific background, a comprehensive experimental protocol, hypothetical results, and visualizations of the experimental workflow and a relevant signaling pathway.

Introduction

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, such as type IV collagen, a major component of basement membranes.[1][2] Overexpression of MMP-9 is associated with various pathological processes, including tumor invasion, metastasis, and angiogenesis.[3][4] Consequently, MMP-9 has emerged as a significant therapeutic target for the development of novel anticancer agents.[1] Cinnamic acid and its derivatives have been investigated for their potential as anticancer agents, with some studies suggesting their ability to modulate the expression of MMPs.[2] this compound, a derivative of cinnamic acid, is a small molecule with potential for investigation as an MMP-9 inhibitor.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design for predicting the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein.

Experimental Protocols

This protocol details the steps for a molecular docking study of this compound with the catalytic domain of human MMP-9 using AutoDock Vina, a widely used open-source docking program.

Software and Resources Required
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or similar chemical database: For obtaining the 3D structure of the ligand.

Step-by-Step Methodology

2.2.1. Protein Preparation

  • Retrieve the Protein Structure: Download the crystal structure of human MMP-9 from the Protein Data Bank. For this study, the PDB entry 1L6J is used, which represents the crystal structure of human MMP-9.[5][6]

  • Prepare the Receptor:

    • Open the 1L6J.pdb file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands or inhibitors from the protein structure.

    • Add polar hydrogens to the protein.

    • Add Kollman charges to the protein atoms to simulate physiological conditions.

    • Save the prepared protein in the PDBQT format (e.g., 1L6J_protein.pdbqt).

2.2.2. Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (or generate it from its SMILES string).

  • Prepare the Ligand:

    • Open the ligand file in AutoDock Tools.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the PDBQT format (e.g., ethyl_4_chlorocinnamate.pdbqt).

2.2.3. Grid Box Generation

  • Define the Binding Site: The active site of MMP-9 is characterized by the catalytic zinc ion coordinated by three histidine residues (His401, His405, and His411) and a catalytic glutamate (B1630785) (Glu402).[7][8]

  • Set the Grid Box:

    • In AutoDock Tools, load the prepared protein (1L6J_protein.pdbqt).

    • Center the grid box on the active site of MMP-9. A grid box of 25 x 25 x 25 Å is generally sufficient to encompass the active site.

    • The center coordinates for the grid box should be determined to cover the key active site residues.

    • Save the grid parameter file.

2.2.4. Running the Docking Simulation

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the input files and parameters for the Vina simulation.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

Analysis of Results
  • Examine the Log File: The log.txt file will contain the binding affinities (in kcal/mol) for the different binding modes (poses) of the ligand.

  • Visualize Docking Poses: Open the output file (docking_results.pdbqt) and the prepared protein file in a molecular visualization tool like Discovery Studio or PyMOL.

  • Analyze Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-scoring pose of this compound and the amino acid residues in the active site of MMP-9.

Data Presentation

The following table summarizes the hypothetical docking results of this compound with the active site of human MMP-9.

Binding Mode (Pose)Binding Affinity (kcal/mol)Interacting Residues (and Interaction Type)
1-7.8His401 (Pi-Alkyl), Leu397 (Alkyl), Val398 (Alkyl), Pro421 (Alkyl)
2-7.5Ala189 (Van der Waals), Glu402 (Van der Waals), His405 (Pi-Alkyl)
3-7.2Leu188 (Alkyl), Tyr423 (Pi-Pi T-shaped)

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary based on the specifics of the docking calculation.

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the in silico docking study.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 1L6J) grid_gen Grid Box Generation (Centering on Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound) run_vina Molecular Docking (AutoDock Vina) ligand_prep->run_vina grid_gen->run_vina results Results Analysis (Binding Affinity) run_vina->results visualization Interaction Visualization (PyMOL/Discovery Studio) results->visualization

Caption: Workflow for the molecular docking of this compound with MMP-9.

Simplified MMP-9 Signaling Pathway in Cancer

This diagram shows a simplified signaling pathway involving MMP-9 in cancer progression.

mmp9_pathway cluster_upstream Upstream Signaling cluster_intracellular Intracellular Cascades cluster_mmp9 MMP-9 Regulation & Action cluster_downstream Downstream Effects cluster_inhibition Therapeutic Intervention growth_factors Growth Factors (e.g., TGF-β, VEGF) mek_erk MEK/ERK Pathway growth_factors->mek_erk cytokines Pro-inflammatory Cytokines pi3k_akt PI3K/Akt Pathway cytokines->pi3k_akt mmp9_expression Increased MMP-9 Gene Expression mek_erk->mmp9_expression pi3k_akt->mmp9_expression mmp9_protein MMP-9 Protein mmp9_expression->mmp9_protein ecm_degradation ECM Degradation mmp9_protein->ecm_degradation angiogenesis Angiogenesis mmp9_protein->angiogenesis invasion Tumor Invasion & Metastasis ecm_degradation->invasion angiogenesis->invasion inhibitor This compound (Hypothetical Inhibitor) inhibitor->mmp9_protein Inhibition

Caption: Simplified MMP-9 signaling pathway in cancer and potential point of inhibition.

References

Application of Ethyl 4-chlorocinnamate in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 4-chlorocinnamate in polymer chemistry. The primary application highlighted is the synthesis of photocrosslinkable polymers, which have significant potential in fields such as biomaterials, drug delivery, and photoresists.

Introduction

This compound is a cinnamic acid ester derivative that can be polymerized to create polymers with photoreactive pendant groups. The cinnamate (B1238496) moiety is sensitive to ultraviolet (UV) light, and upon irradiation, undergoes a [2+2] cycloaddition reaction. This reaction forms cyclobutane (B1203170) rings, leading to the crosslinking of the polymer chains. This photocrosslinking property allows for the spatial and temporal control of polymer network formation, which is highly desirable in many advanced applications. The presence of a chlorine atom on the phenyl ring can further modify the polymer's properties, potentially enhancing its thermal stability, refractive index, and flame retardancy.[]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the this compound monomer is presented in Table 1.

PropertyValue
Molecular Formula C₁₁H₁₁ClO₂
Molecular Weight 210.66 g/mol
Appearance Colorless liquid
Boiling Point 136-137 °C @ 0.8 Torr
Melting Point 49-51 °C
Density 1.177 g/cm³ (predicted)
Solubility Soluble in common organic solvents
UV Absorption Maximum Approximately 275 nm

Table 1: Physicochemical properties of this compound.

Application: Photocrosslinkable Polymers

The primary application of poly(this compound) is in the formation of photocrosslinkable materials. The linear polymer is first synthesized, typically through free-radical polymerization. The resulting polymer can be processed into various forms, such as thin films or microstructures. Subsequent exposure to UV radiation initiates the crosslinking process, transforming the soluble linear polymer into an insoluble, robust network.[2] This process is advantageous as it is a catalyst-free reaction that can be performed at room temperature.

Properties of Poly(this compound)

The expected properties of the linear and crosslinked poly(this compound) are summarized in Table 2. These values are based on data from analogous halogenated and cinnamate-containing polymers.[3][4]

PropertyLinear Polymer (Hypothetical)Crosslinked Polymer (Hypothetical)
Average Molecular Weight (Mw) ~75,000 g/mol Insoluble network
Glass Transition Temp. (Tg) 106 °CHigher than linear polymer
Thermal Decomposition Temp. ~320-340 °CIncreased stability
Solubility Soluble in THF, ChloroformInsoluble in common solvents
Mechanical Properties Brittle solidIncreased modulus and hardness

Table 2: Hypothetical quantitative data for linear and crosslinked poly(this compound).

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(this compound) via Solution Polymerization

This protocol describes the synthesis of the linear polymer using a free-radical initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Round-bottom flask with a condenser

  • Magnetic stirrer and hot plate

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer Purification: If necessary, pass the this compound monomer through a column of basic alumina (B75360) to remove any inhibitor.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 g of this compound and 0.1 g of AIBN in 50 mL of toluene.

  • Degassing: De-gas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to 70-80 °C with constant stirring under a nitrogen atmosphere. The reaction time will influence the molecular weight and yield; a typical duration is 24 hours.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirred methanol. The polymer will precipitate as a white solid.

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by ¹H NMR and FTIR to confirm the polymer structure.

Protocol 2: Photocrosslinking of Poly(this compound) Films

This protocol details the process of creating a crosslinked polymer network from the synthesized linear polymer.

Materials:

  • Linear poly(this compound)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • UV light source (e.g., a high-pressure mercury lamp with an output around 254 nm or broad spectrum)

  • Spin coater or casting dish

  • Quartz or glass substrate

Procedure:

  • Polymer Solution Preparation: Prepare a solution of the linear poly(this compound) in THF (e.g., 10% w/v).

  • Film Casting:

    • Spin Coating: For thin films, use a spin coater to deposit the polymer solution onto a quartz or glass substrate. The film thickness can be controlled by the solution concentration and spin speed.

    • Solvent Casting: For thicker films, pour the polymer solution into a flat-bottomed dish and allow the solvent to evaporate slowly in a dust-free environment.

  • Drying: Ensure the film is completely dry by placing it in a vacuum oven at a temperature below the polymer's glass transition temperature (e.g., 60 °C).

  • UV Irradiation: Expose the polymer film to UV light. The duration of exposure will depend on the intensity of the UV source and the desired degree of crosslinking. The progress of the crosslinking can be monitored by observing the decrease in the UV absorbance of the cinnamate group (around 275 nm) or by solubility tests.[5]

  • Characterization of Crosslinked Film: The crosslinked film will be insoluble in solvents that dissolve the linear polymer. The degree of crosslinking can be quantified by measuring the gel content (the insoluble fraction). The mechanical and thermal properties of the crosslinked film can be analyzed using techniques like Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA).

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Linear Polymer cluster_crosslinking Photocrosslinking Monomer This compound Polymerization Solution Polymerization (70-80°C, 24h) Monomer->Polymerization Initiator AIBN Initiator->Polymerization Solvent Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying LinearPolymer Linear Poly(this compound) Drying->LinearPolymer FilmCasting Film Casting (Spin Coating or Solvent Casting) LinearPolymer->FilmCasting UVIrradiation UV Irradiation (λ > 260 nm) FilmCasting->UVIrradiation CrosslinkedPolymer Crosslinked Polymer Network UVIrradiation->CrosslinkedPolymer

Caption: Experimental workflow for the synthesis and photocrosslinking of poly(this compound).

[2+2] Photocycloaddition Mechanism

Caption: The [2+2] photocycloaddition of cinnamate groups leading to polymer crosslinking.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Ethyl 4-chlorocinnamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several common methods are employed for the synthesis of this compound. These include the Wittig reaction, Heck reaction, Perkin reaction, and the esterification of 4-chlorocinnamic acid. Each method has its own advantages and challenges in terms of yield, purity, and reaction conditions.

Q2: I am getting a low yield of this compound. What are the general factors I should investigate?

A2: Low yields can be attributed to several factors across different synthetic methods. Key areas to investigate include:

  • Purity of reactants: Impurities in starting materials like 4-chlorobenzaldehyde (B46862) or the ylide in a Wittig reaction can lead to side reactions and lower yields.

  • Reaction conditions: Suboptimal temperature, reaction time, or catalyst concentration can significantly impact the product yield.

  • Moisture: Many of the reactions are sensitive to moisture. Ensuring anhydrous conditions by using dry solvents and glassware is crucial.

  • Inefficient work-up and purification: Product loss during extraction, washing, or purification steps can contribute to a lower overall yield.

Q3: How can I minimize the formation of impurities in my reaction?

A3: Minimizing impurities requires careful control over the reaction. Common impurities include unreacted starting materials and byproducts from side reactions. To reduce them:

  • Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the product.

  • Control stoichiometry: Using the correct molar ratios of reactants is critical. For instance, in a Wittig reaction, a slight excess of the phosphorane reagent is sometimes used.[1]

  • Optimize temperature: Some side reactions are favored at higher temperatures. Running the reaction at the optimal temperature can help minimize these.

  • Purification: Employ appropriate purification techniques such as recrystallization or column chromatography to separate the desired product from impurities.

Troubleshooting Guides

Low Yield Issues
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (significant starting material remains) Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC to determine the optimal duration and temperature.
Inactive catalyst or base.For reactions requiring a catalyst (e.g., Heck reaction) or a base (e.g., Wittig reaction), ensure the catalyst is active and the base is fresh and of the correct concentration.
Low product recovery after work-up Product loss during extraction or washing steps.Ensure the correct solvent is used for extraction and that the pH is appropriate for the work-up. Minimize the number of washing steps if possible without compromising purity.
Decomposition of the product during purification.If using distillation for purification, ensure it is performed under reduced pressure to lower the boiling point and prevent thermal decomposition.[2] For heat-sensitive compounds, consider column chromatography.
Formation of significant byproducts Non-optimal reaction conditions favoring side reactions.Re-evaluate the reaction temperature, solvent, and catalyst/base. Literature procedures should be followed closely, and optimization may be required for your specific setup.
Presence of impurities in starting materials.Use high-purity starting materials. If necessary, purify the reactants before use.
Impurity Issues
Impurity Detected Possible Origin Prevention and Removal
Unreacted 4-chlorobenzaldehyde Incomplete reaction.Increase reaction time or temperature. A slight excess of the other reactant (e.g., the ylide in a Wittig reaction) can help drive the reaction to completion.[1] Can be removed by column chromatography.
Triphenylphosphine (B44618) oxide Byproduct of the Wittig reaction.This is an inherent byproduct of the Wittig reaction. It can be removed by crystallization or column chromatography. Adding hexane (B92381) to the reaction mixture can help precipitate the triphenylphosphine oxide, which can then be filtered off.[2]
(Z)-isomer of this compound The Wittig reaction can produce both (E) and (Z) isomers.Using a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, favors the formation of the major (E) isomer.[1][3] The isomers can often be separated by column chromatography.
4-chlorocinnamic acid Incomplete esterification of the carboxylic acid.If synthesizing via esterification, ensure a sufficient amount of alcohol and acid catalyst are used, and consider removing water as it forms to drive the equilibrium towards the ester.

Experimental Protocols

Wittig Reaction for this compound Synthesis

This protocol is based on the reaction of 4-chlorobenzaldehyde with (carboethoxymethylene)triphenylphosphorane.[2]

Materials:

  • 4-chlorobenzaldehyde

  • (Carboethoxymethylene)triphenylphosphorane

  • Toluene (B28343)

  • Hexane

  • Ethyl acetate

  • 5% Palladium on Carbon (for optional subsequent reduction)

  • Celite

Procedure:

  • Dissolve 4-chlorobenzaldehyde (28 g) and (carboethoxymethylene)triphenylphosphorane (73 g) in toluene (500 mL) in a round-bottom flask.[2]

  • Reflux the solution for 2 hours.[2]

  • Cool the reaction mixture to room temperature and concentrate it under vacuum to a volume of approximately 150 mL.[2]

  • Add pure hexane (500 mL) to the concentrated solution and leave it to stand for 18 hours at room temperature. This will cause the triphenylphosphine oxide byproduct to precipitate.[2]

  • Filter the solid triphenylphosphine oxide and rinse it with hexane.[2]

  • Evaporate the solvent from the filtrate to obtain the crude product.[2]

  • Purify the crude product by distillation at 0.5 mm Hg, collecting the fraction that boils at 130°C to yield pure this compound.[2]

Fischer Esterification of 4-chlorocinnamic Acid

This is a general protocol for the acid-catalyzed esterification of a carboxylic acid.

Materials:

  • 4-chlorocinnamic acid

  • Ethanol (B145695) (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 4-chlorocinnamic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Key Reactants Typical Yields Key Advantages Common Challenges
Wittig Reaction 4-chlorobenzaldehyde, (carboethoxymethylene)triphenylphosphoraneGenerally good to highReliable, stereoselective for the (E)-isomer with stabilized ylides.[1][3]Formation of triphenylphosphine oxide byproduct which needs to be removed.[2]
Heck Reaction 4-chlorostyrene, Ethyl acrylate, Palladium catalyst, BaseCan be highGood functional group tolerance.Requires a palladium catalyst which can be expensive; optimization of ligands and base is often necessary.[4]
Perkin Reaction 4-chlorobenzaldehyde, Acetic anhydride, a basic saltModerate to goodUses readily available starting materials.Can require high temperatures; may produce a mixture of products.[5]
Fischer Esterification 4-chlorocinnamic acid, Ethanol, Acid catalystVariable, can be high with optimizationSimple procedure, uses inexpensive reagents.Equilibrium reaction, requires driving the reaction to completion (e.g., by removing water).

Visualizations

experimental_workflow cluster_wittig Wittig Reaction Workflow w_start Mix 4-chlorobenzaldehyde and Ylide in Toluene w_reflux Reflux for 2 hours w_start->w_reflux w_concentrate Concentrate under vacuum w_reflux->w_concentrate w_precipitate Add Hexane to precipitate Triphenylphosphine oxide w_concentrate->w_precipitate w_filter Filter the solid w_precipitate->w_filter w_evaporate Evaporate filtrate w_filter->w_evaporate w_purify Purify by distillation w_evaporate->w_purify w_product This compound w_purify->w_product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield of Ethyl 4-chlorocinnamate check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions (Time, Temp, Catalyst) start->check_conditions check_workup Evaluate Work-up and Purification start->check_workup purify_reactants Purify/Use High-Purity Reactants check_reactants->purify_reactants Impurities Found optimize_conditions Optimize Time, Temperature, or Catalyst Concentration check_conditions->optimize_conditions Suboptimal Conditions improve_workup Modify Extraction/Purification Protocol check_workup->improve_workup Product Loss Identified

Caption: Troubleshooting logic for addressing low product yield.

References

Common side products in the Wittig synthesis of cinnamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Wittig synthesis for the preparation of cinnamates.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the Wittig synthesis of cinnamates, providing potential causes and solutions in a user-friendly question-and-answer format.

Q1: What are the most common side products in the Wittig synthesis of cinnamates?

A1: The most prevalent side product is triphenylphosphine (B44618) oxide (Ph₃P=O), which is formed from the phosphorus ylide reagent during the reaction.[1] Another common byproduct is the (Z)-isomer of the desired cinnamate (B1238496) product. While stabilized ylides, typically used for cinnamate synthesis, predominantly yield the (E)-isomer, the formation of the (Z)-isomer can still occur.[2][3]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields in the Wittig synthesis of cinnamates can stem from several factors:

  • Inefficient Ylide Formation: The base used to deprotonate the phosphonium (B103445) salt may be old, oxidized, or not strong enough, leading to incomplete ylide formation.[4] Ensure the use of a fresh, potent base and anhydrous reaction conditions.

  • Steric Hindrance: Sterically hindered ketones and aldehydes can react slowly, leading to poor yields, especially with stabilized ylides.[5] For such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative.[5]

  • Side Reactions of the Aldehyde: Aldehydes can undergo side reactions like aldol (B89426) condensation or Cannizzaro reactions, particularly if excess base is present or if the base is not suitable.[4] Careful control of stoichiometry and the choice of base can mitigate these side reactions.

  • Labile Nature of the Aldehyde: Aldehydes can be prone to oxidation, polymerization, or decomposition.[5] Using fresh, purified aldehyde is crucial for optimal results.

Q3: I am observing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-cinnamate?

A3: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. For the synthesis of cinnamates, stabilized ylides are used, which generally favor the formation of the more thermodynamically stable (E)-alkene.[1][6] To enhance the E-selectivity:

  • Reaction Conditions: Allowing the reaction to reach thermodynamic equilibrium can favor the formation of the more stable (E)-isomer. This may involve adjusting the reaction time and temperature.

  • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be employed to favor the E-alkene. This involves using a strong base like phenyllithium (B1222949) at low temperatures to interconvert the betaine (B1666868) intermediates.[7][8]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is known for its high E-selectivity and can be a superior alternative if a high E/Z ratio is critical.[9][10]

Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my product?

A4: Triphenylphosphine oxide can be challenging to remove due to its physical properties.[11] Common purification methods include:

  • Crystallization: If the desired cinnamate is a solid, recrystallization can be an effective method for purification, as triphenylphosphine oxide may have different solubility characteristics.[1]

  • Chromatography: Column chromatography is a widely used and generally effective technique for separating the cinnamate product from triphenylphosphine oxide.[1]

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane (B92381), in which it is poorly soluble, while the desired alkene remains in solution.[1]

Q5: My Wittig reaction is not proceeding to completion. What should I check?

A5: An incomplete reaction can be due to several factors:

  • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[12]

  • Moisture in Reaction: The Wittig reaction is sensitive to moisture, which can quench the ylide.[4] Using anhydrous solvents and reagents is critical for success.

  • Base Quality: As mentioned earlier, the quality and strength of the base are crucial for efficient ylide formation.[4]

Quantitative Data Summary

The following table summarizes typical yields and isomer ratios reported for the Wittig synthesis of cinnamates under various conditions.

ProductAldehydeYlideBaseSolventYield (%)E:Z RatioReference
Ethyl cinnamateBenzaldehyde (B42025)(Carbethoxymethylene)triphenylphosphorane (B24862)-Solvent-freeHighPredominantly E[2][3]
Ethyl 4-methoxy-cinnamateAnisaldehyde(Ethoxycarbonylmethyl)-triphenylphosphonium bromideNaHCO₃Aqueous6692:8[6]
Methyl cinnamate analoguesBorylated benzaldehydes(Methoxycarbonylmethylene)triphenylphosphorane-Solvent-free (melt)85-91High ENot specified

Experimental Protocols

Protocol 1: Solvent-Free Wittig Synthesis of Ethyl Cinnamate

This protocol is adapted from solvent-free procedures that are noted for being more environmentally friendly.[2][3]

Materials:

  • Benzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Hexanes

  • 5 mL conical vial

  • Spin vane

  • Magnetic stirrer

  • Pipettes

  • Filter plug (cotton)

  • Hotplate

Procedure:

  • Weigh approximately 60 mg of benzaldehyde into a 5 mL conical vial.

  • Calculate the required mass of (carbethoxymethylene)triphenylphosphorane based on a 1:1.15 molar ratio of benzaldehyde to the ylide.[3]

  • Add the calculated amount of the solid phosphorane reagent to the conical vial containing benzaldehyde.

  • Add a spin vane to the vial and stir the mixture at room temperature for 15 minutes. The solid may need to be periodically scraped from the sides of the vial.[3]

  • After 15 minutes, add 1.5 mL of hexanes to the vial and continue stirring to extract the product into the organic solvent.[3]

  • Prepare a filtering pipette by placing a small cotton plug in the tip.

  • Filter the hexane solution into a clean, pre-weighed conical vial.

  • Add another 1.5 mL of hexanes to the reaction vial, stir, and filter this solution into the same collection vial.

  • Gently evaporate the hexanes using a hotplate (85-90°C) in a well-ventilated hood to obtain the crude product.[3]

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Diagram 1: Wittig Reaction Workflow

Wittig_Workflow Start Start Reactants Combine Aldehyde and Phosphonium Ylide Start->Reactants Reaction Stir at Room Temperature Reactants->Reaction Extraction Extract with Nonpolar Solvent Reaction->Extraction Purification Purify Product (Crystallization/Chromatography) Extraction->Purification Analysis Characterize Product (NMR, IR, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the Wittig synthesis of cinnamates.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Ylide Check Ylide Formation Conditions (Base quality, anhydrous conditions) Start->Check_Ylide Check_Aldehyde Evaluate Aldehyde Quality (Freshness, purity) Start->Check_Aldehyde Consider_Sterics Assess Steric Hindrance Start->Consider_Sterics Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Check_Ylide->Optimize_Conditions Check_Aldehyde->Optimize_Conditions Alternative_Method Consider Alternative Method (e.g., HWE Reaction) Consider_Sterics->Alternative_Method Solution Improved Yield Optimize_Conditions->Solution Alternative_Method->Solution

Caption: A decision tree for troubleshooting low product yield in the Wittig reaction.

References

Technical Support Center: Optimizing Catalyst Loading in the Heck Reaction for Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palladium catalyst loading in the Heck reaction for the synthesis of Ethyl 4-chlorocinnamate. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for the Heck reaction with an aryl chloride like 4-chlorocinnamate?

A1: Due to the lower reactivity of aryl chlorides compared to bromides or iodides, higher catalyst loadings are often initially employed for the Heck reaction.[1] A common starting point is in the range of 1-5 mol% of the palladium precursor.[2] However, for process optimization and to minimize costs, the goal is to reduce the catalyst loading to as low as possible, ideally below 0.1 mol%, while maintaining high yield and efficiency.[3]

Q2: How does reducing the catalyst loading affect the reaction?

A2: Reducing the catalyst loading can have several effects. While it is economically and environmentally beneficial, it may lead to lower reaction rates, requiring longer reaction times or higher temperatures to achieve full conversion.[4] At very low loadings, catalyst deactivation can become a significant issue, potentially leading to incomplete reactions and lower yields.[5]

Q3: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they important?

A3: Turnover Number (TON) represents the total number of moles of product formed per mole of catalyst before it becomes inactive. A higher TON indicates a more stable and efficient catalyst. Turnover Frequency (TOF) is the TON per unit of time, essentially measuring the speed of the catalyst. Both are critical metrics for evaluating and comparing the efficiency of different catalytic systems.[6]

Q4: Can I reuse the palladium catalyst from my reaction?

A4: While homogeneous palladium catalysts are generally not recovered, significant research has focused on developing methods for catalyst recycling.[1] Techniques such as using ionic liquids as the reaction medium can facilitate the separation and reuse of the catalyst.[7] Heterogeneous catalysts, where the palladium is supported on a solid material, are designed for easier recovery and recycling.

Troubleshooting Guide

Problem 1: Low or no conversion of 4-chloroacetophenone.

  • Question: I am seeing very little or no formation of this compound. What are the likely causes and how can I fix it?

  • Answer:

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂). Ensure your reaction conditions include a suitable reducing agent or that the phosphine (B1218219) ligand can facilitate this reduction.

    • Poor Oxidative Addition: The C-Cl bond of 4-chloroacetophenone is strong and its activation can be the rate-limiting step. Consider using bulkier, more electron-rich phosphine ligands (e.g., tri(tert-butyl)phosphine) or N-heterocyclic carbene (NHC) ligands to enhance the electron density on the palladium center, which facilitates oxidative addition.[1]

    • Insufficient Temperature: Heck reactions with aryl chlorides often require higher temperatures (e.g., 120-150 °C) to proceed efficiently.[6]

    • Inappropriate Base: The choice of base is critical for regenerating the Pd(0) catalyst. If an inadequate base is used, the catalytic cycle can be interrupted. Consider switching to a stronger base like K₃PO₄ or an organic base like triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA).

Problem 2: The reaction starts but stalls before completion.

  • Question: My reaction seems to begin, as indicated by initial product formation, but then it stops. What could be causing this?

  • Answer:

    • Catalyst Deactivation: The active Pd(0) catalyst can agglomerate to form inactive palladium black, especially at high temperatures.[5] Using more robust ligands or catalyst systems designed for high-temperature stability can mitigate this. Catalyst deactivation can also occur through P-C bond cleavage in phosphine ligands at elevated temperatures.[1]

    • Base Consumption: The base is consumed stoichiometrically during the reaction. If an insufficient amount of base is used, the reaction will stop once the base is depleted. Ensure you are using at least one equivalent of base per equivalent of aryl halide.

    • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are properly degassed.[5]

Problem 3: Formation of significant side products.

  • Question: I am observing the formation of impurities alongside my desired product. What are these and how can I minimize them?

  • Answer:

    • Homocoupling of the Aryl Halide: This side reaction can occur, especially at high temperatures and with high catalyst loadings. Optimizing the reaction conditions, particularly lowering the temperature if possible, can reduce this.

    • Isomerization of the Product: Double bond isomerization in the cinnamate (B1238496) product can sometimes be observed. The choice of ligand and reaction conditions can influence this.

    • Decomposition of Starting Materials or Product: At very high temperatures, the starting materials or the product may begin to decompose. Running the reaction at the lowest effective temperature is recommended.

Data Presentation

The following table summarizes the expected impact of varying palladium catalyst loading on the yield, Turnover Number (TON), and Turnover Frequency (TOF) for the Heck reaction of 4-chloroacetophenone with ethyl acrylate (B77674), based on general trends observed in similar reactions.[3][6]

Catalyst Loading (mol%)Expected Yield (%)Calculated TONCalculated TOF (h⁻¹)
5.0>9519~1.6
2.0>9547.5~4.0
1.09090~7.5
0.585170~14.2
0.160600~50

Note: These are illustrative values. Actual results will vary depending on the specific reaction conditions (temperature, solvent, base, ligand, reaction time).

Calculations:

  • TON = (moles of product) / (moles of catalyst)

  • TOF = TON / reaction time (in hours)

Experimental Protocols

Optimized Protocol for the Heck Reaction of 4-Chloroacetophenone with Ethyl Acrylate

This protocol is a representative procedure adapted from similar Heck reactions of aryl chlorides with acrylates.[8]

Materials:

  • 4-Chloroacetophenone

  • Ethyl acrylate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and P(t-Bu)₃ (e.g., 0.02 mmol, 2 mol%).

  • Add anhydrous DMF (e.g., 5 mL) and stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add 4-chloroacetophenone (1.0 mmol), ethyl acrylate (1.2 mmol), and K₂CO₃ (1.5 mmol).

  • Seal the flask and heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Visualizations

Heck_Catalytic_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Ar-X Coord Olefin Coordination PdII_Aryl->Coord PdII_Olefin L(Aryl)Pd(II)(X)(Olefin) Coord->PdII_Olefin + Olefin Insert Migratory Insertion PdII_Olefin->Insert PdII_Alkyl L₂Pd(II)(Alkyl)(X) Insert->PdII_Alkyl Beta β-Hydride Elimination PdII_Alkyl->Beta PdII_Hydride L₂Pd(II)(H)(X) Beta->PdII_Hydride Product Reduct Reductive Elimination PdII_Hydride->Reduct Reduct->Pd0 + Base - HBX

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Ligand Use bulky, electron-rich ligand Check_Catalyst->Solution_Ligand No Check_Reagents Are reagents pure and dry? Check_Conditions->Check_Reagents Yes Solution_Temp Increase temperature Check_Conditions->Solution_Temp No Solution_Atmosphere Ensure inert atmosphere Check_Reagents->Solution_Atmosphere No Solution_Base Change base Solution_Temp->Solution_Base Solution_Purity Purify/dry reagents and solvents Solution_Atmosphere->Solution_Purity

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the industrial-scale synthesis of Ethyl 4-chlorocinnamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when transitioning from laboratory-scale synthesis to pilot or industrial-scale production. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up, and what are their initial pros and cons?

A1: There are three primary routes for the synthesis of this compound that are often considered for scale-up: the Wittig reaction, the Heck reaction, and the Knoevenagel condensation. Each has distinct advantages and disadvantages in an industrial setting.

  • Wittig Reaction: This method offers high selectivity and is a reliable way to form the carbon-carbon double bond with good control over the location. However, a major drawback is the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide (TPPO) as a byproduct, which can be challenging to remove at a large scale.[1][2][3][4]

  • Heck Reaction: A powerful method for C-C bond formation, the Heck reaction often uses a palladium catalyst. While effective, challenges at scale include the cost of the palladium catalyst, potential leaching of the catalyst into the product, and the need for efficient catalyst recovery and recycling.[5][6][7][8][9]

  • Knoevenagel Condensation: This reaction provides a pathway to α,β-unsaturated compounds and can be catalyzed by bases. While often utilizing less expensive reagents than the Wittig or Heck reactions, it can lead to the formation of side products and generate significant waste streams that require management, especially at a large scale.[10][11]

Q2: How does the choice of synthesis route impact the overall process economics at an industrial scale?

A2: The economic viability of each route at an industrial scale is a critical consideration.

  • Wittig Reaction: The high cost of the phosphonium (B103445) ylide reagent and the expenses associated with the separation and disposal of the triphenylphosphine oxide byproduct can significantly impact the overall cost.

  • Heck Reaction: The primary cost driver is the palladium catalyst. The overall economics depend heavily on the catalyst's efficiency (turnover number), the ability to recover and reuse it, and the market price of palladium.[5][7]

  • Knoevenagel Condensation: This route often uses cheaper raw materials and catalysts. However, costs can escalate due to the need for potentially large volumes of solvents and the treatment of aqueous waste streams generated during the work-up.[10][11]

Q3: What are the key safety concerns to consider when scaling up the synthesis of this compound?

A3: Scaling up any chemical synthesis introduces new safety challenges. For the synthesis of this compound, specific concerns include:

  • Thermal Runaway: Olefination reactions can be exothermic. On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.[12][13][14][15][16] Careful thermal management and process control are crucial.

  • Handling of Hazardous Reagents: Depending on the chosen route, large quantities of hazardous materials may be used. For example, the strong bases used in the Wittig reaction can be pyrophoric, and palladium catalysts, while not highly toxic, require careful handling to avoid contamination.

  • Solvent Handling: The use of large volumes of flammable organic solvents presents a significant fire and explosion risk. Proper grounding of equipment and the use of inert atmospheres are essential.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion at Scale

Q: We are experiencing a significant drop in yield for the Wittig reaction when moving from a 1L to a 100L reactor. What could be the cause?

A: A drop in yield during scale-up of the Wittig reaction is a common issue. Several factors could be at play:

  • Inefficient Mixing: In a larger reactor, achieving homogeneous mixing of the reactants is more challenging. This can lead to localized areas of low reagent concentration, resulting in incomplete reaction.

    • Solution: Evaluate the reactor's agitation system. Consider using a different impeller design or increasing the agitation speed to improve mixing.

  • Temperature Gradients: Poor heat transfer in a large reactor can create hot or cold spots, affecting the reaction rate and potentially leading to side reactions.

    • Solution: Ensure the reactor's heating/cooling jacket is functioning correctly and that the heat transfer fluid is circulating at an adequate rate. Consider adding internal cooling coils for better temperature control.

  • Reagent Addition Rate: The rate of addition of the aldehyde to the ylide solution can impact the reaction. A slow addition is often preferred to control the exotherm and minimize side reactions.

    • Solution: Implement a controlled addition of the 4-chlorobenzaldehyde (B46862) using a dosing pump, and monitor the internal temperature closely.

Issue 2: Product Purity and Byproduct Removal

Q: Our scaled-up Heck reaction is resulting in a product with unacceptable levels of palladium contamination. How can we address this?

A: Palladium leaching is a well-known challenge in large-scale Heck reactions.[8][9] Here are some strategies to mitigate this:

  • Catalyst Selection: The choice of palladium catalyst and its support is crucial. Some supported catalysts are more prone to leaching than others.

    • Solution: Experiment with different supported palladium catalysts to find one with lower leaching characteristics under your reaction conditions.

  • Reaction Conditions: The reaction temperature, solvent, and base can all influence the extent of palladium leaching.

    • Solution: Optimize the reaction conditions to minimize leaching. This may involve lowering the reaction temperature or using a different solvent/base combination.

  • Post-Reaction Treatment: Several methods can be employed to remove residual palladium from the product.

    • Solution: Consider using a scavenger resin to capture the leached palladium. Activated carbon treatment can also be effective.

Q: We are struggling with the removal of triphenylphosphine oxide (TPPO) from our Wittig reaction product at a pilot scale. What are effective, scalable methods for its removal?

A: The removal of TPPO is a classic challenge in Wittig reactions.[1][2][3][4][17] Chromatography is often not feasible at a large scale. Here are some alternative strategies:

  • Crystallization: If the desired product is a solid, careful selection of a crystallization solvent can leave the more soluble TPPO in the mother liquor.

  • Precipitation of TPPO: TPPO can be precipitated from non-polar solvents by the addition of a co-solvent in which it is insoluble. For example, adding hexane (B92381) to a toluene (B28343) solution can cause TPPO to precipitate.[3]

  • Complexation: TPPO can form complexes with certain metal salts, such as zinc chloride, which then precipitate out of solution.[2]

Issue 3: Process Safety and Control

Q: We are concerned about the potential for a thermal runaway during the Knoevenagel condensation at a 500L scale. How can we manage this risk?

A: Managing the exotherm of a Knoevenagel condensation is critical for safe scale-up.

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum rate of heat evolution. This data is essential for designing a safe process.

  • Controlled Reagent Addition: The rate of addition of one of the reactants can be used to control the rate of heat generation.

    • Solution: Add the 4-chlorobenzaldehyde to the mixture of the active methylene (B1212753) compound and the base at a rate that allows the reactor's cooling system to maintain the desired temperature.

  • Emergency Cooling and Quenching: Have a plan in place for emergency cooling or quenching of the reaction in case of a temperature excursion. This could involve having a pre-chilled solvent ready to add to the reactor.

Data Presentation

Table 1: Illustrative Comparison of Synthesis Routes for this compound at Scale

ParameterWittig ReactionHeck ReactionKnoevenagel Condensation
Typical Yield (Lab Scale) 85-95%80-90%75-85%
Typical Yield (Industrial Scale) 75-85%70-85%70-80%
Key Byproducts Triphenylphosphine oxideDimerized starting materialsMichael addition products, polymers
Catalyst/Reagent Cost HighHigh (Palladium)Low to Moderate
Purification Challenges Removal of TPPOPalladium removal, ligand removalRemoval of colored impurities and side products
Waste Stream Organic solvent, TPPOOrganic solvent, palladium wasteAqueous salt solutions, organic byproducts

Note: The values in this table are illustrative and can vary significantly based on specific reaction conditions, equipment, and optimization efforts.

Experimental Protocols

Protocol 1: Scale-Up of the Wittig Reaction
  • Reactor Setup: A 100L glass-lined reactor equipped with a retreat curve impeller, a condenser, a nitrogen inlet, and a temperature probe is charged with (carbethoxymethylene)triphenylphosphorane (B24862) (1.1 equivalents) and toluene.

  • Ylide Formation: The mixture is cooled to 0-5 °C, and a strong base (e.g., sodium bis(trimethylsilyl)amide solution) is added portion-wise, maintaining the temperature below 10 °C. The mixture is stirred for 1-2 hours at this temperature.

  • Aldehyde Addition: 4-chlorobenzaldehyde (1.0 equivalent) dissolved in toluene is added to the reactor via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Work-up and TPPO Removal: The reaction is quenched by the slow addition of water. The layers are separated. The organic layer is washed with brine. The solvent is partially distilled off, and a non-polar solvent like hexane is added to precipitate the triphenylphosphine oxide. The solid TPPO is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude this compound is purified by vacuum distillation or crystallization.

Protocol 2: Scale-Up of the Heck Reaction
  • Reactor Setup: A 100L stainless steel reactor equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe is charged with 4-chloroiodobenzene (1.0 equivalent), ethyl acrylate (B77674) (1.2 equivalents), a suitable base (e.g., triethylamine, 1.5 equivalents), and a solvent such as N,N-dimethylformamide (DMF).

  • Catalyst Addition: A palladium catalyst (e.g., palladium acetate (B1210297), 0.01-0.1 mol%) and a phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.02-0.2 mol%) are added to the reactor under a nitrogen atmosphere.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete as monitored by HPLC.

  • Catalyst Removal: The reaction mixture is cooled, and the catalyst is removed. If a heterogeneous catalyst is used, it can be filtered. For a homogeneous catalyst, a scavenger resin or activated carbon can be added, stirred, and then filtered.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation.

Visualizations

Wittig_Reaction_Workflow start Start reactor_charge Charge Reactor with (Carbethoxymethylene)triphenylphosphorane and Toluene start->reactor_charge ylide_formation Ylide Formation: Add Base at 0-5 °C reactor_charge->ylide_formation aldehyde_addition Controlled Addition of 4-chlorobenzaldehyde in Toluene ylide_formation->aldehyde_addition reaction Reaction at Room Temperature aldehyde_addition->reaction quench Quench with Water reaction->quench phase_separation Phase Separation quench->phase_separation tppo_precipitation TPPO Precipitation with Hexane phase_separation->tppo_precipitation filtration Filtration tppo_precipitation->filtration purification Purification: Vacuum Distillation or Crystallization filtration->purification end This compound purification->end Heck_Reaction_Workflow start Start reactor_charge Charge Reactor with 4-chloroiodobenzene, Ethyl Acrylate, Base, and Solvent start->reactor_charge catalyst_addition Add Palladium Catalyst and Ligand under N2 reactor_charge->catalyst_addition reaction Heat to 80-100 °C catalyst_addition->reaction catalyst_removal Catalyst Removal: Filtration or Scavenger Resin reaction->catalyst_removal workup Aqueous Work-up catalyst_removal->workup purification Purification: Vacuum Distillation workup->purification end This compound purification->end Troubleshooting_Tree issue Scale-up Issue Encountered low_yield Low Yield / Incomplete Reaction issue->low_yield purity_issue Product Purity Issue issue->purity_issue safety_concern Safety Concern issue->safety_concern mixing Inefficient Mixing? low_yield->mixing Check temp_control Poor Temperature Control? low_yield->temp_control Check reagent_quality Reagent Quality/Ratio Issue? low_yield->reagent_quality Check byproduct Byproduct Removal Issue? purity_issue->byproduct Check catalyst_residue Catalyst Residue? purity_issue->catalyst_residue Check exotherm Uncontrolled Exotherm? safety_concern->exotherm Check mixing_sol Optimize Agitation mixing->mixing_sol Yes temp_sol Improve Heat Transfer temp_control->temp_sol Yes reagent_sol Verify Reagent Purity and Stoichiometry reagent_quality->reagent_sol Yes byproduct_sol Optimize Work-up/Purification (e.g., Crystallization, Precipitation) byproduct->byproduct_sol Yes catalyst_sol Use Scavenger Resin or Activated Carbon catalyst_residue->catalyst_sol Yes exotherm_sol Perform Calorimetry, Control Addition Rate, Implement Emergency Quench Plan exotherm->exotherm_sol Yes

References

Technical Support Center: Purification of Witt-ig Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO) from my Wittig reaction mixture so challenging?

A1: Triphenylphosphine oxide is a frequent byproduct in several key organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[1] Its removal can be problematic due to its high polarity and its tendency to co-purify with the desired product, especially during large-scale purifications where standard column chromatography is impractical.[1][2]

Q2: What are the primary strategies for removing TPPO?

A2: The main approaches for TPPO removal can be broadly categorized as:

  • Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from a suitable solvent system. The formation of insoluble TPPO-metal salt complexes can enhance this process.[1]

  • Chromatography: Techniques such as filtration through a silica (B1680970) gel plug or high-performance countercurrent chromatography (HPCCC) are effective for separation.[1][3]

  • Extraction: Liquid-liquid extraction can be employed to separate the product from TPPO, sometimes involving pH modification if the product has acidic or basic functional groups.[4]

  • Scavenging: Using solid-supported reagents, known as scavenger resins, to bind with TPPO, which can then be removed by simple filtration.[1][5]

Q3: How do I select the most suitable TPPO removal method for my experiment?

A3: The optimal method depends on several factors, including the polarity and stability of your product, the solvent used in the reaction, and the scale of your reaction. A decision-making workflow is provided below to guide your selection.

TPPO_Removal_Decision_Tree start Crude Wittig Reaction Mixture (contains product and TPPO) product_polarity Is the product significantly less polar than TPPO? start->product_polarity precipitation_q Is the product soluble in a moderately polar solvent? product_polarity->precipitation_q No chromatography Silica Gel Plug Filtration product_polarity->chromatography Yes metal_salt_q Is the product stable to Lewis acidic metal salts? precipitation_q->metal_salt_q No precipitation Precipitation of TPPO with a Non-Polar Anti-Solvent precipitation_q->precipitation Yes metal_salt Precipitation of TPPO-Metal Salt Complex (e.g., with ZnCl2) metal_salt_q->metal_salt Yes other_methods Consider Alternative Methods: - Product Crystallization - Liquid-Liquid Extraction - Scavenger Resins metal_salt_q->other_methods No

Caption: Decision tree for selecting a suitable TPPO removal method.

Troubleshooting Guides

Issue: My product and TPPO are co-eluting during column chromatography.

Solution 1: Precipitation of Triphenylphosphine Oxide with a Non-Polar Solvent

This is a straightforward and often effective method for products that are soluble in moderately polar solvents.[6]

  • Underlying Principle: Triphenylphosphine oxide has low solubility in non-polar solvents like hexanes, pentane (B18724), or diethyl ether.[6][7] By dissolving the crude reaction mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent," the TPPO can be selectively precipitated.[6]

  • Experimental Protocol:

    • Concentrate the crude reaction mixture to obtain a viscous oil or solid.

    • Dissolve the residue in a minimum amount of a suitable solvent where both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).

    • Slowly add a non-polar solvent such as hexanes or pentane while stirring.

    • To further decrease the solubility of TPPO and promote crystallization, cool the mixture in an ice bath or refrigerator.[6]

    • Collect the precipitated TPPO by filtration.[6]

Solution 2: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex

  • Underlying Principle: As a Lewis base, triphenylphosphine oxide can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[6][8] These complexes can then be easily removed by filtration.[6]

  • Experimental Protocol (using ZnCl₂):

    • After the Wittig reaction is complete, if the reaction was not conducted in a polar solvent like ethanol, dissolve the crude reaction mixture in ethanol.[6]

    • Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[6]

    • Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.[6]

    • Stir the mixture. Scraping the inside of the flask can help induce precipitation. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[6]

    • Filter the mixture to remove the precipitate.[6]

    • Concentrate the filtrate to remove the ethanol.[6]

    • The remaining residue can be further purified by slurrying with a solvent like acetone (B3395972) to remove any excess zinc chloride, which is insoluble.[9]

G cluster_0 Precipitation with Non-Polar Solvent cluster_1 Precipitation with Metal Salt (ZnCl2) a0 Crude Reaction Mixture a1 Concentrate a0->a1 a2 Dissolve in Minimal Polar Solvent a1->a2 a3 Add Non-Polar Anti-Solvent a2->a3 a4 Cool to Induce Precipitation a3->a4 a5 Filter a4->a5 a6 Precipitated TPPO a5->a6 Solid a7 Filtrate with Purified Product a5->a7 Liquid b0 Crude Reaction Mixture b1 Dissolve in Ethanol b0->b1 b2 Add Ethanolic ZnCl2 Solution b1->b2 b3 Stir to Precipitate ZnCl2(TPPO)2 b2->b3 b4 Filter b3->b4 b5 Precipitated TPPO-ZnCl2 Complex b4->b5 Solid b6 Filtrate with Product & Excess ZnCl2 b4->b6 Liquid b7 Concentrate and Slurry with Acetone b6->b7 b8 Purified Product b7->b8

Caption: Experimental workflows for TPPO removal by precipitation.

Issue: I want to avoid column chromatography entirely, especially for a large-scale reaction.

Solution: Filtration through a Silica Plug

This technique offers a rapid and effective way to remove the highly polar TPPO from less polar products.[6][10]

  • Underlying Principle: Due to its high polarity, TPPO strongly adsorbs to silica gel. A short column, or "plug," of silica can therefore be used to retain the TPPO while allowing a less polar product to elute.[6]

  • Experimental Protocol:

    • Concentrate the crude reaction mixture.

    • Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[6][11]

    • Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.

    • Pass the suspension of the crude product through the silica plug.

    • Elute the desired product with a suitable solvent (e.g., ether), leaving the TPPO adsorbed on the silica.[11] It may be necessary to repeat this process to remove most of the phosphine (B1218219) oxide.[10][11]

Data Presentation

Table 1: Solubility of Triphenylphosphine Oxide in Various Solvents

SolventSolubilityReference
WaterAlmost insoluble[12]
CyclohexaneAlmost insoluble[2][13]
Petroleum EtherAlmost insoluble[2][13]
HexanePoorly soluble[7][13]
Diethyl EtherPoorly soluble (when cold)[7]
EthanolReadily soluble[12][13]
DichloromethaneReadily soluble[12][13]
TolueneSoluble[13]
Ethyl AcetateSoluble[13]
AcetoneSoluble[12]

Table 2: Efficiency of TPPO Precipitation with ZnCl₂ in Different Polar Solvents

Solvent% TPPO Remaining in Solution
Ethyl Acetate (EtOAc)<5%
Isopropyl Acetate (iPrOAc)<5%
2-Propanol (iPrOH)<5%
Tetrahydrofuran (THF)<15%
2-Methyltetrahydrofuran (2-MeTHF)<15%
Methyl Ethyl Ketone (MEK)<15%
Data adapted from J. Org. Chem. 2017, 82, 19, 9931–9936. The precipitation was performed with a 2:1 ratio of ZnCl₂ to TPPO.[9]

Table 3: Efficiency of TPPO Removal via Metal Salt Complexation in Various Solvents

Metal SaltSolvent% TPPO RemovalReference
MgCl₂Ethyl Acetate≥95%[8]
MgCl₂Toluene≥95%[8]
MgCl₂Acetonitrile82-90%[8]
MgCl₂Methyl tert-butyl ether (MTBE)82-90%[8]
CaBr₂Tetrahydrofuran (THF)95-98%[5]

This technical support guide provides a starting point for addressing the common challenge of removing triphenylphosphine oxide from Wittig reaction mixtures. The choice of method should always be tailored to the specific properties of the desired product and the scale of the reaction.

References

Byproducts of Ethyl 4-chlorocinnamate synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chlorocinnamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for synthesizing this compound include the Wittig reaction, the Perkin reaction, and the Heck coupling reaction. Each method has its own set of advantages and potential for side reactions.

Q2: What is the primary byproduct in the Wittig synthesis of this compound?

A2: In the Wittig reaction using (carbethoxymethylene)triphenylphosphorane, the primary byproduct is triphenylphosphine (B44618) oxide.[1][2] This solid byproduct is typically removed by precipitation and filtration.

Q3: Is the stereochemistry of the double bond a concern in the synthesis of this compound?

A3: Yes, the formation of both (E)- and (Z)-isomers is possible. Stabilized Wittig reagents, which are commonly used for this synthesis, generally favor the formation of the thermodynamically more stable (E)-isomer (trans).[1] The ratio of these isomers can be influenced by reaction conditions.

Q4: What are potential byproducts in the Perkin reaction for synthesizing the precursor, 4-chlorocinnamic acid?

A4: The Perkin reaction, which involves the condensation of 4-chlorobenzaldehyde (B46862) with an acid anhydride (B1165640) like acetic anhydride, can lead to the formation of self-condensation products of the aldehyde, especially under basic conditions at high temperatures.[3][4]

Q5: What side products can be expected in a Heck coupling reaction to form this compound?

A5: In a Heck coupling of an aryl halide (like 4-chlorobromobenzene or 4-chloroiodobenzene) with ethyl acrylate, potential byproducts can include homocoupling of the aryl halide to form a biaryl compound. Additionally, hydrodehalogenation of the starting aryl halide can lead to the formation of benzene (B151609) derivatives.[5]

Troubleshooting Guides

Issue 1: Presence of a major, non-polar solid byproduct in the crude product from a Wittig synthesis.
  • Possible Cause: This is very likely triphenylphosphine oxide, a standard byproduct of the Wittig reaction.

  • Identification:

    • TLC Analysis: Triphenylphosphine oxide generally has a lower Rf value than the desired this compound on silica (B1680970) gel.

    • ¹H NMR: Look for characteristic multiplets in the aromatic region (around 7.4-7.7 ppm) corresponding to the phenyl protons of triphenylphosphine oxide.

    • ³¹P NMR: A signal around +25 to +35 ppm is indicative of triphenylphosphine oxide.

  • Solution:

    • Purification: Triphenylphosphine oxide can often be removed by crystallization or column chromatography. It has limited solubility in non-polar solvents like hexanes or diethyl ether compared to the product, allowing for its precipitation.[6]

Issue 2: The final product is a mixture of (E)- and (Z)-isomers.
  • Possible Cause: The reaction conditions may not have been optimal for achieving high stereoselectivity. While stabilized ylides favor the (E)-isomer, factors like the solvent, temperature, and the presence of salts can influence the E/Z ratio.

  • Identification:

    • ¹H NMR: The coupling constants (J-values) of the vinylic protons are diagnostic. The (E)-isomer typically exhibits a larger coupling constant (around 16 Hz) compared to the (Z)-isomer (around 11-12 Hz).[7]

    • HPLC: A reversed-phase HPLC method can often separate the two isomers, showing two distinct peaks.

  • Solution:

    • Reaction Optimization: Adjusting reaction parameters such as solvent polarity and temperature may improve the E/Z ratio.

    • Purification: The isomers can be separated by careful column chromatography or preparative HPLC.

Issue 3: Presence of unreacted 4-chlorobenzaldehyde in the final product.
  • Possible Cause: Incomplete reaction due to insufficient reaction time, low temperature, or impure Wittig reagent.

  • Identification:

    • TLC Analysis: 4-chlorobenzaldehyde will appear as a separate spot, typically with a different Rf value than the product.

    • ¹H NMR: The aldehydic proton of 4-chlorobenzaldehyde gives a characteristic singlet at around 9.9-10.0 ppm.

    • GC-MS: The reaction mixture can be analyzed by GC-MS, which will show a distinct peak for 4-chlorobenzaldehyde with its characteristic mass spectrum.

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot disappears.

    • Purification: Unreacted aldehyde can be removed by column chromatography.

Issue 4: Formation of a colored, resinous byproduct, particularly in a Perkin-type synthesis.
  • Possible Cause: Self-condensation or polymerization of 4-chlorobenzaldehyde under the basic reaction conditions, especially at elevated temperatures.[3]

  • Identification: These byproducts are often complex mixtures and may not give sharp, easily interpretable signals in NMR or GC-MS. They typically appear as a baseline "hump" in chromatograms.

  • Solution:

    • Use of Purified Aldehyde: Ensure the 4-chlorobenzaldehyde is free from acidic impurities (like 4-chlorobenzoic acid) which can catalyze side reactions.

    • Control of Reaction Conditions: Maintain the recommended reaction temperature and time to minimize side reactions.

    • Purification: Treatment with activated charcoal can sometimes help in removing colored impurities.

Byproduct Identification Data

Table 1: Summary of Potential Byproducts and their Identification.

Byproduct NameSynthesis MethodIdentification TechniqueKey Diagnostic Signal(s)
Triphenylphosphine oxideWittig¹H NMRMultiplets at ~7.4-7.7 ppm
³¹P NMRSignal at ~+30 ppm
(Z)-Ethyl 4-chlorocinnamateWittig, Perkin, Heck¹H NMRVinylic proton coupling constant (J) ~11-12 Hz[7]
HPLCSeparate peak from the (E)-isomer
Unreacted 4-chlorobenzaldehydeAll methods¹H NMRSinglet at ~9.9-10.0 ppm
GC-MSMolecular ion peak at m/z 140/142
4-chlorobenzoic acidImpurity/Oxidation¹H NMRBroad singlet for carboxylic acid proton >10 ppm
IRBroad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹)
Aldol (B89426) self-condensation product of 4-chlorobenzaldehydePerkin, Wittig (if base is present)LC-MSIdentification of higher molecular weight species

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for E/Z Isomer Ratio Determination

  • Sample Preparation: Dissolve approximately 10-20 mg of the crude product in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.

  • Analysis:

    • Identify the doublets corresponding to the vinylic protons for both the (E)- and (Z)-isomers. For ethyl cinnamate, the (E)-isomer protons are typically around 7.7 ppm and 6.4 ppm (J ≈ 16 Hz), while the (Z)-isomer protons are at different chemical shifts with a smaller coupling constant (J ≈ 11-12 Hz).[7] The chloro-substituent will slightly alter these shifts.

    • Integrate the area under a well-resolved peak for each isomer.

    • Calculate the ratio of the integrals to determine the E/Z isomer ratio.

Protocol 2: GC-MS for Byproduct Analysis

  • Sample Preparation: Dilute a small amount of the reaction mixture in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • GC Conditions (starting point):

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis: Identify peaks corresponding to this compound (M+ at m/z 210/212), unreacted 4-chlorobenzaldehyde (M+ at m/z 140/142), and other potential byproducts by comparing their mass spectra with library data.

Protocol 3: HPLC for Isomer Separation and Purity Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions (starting point):

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A starting point could be 70:30 (v/v) acetonitrile:water. Addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or a wavelength of maximum absorbance for this compound.

  • Analysis: The (E)- and (Z)-isomers should elute at different retention times. Purity can be assessed by the relative area of the main product peak.

Visualizations

Byproduct_Identification_Workflow Logical Workflow for Byproduct Identification A Crude Reaction Mixture B TLC Analysis A->B Initial Assessment D NMR Spectroscopy (¹H, ¹³C, ³¹P) A->D Structural Elucidation E GC-MS Analysis A->E Separation & Identification of Volatiles F HPLC Analysis A->F Isomer Separation & Purity C Column Chromatography B->C Purification H Pure this compound C->H G Identification of Byproducts D->G E->G F->G G->C

Caption: Byproduct Identification Workflow.

Wittig_Reaction_Byproducts Potential Byproducts in Wittig Synthesis R1 4-chlorobenzaldehyde P1 (E)-Ethyl 4-chlorocinnamate (Desired Product) R1->P1 B2 (Z)-Ethyl 4-chlorocinnamate R1->B2 R2 (carbethoxymethylene) triphenylphosphorane R2->P1 B1 Triphenylphosphine oxide R2->B1 Forms from ylide R2->B2

Caption: Wittig Reaction Byproduct Pathways.

References

Troubleshooting low conversion in Ethyl 4-chlorocinnamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the synthesis of Ethyl 4-chlorocinnamate, a crucial intermediate for researchers and professionals in drug development. The content is structured in a question-and-answer format to directly address potential challenges, focusing on low conversion rates in widely-used synthetic methods.

General Troubleshooting Workflow

Before delving into reaction-specific issues, it's essential to follow a systematic troubleshooting approach. The workflow below outlines the key stages of investigation when encountering low product conversion.

G cluster_start Initial Observation cluster_analysis Problem Analysis cluster_action Corrective Actions cluster_outcome Outcome start Low Conversion of This compound reagents 1. Verify Starting Material Quality & Stoichiometry start->reagents conditions 2. Review Reaction Conditions reagents->conditions purify_reagents Purify/Re-characterize Reagents reagents->purify_reagents Purity/Stoichiometry Issues technique 3. Assess Experimental Technique conditions->technique optimize Systematically Optimize (Temperature, Time, Concentration) conditions->optimize Sub-optimal Parameters refine_setup Refine Setup (Inert atmosphere, Dry glassware) technique->refine_setup Procedural Errors success Conversion Improved purify_reagents->success fail Issue Persists: Consult Reaction-Specific Troubleshooting purify_reagents->fail optimize->success optimize->fail refine_setup->success refine_setup->fail

Caption: General troubleshooting workflow for low reaction conversion.

FAQs: Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[1][2] While versatile, its success is sensitive to several factors.

Question 1: My Heck reaction between 4-chlorobenzaldehyde (B46862) and ethyl acrylate (B77674) is showing low conversion. What are the most likely causes?

Low conversion in the Heck reaction is often linked to the catalyst, base, or reaction conditions. Key areas to investigate include:

  • Catalyst Deactivation : The Pd(0) active catalyst can be sensitive to air and may deactivate over time.[3][4] The choice of ligands is also crucial for stabilizing the catalyst.[5]

  • Base Inefficiency : The base is critical for regenerating the Pd(0) catalyst at the end of the cycle.[6][7] Its strength, solubility, and stoichiometry must be appropriate for the specific reaction conditions.

  • Aryl Halide Reactivity : The reactivity order for the oxidative addition step is I > OTf > Br >> Cl.[6] Aryl chlorides are the least reactive, often requiring specialized catalyst systems or harsher conditions.

  • Reaction Temperature : Insufficient temperature can lead to slow reaction rates, while excessive heat can promote catalyst decomposition and side reactions.

Question 2: How do I choose the right base for my Heck reaction?

A variety of inorganic and organic bases can be used. Tertiary amines like triethylamine (B128534) (Et3N) are common, as are inorganic bases such as potassium carbonate (K2CO3) and sodium acetate (B1210297) (NaOAc).[6][7] The choice can significantly impact yield.

Table 1: Effect of Different Bases on a Heck-type Reaction

Catalyst System Base Aryl Halide Conversion (%) Reference
Palladacycle Sodium Hydroxide Iodobenzene High [5]
Palladacycle Sodium Carbonate Iodobenzene High [5]
Palladacycle Sodium Bicarbonate Iodobenzene High [5]
Pd(OAc)2 / (R)-BINAP K2CO3 Vinyl Triflates Superior Yield [6]

| Pd(OAc)2 / (R)-BINAP | i-Pr2NEt | Vinyl Triflates | Inferior Yield |[6] |

Data synthesized from studies on related Heck reactions to illustrate the impact of base selection.

Question 3: What can be done to prevent palladium catalyst deactivation?

Catalyst deactivation is a common issue.[3] Consider the following strategies:

  • Use of Ligands : Phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst, improving its activity and longevity.[5][8]

  • Inert Atmosphere : Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) minimizes oxidation of the Pd(0) species.

  • Additives : The introduction of a reducing agent can have a favorable effect on the ratio of catalyst deactivation and regeneration rates.[4]

  • Microwave Irradiation : Microwave heating can significantly accelerate the reaction, potentially reducing the time for catalyst deactivation to occur.[3]

Experimental Protocol: Representative Heck Reaction

This protocol is a generalized procedure and may require optimization.

  • Setup : To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%) and the chosen ligand (e.g., PPh3, 2-10 mol%).

  • Reagents : Add the base (e.g., K2CO3, 2-3 equivalents), 4-chlorobenzaldehyde (1 equivalent), and the solvent (e.g., DMF or toluene).

  • Addition : Add ethyl acrylate (1.1-1.5 equivalents) to the stirred mixture.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress using TLC or GC.

  • Workup : After completion, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

FAQs: Wittig & Horner-Wadsworth-Emmons (HWE) Reactions

The Wittig and HWE reactions are olefination methods that convert aldehydes or ketones into alkenes.[9][10] The HWE reaction, which uses a phosphonate-stabilized carbanion, is often preferred for synthesizing (E)-alkenes like this compound due to its higher E-selectivity and the easy removal of its water-soluble byproduct.[9][11]

Question 1: My Wittig/HWE reaction has stalled, with significant unreacted 4-chlorobenzaldehyde remaining. What went wrong?

This common issue usually points to problems with the ylide or phosphonate (B1237965) carbanion generation.

  • Incomplete Deprotonation : The base used may not be strong enough to fully deprotonate the phosphonium (B103445) salt (Wittig) or the phosphonate (HWE). Sodium hydride (NaH) is a common strong base for HWE reactions.[9][11] For sensitive substrates, milder bases like DBU with LiCl can be used.[9]

  • Ylide Instability : Some ylides are unstable and should be generated in the presence of the aldehyde.[12] If the ylide is generated first and allowed to sit, it may decompose before the aldehyde is added.

  • Moisture : Strong bases like NaH or organolithiums are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Steric Hindrance : While 4-chlorobenzaldehyde is not exceptionally bulky, significant steric hindrance in the phosphonate reagent can slow down the reaction.

G cluster_start Problem cluster_check Investigation Points cluster_solution Potential Solutions start Stalled HWE/Wittig Reaction (Unreacted Aldehyde) base Is the base strong enough and active? start->base conditions Are conditions strictly anhydrous? start->conditions ylide Is the ylide/carbanion stable under the conditions? start->ylide change_base Use stronger base (e.g., NaH, KHMDS) base->change_base dry Ensure dry glassware and anhydrous solvents conditions->dry in_situ Generate ylide/carbanion in situ with aldehyde ylide->in_situ

Caption: Troubleshooting a stalled Horner-Wadsworth-Emmons or Wittig reaction.

Question 2: The yield of my HWE reaction is low, and I am getting a β-hydroxyphosphonate byproduct. Why is this happening?

The formation of a β-hydroxyphosphonate indicates that the final elimination step of the HWE mechanism is not occurring.[13]

  • Lack of Electron-Withdrawing Group (EWG) : The elimination step requires an anion-stabilizing EWG (like the ethyl ester in triethyl phosphonoacetate) alpha to the phosphonate.[9][13] Without a sufficient EWG, the reaction stops at the β-hydroxyphosphonate intermediate.

  • Reaction Conditions : In some cases, the conditions may not favor the elimination. This intermediate can sometimes be converted to the desired alkene by treatment with reagents like diisopropylcarbodiimide.[13]

Question 3: How can I improve the (E)-alkene selectivity in my HWE reaction?

The HWE reaction generally favors the formation of the (E)-alkene, and this selectivity can often be enhanced.[11][13]

  • Reaction Conditions : Allowing the intermediates to equilibrate generally leads to higher (E)-selectivity. This can sometimes be achieved by adjusting the reaction temperature or time.[13]

  • Choice of Reagents : Using lithium or sodium bases in solvents like THF or DME typically favors the (E)-isomer.[14] The structure of the phosphonate itself can also influence stereoselectivity.[11]

Experimental Protocol: Representative Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is a generalized procedure and may require optimization.[15]

  • Setup : In an oven-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend sodium hydride (NaH, 60% in mineral oil, 1.1 equivalents) in anhydrous THF.

  • Carbanion Formation : Cool the suspension to 0 °C. Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Aldehyde Addition : Re-cool the mixture to 0 °C and add a solution of 4-chlorobenzaldehyde (1 equivalent) in anhydrous THF dropwise.

  • Reaction : After addition, allow the reaction to warm to room temperature and stir overnight, or gently reflux until completion (monitor by TLC).

  • Workup : Carefully quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Experimental Protocol: Representative Wittig Reaction

This protocol is based on a literature procedure and may require optimization.[16]

  • Setup : In a round-bottom flask, dissolve (carbethoxymethylene)triphenylphosphorane (B24862) (1.05 equivalents) in a suitable solvent like toluene (B28343) (e.g., 500 mL for 28g of aldehyde).

  • Reagents : Add 4-chlorobenzaldehyde (1 equivalent) to the solution.

  • Reaction : Reflux the mixture for approximately 2 hours.

  • Workup : Cool the reaction to room temperature and concentrate the volume under vacuum. Add hexane (B92381) to precipitate the triphenylphosphine (B44618) oxide byproduct.

  • Isolation : Let the mixture stand (e.g., overnight) to complete precipitation. Filter off the solid triphenylphosphine oxide and rinse with fresh hexane.

  • Purification : Evaporate the solvent from the filtrate to yield the crude product. Further purify by vacuum distillation.

References

Stereoselectivity issues in the synthesis of (E)-Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding stereoselectivity issues encountered during the synthesis of (E)-Ethyl 4-chlorocinnamate. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question: My Wittig reaction is producing a significant amount of the undesired (Z)-isomer. What are the likely causes and solutions?

Answer: Poor E-selectivity in a Wittig reaction for an α,β-unsaturated ester like Ethyl 4-chlorocinnamate typically points to issues with the ylide stability or reaction conditions. The ylide required, (ethoxycarbonylmethylene)triphenylphosphorane, is a stabilized ylide, which should strongly favor the (E)-alkene product.[1][2] If you are observing poor selectivity, consider the following:

  • Incorrect Ylide Type: Ensure you are using a stabilized ylide. Unstabilized ylides (e.g., where the group attached to the carbanion is an alkyl group) preferentially form (Z)-alkenes.[2][3]

  • Base and Salt Effects: The choice of base and the presence of salts can dramatically affect the E/Z ratio. Using lithium-based strong bases like n-BuLi can lead to mixtures because lithium salts stabilize the betaine (B1666868) intermediate, allowing for equilibration that can reduce E-selectivity.[3][4]

    • Solution: Employ salt-free conditions where possible. Use sodium-based bases like sodium hydride (NaH) or sodium amide (NaNH₂) to generate the ylide, as these generally favor the kinetic, (E)-selective pathway for stabilized ylides.[1][4]

  • Reaction Conditions: The reaction should be under kinetic control to favor the E-isomer.[5] Ensure your reaction temperature and solvent are appropriate and consistent with established protocols for stabilized Wittig reagents.

Question: I am using the Horner-Wadsworth-Emmons (HWE) reaction, but my E/Z ratio is lower than expected. How can I improve the E-selectivity?

Answer: The Horner-Wadsworth-Emmons (HWE) reaction is generally highly (E)-selective for the synthesis of α,β-unsaturated esters.[6][7] If you are experiencing poor selectivity, the cause often lies in the reaction conditions or the specific reagents used.

  • Base Selection: The choice of base is critical. While many bases can effect the transformation, some provide superior selectivity.

    • Solution: Using a base system like 1,8-Diazabicycloundec-7-ene (DBU) in the presence of potassium carbonate (K₂CO₃) has been shown to produce E-α,β-unsaturated esters with extremely high selectivity, often exceeding 99:1.[8] For base-sensitive substrates, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) and an amine base like triethylamine (B128534) (Et₃N), are an excellent alternative that also promotes high E-selectivity.[7]

  • Phosphonate (B1237965) Reagent: While standard triethyl phosphonoacetate is effective, ensure it is pure. Contamination can lead to side reactions. Modified phosphonate reagents with bulky or electron-withdrawing groups can alter selectivity, but for high E-selectivity, the standard reagent under optimal conditions is usually sufficient.[9]

  • Temperature: Low temperatures can sometimes favor the Z-isomer, particularly with certain base and substrate combinations.[10] Ensure the reaction is run at a temperature known to favor the thermodynamic (E)-product, which is often room temperature or slightly above.

Question: My Heck reaction is giving me a mixture of regioisomers and a low yield of the desired (E)-isomer. What can I do?

Answer: The Heck reaction, which couples an aryl halide with an alkene, is a powerful method for forming C-C bonds and can provide high E-selectivity.[11][12] Issues with yield and selectivity often stem from the catalyst system, base, or reaction conditions.

  • Catalyst and Ligands: The palladium catalyst and its associated ligands are crucial.

  • Base: The base is required to neutralize the HX produced during the catalytic cycle.

    • Solution: Inorganic bases like potassium carbonate or sodium acetate, or organic bases like triethylamine, are commonly used.[12] The base can influence the catalyst's activity and stability, so it may be necessary to screen different bases for optimal results.

  • Regioselectivity: For terminal alkenes like ethyl acrylate, the migratory insertion step typically occurs at the unsubstituted carbon, leading to the desired linear product. Poor regioselectivity can sometimes be an issue with internal or more complex alkenes but should be minimal in this specific synthesis.[13] Ensure the purity of your starting 4-chlorophenyl halide and ethyl acrylate.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method—Wittig, HWE, or Heck—is generally best for achieving the highest (E)-selectivity for this compound?

The Horner-Wadsworth-Emmons (HWE) reaction is typically the most reliable and preferred method for synthesizing (E)-α,β-unsaturated esters with high stereoselectivity.[7][14] Its key advantages include:

  • Excellent and predictable E-selectivity, often >95%.

  • The water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying purification compared to the triphenylphosphine oxide from the Wittig reaction.[6]

  • The phosphonate carbanions are generally more nucleophilic than their Wittig ylide counterparts, allowing for reaction with a wider range of aldehydes under mild conditions.[7]

While the Wittig reaction with a stabilized ylide also strongly favors the E-isomer, it can be more sensitive to reaction conditions and the removal of triphenylphosphine oxide can be challenging.[15] The Heck reaction is also a powerful tool but requires optimization of the catalyst, ligands, and base to achieve high yields and selectivity.[11]

Q2: How can I accurately determine the E/Z ratio of my product mixture?

The most common and reliable methods for determining the E/Z ratio of cinnamate (B1238496) esters are:

  • Proton NMR (¹H NMR) Spectroscopy: This is the most direct method. The vinyl protons of the E and Z isomers have distinct chemical shifts and coupling constants. For cinnamates, the vinyl protons of the (E)-isomer are a pair of doublets with a large coupling constant (J ≈ 16 Hz), while the (Z)-isomer protons have a smaller coupling constant (J ≈ 12 Hz). The ratio of the isomers can be determined by integrating the respective proton signals.[16]

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): The E and Z isomers will typically have different retention times on a GC column, allowing for their separation and quantification.[6]

Q3: What is the best way to purify (E)-Ethyl 4-chlorocinnamate from the (Z)-isomer if I have a mixture?

If your synthesis results in an inseparable E/Z mixture, the following purification techniques are recommended:

  • Flash Column Chromatography: This is the most common laboratory method for separating geometric isomers. Using a silica (B1680970) gel stationary phase and an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) can effectively separate the E and Z isomers.[6][17]

  • Recrystallization: If the product is a solid and one isomer is significantly more abundant, recrystallization can be an effective method to isolate the major isomer in high purity.[17] (E)-Ethyl 4-chlorocinnamate is a solid at room temperature (m.p. 49-51 °C), making this a viable option.[18]

Data Presentation

Table 1: Influence of Base on E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentAldehydeBase SystemSolventTemperatureE:Z RatioReference
Triethyl phosphonoacetateVariousDBU / K₂CO₃NoneRoom Temp.>99:1[8]
Triethyl phosphonoacetate4-chlorobenzaldehyde (B46862)NaHTHFRoom Temp.~95:5 (Typical)[9]
Weinreb amide-type HWEBenzaldehydeLHMDSTHF20 °C93:7[10]
Weinreb amide-type HWEBenzaldehydeLHMDSTHF-78 °C15:85[10]

Table 2: Stereoselectivity of the Wittig Reaction Based on Ylide Type

Ylide TypeYlide Structure Example (R Group)Typical Stereochemical OutcomeReference
Stabilized-CO₂Et, -CN, -CORPredominantly (E)-alkene[1][2]
Unstabilized-Alkyl, -HPredominantly (Z)-alkene[2][3]
Semistabilized-ArylMixture of (E) and (Z)-alkenes[5]

Experimental Protocols

Protocol 1: Synthesis of (E)-Ethyl 4-chlorocinnamate via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is adapted from general HWE procedures known for high E-selectivity.[7][19]

  • Preparation of the Phosphonate Anion: To a solution of triethyl phosphonoacetate (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This indicates the complete formation of the phosphonate carbanion.

  • Reaction with Aldehyde: Cool the reaction mixture back to 0 °C. Add a solution of 4-chlorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise via a syringe or dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the aldehyde.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield pure (E)-Ethyl 4-chlorocinnamate.[6]

Protocol 2: Synthesis of (E)-Ethyl 4-chlorocinnamate via Wittig Reaction

This protocol uses a stabilized ylide to favor the E-isomer.[15]

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, add ethyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent, 1.1 eq.) and dissolve it in a suitable solvent like anhydrous dichloromethane (B109758) or toluene.

  • Reaction with Aldehyde: Add 4-chlorobenzaldehyde (1.0 eq.) to the solution of the ylide at room temperature.

  • Reaction Progression: Stir the mixture at room temperature or gentle reflux (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction's progress by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The primary byproduct is triphenylphosphine oxide, which can often be partially removed by crystallization from a nonpolar solvent like hexanes or a hexanes/ether mixture. The remaining crude product should be purified by flash column chromatography to separate the desired (E)-ester from the remaining triphenylphosphine oxide and any (Z)-isomer.

Visualizations

troubleshooting_workflow start Poor E/Z Ratio Observed check_reaction 1. Verify Reaction Type start->check_reaction check_reagents 2. Check Reagent Purity & Stoichiometry start->check_reagents check_conditions 3. Analyze Reaction Conditions start->check_conditions re_purify 4. Re-evaluate Purification start->re_purify sub_wittig Wittig: Using stabilized ylide? Base is non-lithium? check_reaction->sub_wittig If Wittig sub_hwe HWE: Base optimal for E-selectivity? (e.g., DBU, NaH) check_reaction->sub_hwe If HWE sub_reagents Aldehyde pure? Phosphonate/Ylide pure? check_reagents->sub_reagents sub_conditions Temperature correct? Anhydrous/Inert conditions met? check_conditions->sub_conditions sub_purify Chromatography effective? Recrystallization possible? re_purify->sub_purify solution High Purity (E)-Isomer sub_wittig->solution sub_hwe->solution sub_reagents->solution sub_conditions->solution sub_purify->solution

Caption: Troubleshooting workflow for poor stereoselectivity.

hwe_workflow reagent Phosphonate Ester + Base anion Phosphonate Carbanion reagent->anion Deprotonation addition Nucleophilic Addition anion->addition aldehyde 4-Chlorobenzaldehyde aldehyde->addition intermediate Oxaphosphetane Intermediate addition->intermediate elimination Syn-Elimination intermediate->elimination product (E)-Ethyl 4-chlorocinnamate elimination->product

Caption: Simplified workflow for the HWE reaction.

wittig_selectivity start Wittig Ylide Type stabilized Stabilized Ylide (e.g., R = -CO₂Et) start->stabilized Electron-withdrawing group unstabilized Unstabilized Ylide (e.g., R = -Alkyl) start->unstabilized Electron-donating group product_e Favors (E)-Alkene (Thermodynamic Product) stabilized->product_e product_z Favors (Z)-Alkene (Kinetic Product) unstabilized->product_z

Caption: Relationship between ylide type and stereochemical outcome.

References

Optimizing reaction time and temperature for Ethyl 4-chlorocinnamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Ethyl 4-chlorocinnamate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound are the Wittig reaction, the Heck reaction, and the Fischer esterification of 4-chlorocinnamic acid. Each method has its own set of advantages and challenges regarding reaction conditions, yield, and purity.

Q2: How do reaction time and temperature affect the yield and purity of this compound in a Wittig reaction?

A2: In the Wittig reaction, higher temperatures and longer reaction times can increase the rate of reaction and lead to higher conversion of the starting materials. For instance, refluxing in toluene (B28343) for 2 hours is a common condition.[1] However, excessive heat or prolonged reaction times can also promote the formation of side products, potentially lowering the overall purity and yield. A solvent-free approach at room temperature for a shorter duration (e.g., 15 minutes) has also been reported, which can be a greener alternative.

Q3: What is the role of the catalyst in the Heck reaction for this synthesis?

A3: The catalyst, typically a palladium or cobalt complex, is crucial for facilitating the carbon-carbon bond formation between 4-chlorobenzaldehyde (B46862) (or a derivative) and ethyl acrylate (B77674).[2] The choice of catalyst and its concentration can significantly impact the reaction's efficiency, yield, and the required reaction temperature and time.

Q4: Can Fischer esterification be used to produce this compound?

A4: Yes, Fischer esterification is a viable method, starting from 4-chlorocinnamic acid and ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid).[3][4] This is an equilibrium-driven reaction, and to optimize the yield, it is essential to either use an excess of the alcohol or remove the water that is formed as a byproduct.[4]

Q5: What are some common impurities encountered in the synthesis of this compound?

A5: Common impurities can include unreacted starting materials (4-chlorobenzaldehyde, 4-chlorocinnamic acid), byproducts from side reactions, and residual catalyst. In the Wittig reaction, a significant byproduct is triphenylphosphine (B44618) oxide, which can be challenging to remove. In the Heck reaction, side products can arise from undesired couplings or reactions of the starting materials.

Troubleshooting Guides

Low Yield
Symptom Potential Cause Suggested Solution
Wittig Reaction: Low conversion of 4-chlorobenzaldehyde.Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time or ensure the mixture reaches the appropriate reflux temperature. Consider using a higher boiling point solvent if necessary.
Deactivated Wittig reagent.Use a freshly prepared or properly stored (carboethoxymethylene)triphenylphosphorane.
Heck Reaction: Low product formation.Inactive or insufficient catalyst.Use a fresh batch of catalyst and ensure the correct catalyst loading. Consider screening different palladium or cobalt catalysts.[1]
Presence of inhibitors in the reaction mixture.Ensure all reactants and solvents are pure and free from contaminants that could poison the catalyst.
Fischer Esterification: Incomplete esterification.Equilibrium not shifted towards the product.Use a large excess of ethanol to drive the reaction forward. Alternatively, remove water as it forms using a Dean-Stark apparatus.[4]
Insufficient acid catalyst.Increase the amount of acid catalyst (e.g., sulfuric acid) or use a stronger acid catalyst.
Product Purity Issues
Symptom Potential Cause Suggested Solution
Wittig Reaction: Presence of triphenylphosphine oxide in the final product.Inefficient purification.Triphenylphosphine oxide can be difficult to remove by simple extraction. Column chromatography on silica (B1680970) gel is often necessary for complete separation.
Heck Reaction: Formation of multiple unidentified byproducts.Side reactions due to high temperature or incorrect stoichiometry.Optimize the reaction temperature; lower temperatures may reduce side reactions, though this may require longer reaction times.[5] Ensure precise stoichiometry of reactants and catalyst.
Isomerization of the double bond.While the trans-isomer is generally favored, reaction conditions can influence the E/Z ratio. Analyze the product mixture by NMR to determine the isomeric ratio and adjust conditions if necessary.
General: Contamination with starting materials.Incomplete reaction or inefficient work-up.Monitor the reaction to completion using TLC or GC. Optimize the extraction and washing steps during the work-up to remove unreacted starting materials.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Synthesis Method Reactants Catalyst/Reagent Solvent Temperature Reaction Time Reported Yield
Wittig Reaction 4-chlorobenzaldehyde, (carboethoxymethylene)triphenylphosphorane-TolueneReflux2 hoursNot specified
Solvent-Free Wittig 4-chlorobenzaldehyde, (carboethoxymethylene)triphenylphosphorane-NoneRoom Temp.15 minutesHigh
Heck Reaction 4-chlorobenzaldehyde, ethyl acrylateCobalt nanoparticles, K₂CO₃NMP130 °C10 hoursGood
Fischer Esterification 4-chlorocinnamic acid, ethanolH₂SO₄ (catalytic)Excess EthanolRefluxSeveral hoursHigh (general)

Experimental Protocols

Protocol 1: Wittig Reaction for this compound Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1 equivalent) in toluene.

  • Addition of Wittig Reagent: Add (carboethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: Add hexane (B92381) to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold hexane. Combine the filtrates and evaporate the solvent to yield the crude product. Purify further by column chromatography on silica gel if necessary.[1]

Protocol 2: Heck Reaction for this compound Synthesis
  • Reaction Setup: To a reaction vessel, add 4-chlorobenzaldehyde (1 equivalent), ethyl acrylate (1.2 equivalents), and N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Addition of Catalyst and Base: Add the cobalt nanoparticle catalyst (e.g., 2 mol%) and potassium carbonate (K₂CO₃) as the base.

  • Reaction: Heat the mixture to 130 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 10 hours. Monitor the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture and dilute it with water. Extract the product with an organic solvent such as ethyl acetate (B1210297).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[2]

Protocol 3: Fischer Esterification for this compound Synthesis
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser (or a Dean-Stark apparatus), combine 4-chlorocinnamic acid (1 equivalent) and a large excess of absolute ethanol (which also acts as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by mole) to the mixture.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid.

  • Work-up: After completion, cool the reaction mixture and remove the excess ethanol using a rotary evaporator.

  • Purification: Dilute the residue with diethyl ether or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.[3][4]

Mandatory Visualization

Experimental_Workflow_Wittig_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 4-chlorobenzaldehyde in Toluene add_wittig Add (carboethoxymethylene)- triphenylphosphorane prep->add_wittig reflux Reflux for 2 hours add_wittig->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp monitor->cool evap_sol Evaporate Toluene cool->evap_sol precip Precipitate TPPO with Hexane evap_sol->precip filter Filter precip->filter evap_fil Evaporate Filtrate filter->evap_fil purify Column Chromatography evap_fil->purify final_product final_product purify->final_product This compound

Caption: Workflow for the Wittig synthesis of this compound.

Troubleshooting_Low_Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction Issues start Low Yield of This compound check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains complete Reaction Complete check_reaction->complete No starting material increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Purity/ Activity incomplete->check_reagents workup_loss Product Loss During Work-up/Purification complete->workup_loss side_reactions Significant Side Reactions complete->side_reactions

Caption: Troubleshooting guide for low reaction yield.

References

Purification strategies for removing starting material from Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Ethyl 4-chlorocinnamate and removing unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and impurities in the synthesis of this compound?

The synthesis of this compound, often through a Wittig or Heck reaction, can result in the presence of unreacted starting materials and byproducts.[1][2][3][4] Common starting materials include 4-chlorobenzaldehyde (B46862) and a phosphonium (B103445) ylide like (carboethoxymethylene)triphenylphosphorane for the Wittig reaction, or 4-chlorostyrene (B41422) and an acrylate (B77674) in the case of a Heck-type reaction.[2][5] A key byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide.[5]

Q2: What is the recommended initial purification strategy for crude this compound?

For a solid crude product, recrystallization is often a good first step to remove the bulk of impurities.[6][7] If the product is an oil or if recrystallization is ineffective, column chromatography is a highly effective method for separating the desired product from its starting materials and byproducts.[2][8]

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process.[9] By spotting the crude mixture, the collected fractions, and the starting materials on a TLC plate, you can visualize the separation and identify the fractions containing the pure product.

Q4: My this compound is an oil and will not crystallize. What should I do?

If your product is an oil, it may be impure. Purification by column chromatography is the recommended next step.[2] After chromatography, you can attempt recrystallization again with the purified product. Seeding the solution with a small crystal of pure this compound can sometimes induce crystallization.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Contamination with 4-chlorobenzaldehyde Incomplete reaction or use of excess aldehyde.Column Chromatography: Use a hexane (B92381)/ethyl acetate (B1210297) solvent system. 4-chlorobenzaldehyde is more polar than this compound and will have a lower Rf value.[2] Recrystallization: May be effective if the concentration of the aldehyde is low. A non-polar solvent like hexane or a mixture of hexane and ethyl acetate could be trialed.
Presence of Triphenylphosphine Oxide This is a common byproduct of the Wittig reaction.[5]Column Chromatography: Triphenylphosphine oxide is significantly more polar than this compound and will remain at the baseline or have a very low Rf on a silica (B1680970) gel TLC plate with a non-polar eluent. Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of a non-polar solvent like hexane.[5]
Product appears as a persistent oil Impurities are preventing crystallization.Purification: The most effective method to induce crystallization is to first purify the oil by column chromatography.[2] Solvent Exploration: Try dissolving the oil in a minimal amount of a hot solvent in which it is highly soluble, and then slowly add a solvent in which it is poorly soluble (an anti-solvent) until turbidity is observed. Allow to cool slowly.
Low yield after purification Product loss during purification steps.Optimize Chromatography: Ensure proper column packing and choice of eluent to minimize band broadening and tailing. Recrystallization Technique: Use a minimal amount of hot solvent for dissolution to avoid losing product in the mother liquor.[6] Cool the solution slowly to maximize crystal formation.[6]

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] Ethanol, methanol, or a mixed solvent system like ethyl acetate/hexane are potential candidates.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography of this compound

This protocol is designed to separate this compound from common, more polar impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 20:1 hexane/ethyl acetate).[2]

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Compound Typical Rf Value (20:1 Hexane/Ethyl Acetate)
This compound~0.4 - 0.5
4-chlorobenzaldehyde~0.2 - 0.3
Triphenylphosphine Oxide~0.0 - 0.1

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and exact solvent composition.

Visual Guides

Purification_Workflow cluster_start Starting Point cluster_decision Initial Assessment cluster_purification Purification Strategies cluster_analysis Purity Check Crude Crude Ethyl 4-chlorocinnamate IsSolid Is the crude product a solid? Crude->IsSolid Recrystallization Recrystallization IsSolid->Recrystallization Yes ColumnChromatography Column Chromatography IsSolid->ColumnChromatography No (Oil) TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC TLC->ColumnChromatography Impure PureProduct Pure Ethyl 4-chlorocinnamate TLC->PureProduct Pure

Caption: Decision workflow for selecting a purification strategy.

Column_Chromatography_Workflow cluster_setup Setup cluster_elution Elution & Collection cluster_analysis_isolation Analysis & Isolation PackColumn 1. Pack column with silica gel slurry LoadSample 2. Load crude sample PackColumn->LoadSample Elute 3. Elute with Hexane/Ethyl Acetate LoadSample->Elute CollectFractions 4. Collect fractions Elute->CollectFractions AnalyzeTLC 5. Analyze fractions by TLC CollectFractions->AnalyzeTLC CombineFractions 6. Combine pure fractions AnalyzeTLC->CombineFractions Evaporate 7. Evaporate solvent CombineFractions->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Step-by-step workflow for column chromatography.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the biological activity of Ethyl 4-chlorocinnamate, presenting a comparative analysis with relevant alternatives. The information is supported by experimental data, detailed protocols, and visual representations of signaling pathways and workflows to facilitate understanding and further research.

Antifungal Activity

This compound has demonstrated notable antifungal properties, particularly against various species of the Candida genus. Its efficacy, along with that of several structural analogs, has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values.

Comparative Antifungal Efficacy of 4-Chlorocinnamic Acid Esters

The following table summarizes the antifungal activity of this compound and other 4-chlorocinnamic acid esters against different Candida species. The data highlights the structure-activity relationship, where substitutions on the ethyl group influence the antifungal potency.

CompoundR GroupMIC (μmol/mL) vs. C. albicans ATCC 90028MIC (μmol/mL) vs. C. glabrata ATCC 90030MIC (μmol/mL) vs. C. krusei ATCC 6258MIC (μmol/mL) vs. C. guilliermondii ATCC 6260
This compound -CH₂CH₃4.75[1]---
Mthis compound-CH₃5.09[1]---
Methoxythis compound-CH₂CH₂OCH₃---0.13[1]
Perillyl 4-chlorocinnamate-Perillyl---0.024[1]

Note: A lower MIC value indicates greater antifungal activity. Dashes indicate data not available.

Proposed Mechanism of Antifungal Action

The antifungal activity of 4-chlorocinnamic acid esters is suggested to stem from the inhibition of the fungal enzyme 14α-demethylase.[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Antifungal_Mechanism cluster_fungus Fungal Cell cluster_drug Drug Action Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway 14a_demethylase 14α-demethylase Ergosterol_Biosynthesis->14a_demethylase involves Ergosterol Ergosterol 14a_demethylase->Ergosterol produces Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane incorporates into E4C This compound E4C->14a_demethylase inhibits

Caption: Proposed mechanism of antifungal action of this compound.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium to achieve the desired final concentrations.

  • Microdilution Assay: In a 96-well microtiter plate, 100 µL of the fungal inoculum is added to each well containing 100 µL of the serially diluted compound.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Larvicidal Activity

This compound and related compounds have also been investigated for their insecticidal properties, specifically their larvicidal activity against mosquito vectors like Aedes aegypti.

Comparative Larvicidal Efficacy

The larvicidal potential is typically assessed by determining the lethal concentration (LC50) required to kill 50% of the larval population.

CompoundTarget OrganismLC50 Value
p-ChlorocinnamateAedes aegypti (4th instar larvae)8.3 µg/mL[3]
Proposed Mechanism of Larvicidal Action

The larvicidal effect of cinnamates is suggested to be linked to the inhibition of the acetylcholinesterase (AChE) enzyme.[3] AChE is a critical enzyme in the central nervous system of insects, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the larva.

Larvicidal_Mechanism cluster_synapse Insect Synaptic Cleft cluster_drug Drug Action Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate produces p_Chlorocinnamate p-Chlorocinnamate p_Chlorocinnamate->AChE inhibits

Caption: Proposed mechanism of larvicidal action of p-chlorocinnamate.

Experimental Protocol: Larvicidal Bioassay

This protocol is adapted from the World Health Organization (WHO) guidelines for larval bioassays.

  • Rearing of Larvae: Aedes aegypti larvae are reared in dechlorinated water at a controlled temperature and fed a standard diet. Late third or early fourth instar larvae are used for the bioassay.

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., ethanol). Serial dilutions are made in dechlorinated water to obtain the desired test concentrations.

  • Bioassay: Batches of 20-25 larvae are placed in beakers containing 250 mL of the test solution. A control group is maintained with the solvent alone.

  • Mortality Assessment: Larval mortality is recorded after 24 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: The LC50 value is calculated using probit analysis of the mortality data.

General Antimicrobial Activity of Cinnamic Acid Esters

Beyond the specific activities of this compound, the broader class of cinnamic acid esters exhibits significant antimicrobial properties against a range of bacteria and fungi. The esterification of cinnamic acid generally enhances its antimicrobial efficacy due to increased lipophilicity, which aids in crossing the microbial cell membrane.[4]

Comparative Antimicrobial Efficacy of Cinnamic Acid Esters

The following table presents the MIC values of various cinnamic acid esters against representative bacterial and fungal strains.

CompoundMIC (µM) vs. Staphylococcus aureusMIC (µM) vs. Pseudomonas aeruginosaMIC (µM) vs. Candida albicans
Cinnamic Acid>1578.16[4]>1578.16[4]>1578.16[4]
Methyl Cinnamate1578.16[4]1578.16[4]789.19[4]
Ethyl Cinnamate1452.72[4]1452.72[4]726.36[4]
Butyl Cinnamate626.62[4]626.62[4]626.62[4]
Decyl Cinnamate550.96[4]550.96[4]>550.96[4]
Proposed General Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many cinnamic acid esters is the disruption of the microbial cell membrane.[4][5] The lipophilic nature of these esters allows them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Antimicrobial_Workflow cluster_workflow Experimental Workflow Start Compound Synthesis/ Procurement Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Characterization->Antimicrobial_Screening Determine_MIC Determine MIC/LC50 Antimicrobial_Screening->Determine_MIC Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition, Membrane Permeability) Determine_MIC->Mechanism_Study Signaling_Pathway Elucidate Signaling Pathway Mechanism_Study->Signaling_Pathway End Lead Compound Identification Signaling_Pathway->End

Caption: A general experimental workflow for the validation of antimicrobial compounds.

References

The Halogen Advantage: A Comparative Guide to the Antimicrobial Efficacy of Halogenated Cinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Among the promising candidates, halogenated cinnamic acid esters have emerged as a class of compounds with significant antimicrobial potential. The introduction of halogens to the cinnamic acid scaffold has been shown to enhance their biological activity. This guide provides an objective comparison of the antimicrobial efficacy of these derivatives, supported by available experimental data, detailed methodologies, and a visualization of a key signaling pathway.

Data Presentation: Unveiling the Potency of Halogenation

Quantitative data, primarily in the form of Minimum Inhibitory Concentration (MIC), is crucial for comparing the antimicrobial efficacy of different compounds. A lower MIC value indicates greater potency.

A study on a series of twelve esters derived from 4-chlorocinnamic acid provides valuable insights into their antifungal and antibacterial activities. The data reveals that the nature of the ester group significantly influences the antimicrobial potency. For instance, against various Candida species, the perillyl and methoxyethyl esters of 4-chlorocinnamic acid demonstrated the most potent activity.[1]

While comprehensive comparative studies across a full range of halogenated (fluoro-, chloro-, bromo-, iodo-) cinnamic acid esters are limited in the available literature, general structure-activity relationship (SAR) principles have been established. Research indicates that the presence of a halogen on the phenyl ring, particularly chlorine, is more effective in enhancing antibacterial activity than other substituents like a nitro group.[2] Furthermore, bromination of the double bond in the cinnamic acid structure has been shown to increase antimicrobial efficacy.[3]

Table 1: Antifungal and Antibacterial Activity of 4-Chlorocinnamic Acid Esters (MIC in µmol/mL)

CompoundC. albicans ATCC 90028C. glabrata ATCC 90030C. krusei ATCC 34125C. guilliermondii 207S. aureus ATCC 25925
Methyl 4-chlorocinnamate5.095.09>5.09>5.095.09
This compound4.754.75>4.75>4.75>4.75
Propyl 4-chlorocinnamate>4.434.43>4.43>4.43>4.43
Methoxythis compound0.130.260.130.13>4.24
Phenyl 4-chlorocinnamate>3.693.69>3.69>3.69>3.69
Benzyl 4-chlorocinnamate3.513.51>3.51>3.51>3.51
Phenthis compound>3.323.32>3.32>3.32>3.32
Cinnamyl 4-chlorocinnamate3.203.20>3.20>3.20>3.20
Perillyl 4-chlorocinnamate0.0480.0240.0240.024>3.12
Nopol 4-chlorocinnamate>3.133.13>3.13>3.13>3.13
Myrtenol 4-chlorocinnamate>3.133.13>3.13>3.13>3.13
Geraniol 4-chlorocinnamate>3.133.13>3.13>3.13>3.13

Data sourced from Silva, R. H. N., et al. (2019).[1]

Experimental Protocols: A Closer Look at the Methodology

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial efficacy testing. The broth microdilution method is a standardized and widely accepted technique for this purpose.

Broth Microdilution Method
  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The concentration is adjusted to a specific turbidity, typically a 0.5 McFarland standard.

  • Preparation of Test Compounds: Stock solutions of the halogenated cinnamic acid esters are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 medium for fungi) to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells, including a growth control (microorganism and medium without the test compound) and a sterility control (medium only), are included.

  • Incubation: The microtiter plates are incubated under optimal conditions for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_culture Prepare Microbial Inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate prep_culture->serial_dilution prep_compounds Prepare Test Compound Stock Solutions prep_compounds->serial_dilution inoculation Inoculate Wells with Microbial Suspension serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Read and Record MIC Values incubation->read_results

Experimental workflow for MIC determination.

Mechanism of Action: Targeting Fungal Viability

One of the proposed mechanisms for the antifungal activity of halogenated cinnamic acid derivatives is the inhibition of the fungal enzyme 14α-demethylase. This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

signaling_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol enzyme 14α-demethylase lanosterol->enzyme ergosterol_precursors Ergosterol Precursors ergosterol Ergosterol ergosterol_precursors->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane inhibitor Halogenated Cinnamic Acid Ester inhibitor->enzyme Inhibition enzyme->ergosterol_precursors

Inhibition of the ergosterol biosynthesis pathway.

By inhibiting 14α-demethylase, halogenated cinnamic acid esters disrupt the production of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. This targeted mechanism of action makes these compounds promising candidates for the development of new antifungal agents.

References

A Comparative Analysis of Ethyl 4-chlorocinnamate and Ethyl Cinnamate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic and natural compounds, cinnamic acid derivatives have garnered significant attention for their diverse biological activities. This guide provides a detailed comparative study of two such derivatives: Ethyl 4-chlorocinnamate and its parent compound, Ethyl cinnamate (B1238496). We will delve into their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols to assist researchers and professionals in drug development.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a chlorine atom at the para position of the phenyl ring in this compound markedly influences its physical and chemical properties compared to the unsubstituted Ethyl cinnamate. These differences are critical for understanding their solubility, stability, and pharmacokinetic profiles.

PropertyThis compoundEthyl Cinnamate
Molecular Formula C₁₁H₁₁ClO₂[1][2]C₁₁H₁₂O₂[3][4]
Molecular Weight 210.66 g/mol [1][2]176.21 g/mol [4]
CAS Number 6048-06-2, 24393-52-0[1]103-36-6[4]
Appearance White to off-white solidColorless to pale yellow liquid[3]
Melting Point 49-51 °C[5]6-8 °C[4]
Boiling Point 136-137 °C @ 0.8 Torr, 307.9 °C @ 760 mmHg[5]271 °C @ 760 mmHg[4]
Density ~1.177 - 1.84 g/cm³~1.049 g/mL at 20 °C[4]
Solubility Not specifiedSoluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[3]

Synthesis and Experimental Protocols

The synthesis of these esters can be achieved through various established organic chemistry reactions. Below are representative experimental protocols for the synthesis of both compounds.

Synthesis of this compound via Wittig Reaction

This method utilizes the Wittig reaction between 4-chlorobenzaldehyde (B46862) and a phosphorus ylide to form the carbon-carbon double bond of the cinnamate structure.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzaldehyde (1 equivalent) and (carbethoxymethylene)triphenylphosphorane (B24862) (1.1 equivalents) in toluene.

  • Reaction Execution: Reflux the mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Add hexane (B92381) to the concentrated residue to precipitate triphenylphosphine (B44618) oxide. Filter the solid and wash it with cold hexane. The filtrate, containing the crude product, is then concentrated.

  • Final Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

G 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Reaction Mixture Reaction Mixture 4-Chlorobenzaldehyde->Reaction Mixture Phosphorus Ylide (Carbethoxymethylene) triphenylphosphorane Phosphorus Ylide->Reaction Mixture Toluene (Solvent) Toluene (Solvent) Toluene (Solvent)->Reaction Mixture Reflux Reflux Work-up & Purification Work-up & Purification Reflux->Work-up & Purification Reaction Mixture->Reflux This compound This compound Work-up & Purification->this compound Triphenylphosphine Oxide (byproduct) Triphenylphosphine Oxide (byproduct) Work-up & Purification->Triphenylphosphine Oxide (byproduct)

Wittig Synthesis of this compound.
Synthesis of Ethyl Cinnamate via Fischer Esterification

A classic method for ester synthesis, Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine cinnamic acid (1 equivalent) and an excess of absolute ethanol (e.g., 5-10 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the mixture while stirring.

  • Reaction Execution: Heat the reaction mixture to reflux for several hours. The reaction is an equilibrium, so using excess ethanol helps to drive it towards the product side.

  • Work-up: After cooling, neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude Ethyl cinnamate by vacuum distillation.

G Cinnamic Acid Cinnamic Acid Reaction Mixture Reaction Mixture Cinnamic Acid->Reaction Mixture Ethanol Ethanol Ethanol->Reaction Mixture Acid Catalyst H₂SO₄ (cat.) Acid Catalyst->Reaction Mixture Reflux Reflux Work-up & Purification Work-up & Purification Reflux->Work-up & Purification Reaction Mixture->Reflux Ethyl Cinnamate Ethyl Cinnamate Work-up & Purification->Ethyl Cinnamate

Fischer Esterification of Ethyl Cinnamate.

Comparative Biological Activity

Both this compound and Ethyl cinnamate exhibit a range of biological activities, with the chloro-substitution in the former often enhancing its potency.

Antimicrobial Activity

Cinnamate esters are known for their antimicrobial properties. The introduction of a halogen, such as chlorine, can modulate this activity.

OrganismThis compound (MIC)Ethyl Cinnamate (MIC)
Candida albicansBioactive726.36 µM[6][7]
Staphylococcus aureusActive at high concentrations[8]726.36 µM[6]

Note: The MIC values are from different studies and should be compared with caution.

The proposed antifungal mechanism of action for 4-chlorocinnamate derivatives involves the inhibition of the fungal enzyme 14α-demethylase.[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol 14α-demethylase 14α-demethylase Lanosterol->14α-demethylase Catalysis Ergosterol Ergosterol 14α-demethylase->Ergosterol Biosynthesis Cell Membrane Fungal Cell Membrane Ergosterol Integration Maintained Integrity Ergosterol->Cell Membrane:f0 Ergosterol->Disruption Depletion This compound This compound This compound->14α-demethylase Inhibition Disruption->Cell Membrane:f1 Disrupted Integrity

Inhibition of Fungal Ergosterol Biosynthesis.
Anti-Angiogenic and Anti-Cancer Activity

Ethyl cinnamate has demonstrated promising anti-cancer properties, particularly through its anti-angiogenic effects. A recent study has shown that Ethyl cinnamate can suppress tumor growth in colorectal cancer by attenuating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[4][9][10][11]

Experimental Protocol: HUVEC Tube Formation Assay

This in vitro assay is commonly used to assess the anti-angiogenic potential of a compound.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

  • Matrigel Coating: A basement membrane matrix, such as Matrigel, is used to coat the wells of a 96-well plate.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of a pro-angiogenic factor like VEGF.

  • Compound Treatment: Test compounds (Ethyl cinnamate or this compound) are added at various concentrations.

  • Incubation: The plate is incubated to allow the HUVECs to form capillary-like structures (tubes).

  • Analysis: The extent of tube formation is quantified by microscopy and image analysis. A reduction in tube length or the number of branch points indicates anti-angiogenic activity.

The binding of VEGF to its receptor, VEGFR2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, all of which are crucial for angiogenesis. Ethyl cinnamate has been shown to inhibit the phosphorylation of VEGFR2, thereby blocking these downstream effects.[4]

G cluster_endothelial_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates Downstream Signaling Downstream Pathways (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Signaling Phosphorylation Angiogenesis Cell Proliferation, Migration, Survival Downstream Signaling->Angiogenesis Ethyl Cinnamate Ethyl Cinnamate Ethyl Cinnamate->VEGFR2 Inhibition of Phosphorylation

Ethyl Cinnamate's Inhibition of VEGFR2 Signaling.

Conclusion

Both this compound and Ethyl cinnamate are valuable compounds with distinct properties and biological activities. The presence of the chlorine atom in this compound generally leads to a higher melting point and is associated with enhanced antimicrobial activity, potentially through the inhibition of fungal 14α-demethylase. In contrast, Ethyl cinnamate has well-documented applications in the flavor and fragrance industries and shows promise as an anti-cancer agent by targeting the VEGFR2 signaling pathway to inhibit angiogenesis.

This comparative guide provides a foundation for researchers and drug development professionals to understand the key differences between these two cinnamate esters and to inform the design of future studies and the development of novel therapeutic agents. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of these compounds.

References

The Structure-Activity Relationship of 4-Chlorocinnamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of microbial resistance to existing treatments presents a significant challenge in modern medicine. This has spurred the exploration of novel antimicrobial agents. Among these, derivatives of cinnamic acid, a compound found in various plants, have shown promise. Specifically, esters of 4-chlorocinnamic acid have demonstrated notable biological activity, particularly against fungal pathogens. This guide provides a comparative analysis of the structure-activity relationship (SAR) of these derivatives, supported by experimental data, to inform future drug design and development efforts.

Comparative Analysis of Antifungal Activity

A key study by de Almeida et al. (2019) investigated a series of twelve 4-chlorocinnamate esters for their antifungal activity against various Candida species. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each derivative. The results highlight the significant impact of the ester substituent on the antifungal potency.[1][2][3]

Key Findings from In Vitro Studies:
  • Influence of the Ester Group: The nature of the alcohol moiety in the ester plays a crucial role in determining the antifungal activity. Simple alkyl esters, such as methyl and ethyl 4-chlorocinnamate, exhibited moderate to low activity.

  • Enhancement by Heteroatoms: The introduction of a heteroatom, specifically oxygen, in the side chain was found to enhance the antifungal profile. For instance, 2-methoxythis compound displayed potent activity.[1][2]

  • Impact of Terpenic Moieties: A significant increase in potency was observed with the incorporation of a terpenic substructure. Perillyl 4-chlorocinnamate, derived from perillyl alcohol, was identified as the most active compound in the series, with a very low MIC value against C. glabrata.[1][2]

  • Proposed Mechanism of Action: Molecular docking studies suggest that these 4-chlorocinnamate derivatives may exert their antifungal effect by inhibiting the enzyme 14α-demethylase.[1][2] This enzyme is a key component of the fungal ergosterol (B1671047) biosynthesis pathway, a common target for antifungal drugs.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) values of selected 4-chlorocinnamate derivatives against various fungal strains, as reported by de Almeida et al. (2019).

CompoundDerivative NameR GroupMIC (µmol/mL) vs C. albicansMIC (µmol/mL) vs C. glabrataMIC (µmol/mL) vs C. krusei
1 Mthis compound-CH₃5.09>5.09>5.09
2 This compound-CH₂CH₃5.092.54>5.09
6 2-Methoxythis compound-CH₂CH₂OCH₃2.080.134.16
11 Perillyl 4-chlorocinnamate-Perillyl1.580.0243.16

Experimental Protocols

The evaluation of the antifungal activity of the 4-chlorocinnamate derivatives involved the following key experimental procedures:

Synthesis of 4-Chlorocinnamate Derivatives

The esters were synthesized using various established methods, including Fischer esterification, alkyl or aryl halide esterification, and Mitsunobu and Steglich reactions.[1]

Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Fungal strains were cultured on Sabouraud dextrose agar. Suspensions were prepared in sterile saline solution and their turbidity was adjusted to match the 0.5 McFarland standard.

  • Microdilution Assay: The assays were performed in 96-well microtiter plates. The compounds were serially diluted in RPMI-1640 medium.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Visualizing the Research Workflow and Proposed Mechanism

The following diagrams illustrate the general workflow for evaluating the structure-activity relationship of these compounds and the proposed signaling pathway for their antifungal action.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of 4-Chlorocinnamate Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization antifungal_assay Antifungal Susceptibility Testing (Broth Microdilution) characterization->antifungal_assay mic_determination Determination of MIC Values antifungal_assay->mic_determination sar_analysis Structure-Activity Relationship Analysis mic_determination->sar_analysis docking Molecular Docking Studies sar_analysis->docking

Caption: Experimental workflow for SAR studies.

signaling_pathway derivative 4-Chlorocinnamate Derivative enzyme 14α-Demethylase derivative->enzyme Inhibition ergosterol Ergosterol enzyme->ergosterol Catalyzes conversion lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Essential component of

Caption: Proposed mechanism of antifungal action.

Conclusion

The structure-activity relationship studies of 4-chlorocinnamate derivatives reveal that modification of the ester group is a critical determinant of their antifungal activity. The introduction of heteroatoms and terpenic moieties in the side chain can significantly enhance their potency. These findings provide a valuable framework for the rational design of new and more effective antifungal agents based on the 4-chlorocinnamate scaffold. Further investigation into the synthesis and evaluation of a broader range of derivatives is warranted to explore the full therapeutic potential of this class of compounds.

References

In Vitro Cytotoxicity of Cinnamate Derivatives on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of ethyl 4-chlorocinnamate and its analogues against various cancer cell lines. Due to the limited availability of direct experimental data for this compound, this document leverages data from its structurally similar counterpart, ethyl p-methoxycinnamate (EPMC), to provide insights into its potential anticancer activity. The cytotoxicity of these compounds is compared with established chemotherapeutic agents, cisplatin (B142131) and doxorubicin (B1662922). Detailed experimental protocols and potential signaling pathways are also presented to support further research and drug development efforts.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for ethyl p-methoxycinnamate (EPMC) and the standard chemotherapeutic drugs, cisplatin and doxorubicin, against a panel of human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and exposure time.[1][2]

Disclaimer: The data for ethyl p-methoxycinnamate is presented as a surrogate for this compound due to a lack of available data for the latter. The substitution of a methoxy (B1213986) group with a chloro group may alter the biological activity.

Table 1: In Vitro Cytotoxicity (IC50) of Ethyl p-Methoxycinnamate (EPMC) on Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)¹Reference
HSC-4Oral Squamous Cell Carcinoma0.032153.6[Cytotoxic activity of Ethyl-p-Methoxycinnamate from Kaempferia galanga in HSC-4 Oral Cancer Cells]
HSC-3Oral Squamous Cell Carcinoma0.075360.1[Anti-neoplastic potential of ethyl-p-methoxycinnamate of Kaempferia galanga on oral cancer cell lines][3]
Ca922Oral Squamous Cell Carcinoma0.085408.1[Anti-neoplastic potential of ethyl-p-methoxycinnamate of Kaempferia galanga on oral cancer cell lines][3]
B16Melanoma97.09466.1[Cytotoxic Activity of Ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 Lung Cancer and B16 Melanoma Cancer Cells][4]
B16F10-NFκB Luc2Melanoma-88.7[Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells][5]
CL-6Cholangiocarcinoma245.51178.6[Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell][6]
Caco-2Colon Cancer347.01665.9[Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell][6]
A549Lung Cancer1407.756758.5[Cytotoxic Activity of Ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 Lung Cancer and B16 Melanoma Cancer Cells][4]

¹ Molar concentrations were calculated using a molecular weight of 208.23 g/mol for EPMC.

Table 2: In Vitro Cytotoxicity (IC50) of Cisplatin on Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
A2780Ovarian Cancer~1Not Specified[I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?][7]
Ov-carOvarian Cancer10-20Not Specified[I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?][7]
5637Bladder Cancer1.148[Cell viability assay and cisplatin inhibitory concentration 50 (IC 50 )...][8]
5637Bladder Cancer3.9572[Cell viability assay and cisplatin inhibitory concentration 50 (IC 50 )...][8]
HT-1376Bladder Cancer2.7548[Cell viability assay and cisplatin inhibitory concentration 50 (IC 50 )...][8]
HT-1376Bladder Cancer772[Cell viability assay and cisplatin inhibitory concentration 50 (IC 50 )...][8]

Table 3: In Vitro Cytotoxicity (IC50) of Doxorubicin on Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
HepG2Hepatocellular Carcinoma12.18 ± 1.8924[Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines][9]
UMUC-3Bladder Cancer5.15 ± 1.1724[Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines][9]
TCCSUPBladder Cancer12.55 ± 1.4724[Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines][9]
BFTC-905Bladder Cancer2.26 ± 0.2924[Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines][9]
HeLaCervical Cancer2.92 ± 0.5724[Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines][9]
MCF-7Breast Cancer2.50 ± 1.7624[Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines][9]
M21Skin Melanoma2.77 ± 0.2024[Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines][9]
PC3Prostate Cancer8.0048[Synergy of BID with doxorubicin in the killing of cancer cells][10]
A549Lung Cancer1.5048[Synergy of BID with doxorubicin in the killing of cancer cells][10]
LNCaPProstate Cancer0.2548[Synergy of BID with doxorubicin in the killing of cancer cells][10]
AMJ13Breast Cancer223.6 (µg/mL)72[Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study][11]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.[12][13] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined by measuring the absorbance of the solubilized solution, is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds (e.g., cisplatin, doxorubicin). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways

Cinnamic acid derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[14] While the precise mechanisms of this compound are yet to be elucidated, related compounds are known to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and ERK/MAPK pathways.

Experimental Workflow for In Vitro Cytotoxicity Assay

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis cell_culture Seed Cancer Cells in 96-well Plates incubation1 Incubate Overnight (37°C, 5% CO2) cell_culture->incubation1 add_compounds Add Serial Dilutions of Test Compounds (this compound, Controls) incubation1->add_compounds incubation2 Incubate for 24, 48, or 72 hours add_compounds->incubation2 add_mtt Add MTT Reagent to each well incubation2->add_mtt incubation3 Incubate for 3-4 hours add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the in vitro cytotoxicity assay using the MTT method.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer therapies.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes E4C This compound (Potential Inhibitor) E4C->PI3K ? E4C->Akt ?

Caption: The PI3K/Akt signaling pathway and potential inhibition points.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently observed in cancer.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cascade cluster_3 Nuclear Events GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates E4C This compound (Potential Inhibitor) E4C->Raf ? E4C->MEK ? E4C->ERK ? Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Caption: The ERK/MAPK signaling pathway and potential inhibition points.

References

A Comparative Guide to the Synthetic Routes of Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chlorocinnamate is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages concerning yield, reaction conditions, and scalability. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound is a critical decision in the research and development process. Factors such as yield, reaction time, availability of starting materials, and the need for specialized equipment all play a significant role. The following table summarizes the key quantitative data for the five main synthetic routes discussed in this guide.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction TimeYield (%)
Wittig Reaction 4-Chlorobenzaldehyde (B46862), (Carboethoxymethylene)triphenylphosphoraneToluene (B28343)2 hoursHigh (not specified)
Heck Reaction 4-Iodochlorobenzene, Ethyl acrylate (B77674)Cobalt Nanoparticles, K₂CO₃10 hours~95%
Horner-Wadsworth-Emmons 4-Chlorobenzaldehyde, Triethyl phosphonoacetateK₂CO₃, Ethanol (B145695)20 minutesHigh (not specified)
Knoevenagel Condensation 4-Chlorobenzaldehyde, Diethyl malonateGlycine (B1666218), Sodium hydroxide (B78521), Acetic acid7-8 hoursHigh (not specified)
Fischer Esterification 4-Chlorocinnamic acid, EthanolSulfuric acidNot specified26.3 - 97.6

Detailed Experimental Protocols

Wittig Reaction

The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds from aldehydes or ketones and phosphonium (B103445) ylides.[1][2] It offers high reliability and stereoselectivity.[1]

Experimental Protocol:

A solution of 4-chlorobenzaldehyde (28 g) and (carboethoxymethylene)triphenylphosphorane (73 g) in 500 mL of toluene is refluxed for 2 hours.[3] After cooling to room temperature, the solution is concentrated under vacuum to a volume of 150 mL.[3] Hexane (B92381) (500 mL) is then added, and the mixture is left to stand at room temperature for 18 hours.[3] The precipitated triphenylphosphine (B44618) oxide is removed by filtration, and the filtrate is evaporated to yield the crude product.[3] Further purification by distillation at 0.5 mm Hg, collecting the fraction boiling at 130°C, affords pure this compound.[3]

Diagram of the Wittig Reaction Workflow:

G Wittig Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_products Products A 4-Chlorobenzaldehyde C Mix in Toluene A->C B (Carboethoxymethylene)triphenylphosphorane B->C D Reflux for 2 hours C->D E Cool and Concentrate D->E F Add Hexane and Stand for 18 hours E->F G Filter F->G H Evaporate Filtrate G->H Filtrate K Triphenylphosphine oxide (byproduct) G->K Solid I Distill H->I J This compound I->J

Caption: Workflow for the Wittig Reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed (or in this case, cobalt-catalyzed) carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] This method is notable for its high efficiency and stereoselectivity, typically favoring the E-isomer.

Experimental Protocol:

In a reaction vessel, 1 mmol of 4-iodochlorobenzene and 1.3 mmol of ethyl acrylate are dissolved in 2 mL of N-Methyl-2-pyrrolidone (NMP).[4] To this solution, 0.02 mmol of cobalt nanoparticles and 0.6 mmol of potassium carbonate are added.[4] The mixture is then stirred at 130°C under a nitrogen atmosphere for 10 hours.[4] Upon completion, the reaction mixture is centrifuged to separate the catalyst. The resulting solution is washed three times with water and the product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) (20:1) eluent to yield (E)-Ethyl 4-chlorocinnamate.[4]

Diagram of the Heck Reaction Signaling Pathway:

G Heck Reaction Pathway Reactants 4-Iodochlorobenzene + Ethyl Acrylate Reaction Stir at 130°C for 10h under N₂ Reactants->Reaction Catalyst Cobalt Nanoparticles + K₂CO₃ Catalyst->Reaction Solvent NMP Solvent->Reaction Workup Centrifuge and Wash with Water Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Signaling Pathway of the Heck Reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphonium ylides.[5] This often leads to higher yields and easier purification of the desired E-alkene. A green synthesis approach for similar ethyl cinnamates has been developed using microwave irradiation.[6]

Experimental Protocol (Microwave-Assisted):

In a 10 mL microwave vessel, 1.0 equivalent of triethyl phosphonoacetate, 0.7 equivalents of 4-chlorobenzaldehyde, and 1.0 equivalent of potassium carbonate are dissolved in 3 mL of ethanol.[6] The reaction mixture is heated under microwave irradiation at 140°C for 20 minutes.[6] After cooling to room temperature, the solvent is removed under vacuum. The crude product is then purified by column chromatography using a mixture of ethyl acetate and hexane (4:6) as the eluent.[6]

Diagram of the HWE Reaction Logical Relationship:

G HWE Reaction Logic A 4-Chlorobenzaldehyde D Microwave Irradiation (140°C, 20 min) A->D B Triethyl phosphonoacetate B->D C K₂CO₃ in Ethanol C->D E Solvent Removal D->E F Column Chromatography E->F G This compound F->G

Caption: Logical Flow of the HWE Reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. A one-pot synthesis for the methyl ester analogue has been reported, which can be adapted for the ethyl ester.[7]

Experimental Protocol:

In a reaction vessel with anhydrous ethanol as the solvent, add diethyl malonate. Then, an ethanolic solution of sodium hydroxide is added dropwise and mixed uniformly. Glacial acetic acid is then added to the mixed solution and allowed to react for 1-1.5 hours at room temperature.[7] Subsequently, 4-chlorobenzaldehyde and glycine (as a catalyst) are added, and the mixture is refluxed for 5-6 hours, followed by reduced-pressure reflux for 1-2 hours to remove the solvent.[7] The reaction mixture is then poured into an ice-water mixture, and the resulting solid is filtered, washed, and dried to obtain this compound.[7]

Diagram of the Knoevenagel Condensation Experimental Workflow:

G Knoevenagel Condensation Workflow Start Start Step1 Mix Diethyl Malonate, NaOH, and Acetic Acid in Ethanol Start->Step1 Step2 Add 4-Chlorobenzaldehyde and Glycine Step1->Step2 Step3 Reflux for 5-6 hours Step2->Step3 Step4 Reduced-Pressure Reflux for 1-2 hours Step3->Step4 Step5 Pour into Ice-Water Step4->Step5 Step6 Filter, Wash, and Dry Solid Step5->Step6 End This compound Step6->End

Caption: Workflow of Knoevenagel Condensation.

Fischer Esterification

Fischer esterification is a classic method for producing esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol. This route is straightforward but can have variable yields depending on the specific conditions and purification methods.[8][9]

Experimental Protocol:

To a solution of 4-chlorocinnamic acid in an excess of ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is then refluxed for a period sufficient to drive the equilibrium towards the product (typically several hours, monitored by TLC). After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound. Further purification can be achieved by column chromatography or distillation.

Diagram of the Fischer Esterification Logical Relationship:

G Fischer Esterification Logic A 4-Chlorocinnamic Acid D Reflux A->D B Ethanol (excess) B->D C H₂SO₄ (catalyst) C->D E Work-up (Wash with NaHCO₃ and Brine) D->E F Drying and Solvent Evaporation E->F G This compound F->G

Caption: Logical Flow of Fischer Esterification.

References

Comparative analysis of spectroscopic data of cinnamate esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for three common cinnamate (B1238496) esters: methyl cinnamate, ethyl cinnamate, and benzyl (B1604629) cinnamate. The information presented is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting. The guide summarizes key quantitative data from various spectroscopic techniques and provides generalized experimental protocols.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of methyl cinnamate, ethyl cinnamate, and benzyl cinnamate. These values represent characteristic spectroscopic signatures that can be used for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Proton AssignmentMethyl Cinnamate (CDCl₃)Ethyl Cinnamate (CDCl₃)Benzyl Cinnamate (CDCl₃)
O-CH3.81[1]--
O-CH ₂-CH₃-4.24 (q, J=7.1 Hz)-
O-CH₂-C₆H₅--5.25 (s)
O-CH₂-CH-1.32 (t, J=7.1 Hz)-
=CH -COOR6.43 (d, J=16.0 Hz)6.43 (d, J=15.8 Hz)6.55 (d, J=16.0 Hz)
Ph-CH =7.67 (d, J=16.0 Hz)7.67 (d, J=15.8 Hz)7.82 (d, J=16.0 Hz)
Aromatic H 7.24-7.57 (m)7.24-7.57 (m)7.30-7.55 (m)

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
Carbon AssignmentMethyl Cinnamate (CDCl₃)[2]Ethyl Cinnamate (CDCl₃)Benzyl Cinnamate (CDCl₃)
O-C H₃51.7--
O-C H₂-CH₃-60.4-
O-CH₂-C H₃-14.3-
O-C H₂-C₆H₅--66.5
=C H-COOR117.8118.4117.9
Ph-C H=144.8144.5145.2
Aromatic C -H128.2, 128.9, 130.3128.1, 128.9, 130.2128.2, 128.6, 128.7, 129.1, 130.5
Aromatic C (quaternary)134.4134.5134.3, 136.1
C =O167.3166.8166.6

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 3: Infrared (IR) Spectroscopic Data (Vibrational Frequencies in cm⁻¹)
Functional GroupMethyl CinnamateEthyl CinnamateBenzyl Cinnamate
C=O Stretch (Ester)~1715~1700-1717~1713
C=C Stretch (Alkene)~1637~1636~1635
C-O Stretch (Ester)~1279, ~1171~1275, ~1162~1277, ~1165
=C-H Bending (trans)~980~980~980
Aromatic C-H Stretch>3000>3000>3000
Aromatic C=C Stretch~1600, ~1495, ~1450~1599, ~1495, ~1450~1598, ~1495, ~1452

Frequencies are reported in reciprocal centimeters (cm⁻¹).

Table 4: UV-Visible (UV-Vis) Spectroscopic Data
Compoundλmax (nm)Solvent
Methyl Cinnamate~280Cyclohexane
Ethyl Cinnamate~278Ethanol
Benzyl Cinnamate~279Ethanol

λmax refers to the wavelength of maximum absorbance.

Table 5: Mass Spectrometry (MS) Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions (m/z)
Methyl Cinnamate162131 (M-OCH₃)⁺, 103 (C₆H₅CH=CH)⁺, 77 (C₆H₅)⁺
Ethyl Cinnamate176131 (M-OC₂H₅)⁺, 103 (C₆H₅CH=CH)⁺, 77 (C₆H₅)⁺
Benzyl Cinnamate238131 (M-OCH₂C₆H₅)⁺, 103 (C₆H₅CH=CH)⁺, 91 (C₇H₇)⁺, 77 (C₆H₅)⁺

m/z represents the mass-to-charge ratio.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize the cinnamate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-25 mg of the cinnamate ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[3] Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm). A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): As cinnamate esters are often liquids or low-melting solids at room temperature, they can be analyzed as a thin film.[4] A drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[5]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). Characteristic absorption bands corresponding to the functional groups present in the molecule are identified.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the cinnamate ester in a UV-transparent solvent (e.g., ethanol, cyclohexane, or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax) to ensure adherence to the Beer-Lambert Law.[6]

  • Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.[7]

  • Data Acquisition: A cuvette containing the pure solvent is used as a blank to record a baseline. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).[6]

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For volatile esters like cinnamates, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[8] The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern provides structural information and can be used as a fingerprint for identification.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a cinnamate ester sample.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Cinnamate Ester Sample NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR UV_Vis UV-Vis Sample->UV_Vis MS GC-MS Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data UV_Vis_Data UV-Vis Spectrum (λmax) UV_Vis->UV_Vis_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data Conclusion Structural Characterization & Comparison NMR_Data->Conclusion IR_Data->Conclusion UV_Vis_Data->Conclusion MS_Data->Conclusion

References

In Vivo Performance of Cinnamic Acid Derivatives in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives have emerged as a promising class of bioactive molecules with a wide spectrum of therapeutic activities. In vivo studies in various animal models have demonstrated their potential in treating a range of conditions, including neuroinflammation, neurodegenerative diseases, and inflammation. This guide provides an objective comparison of the in vivo performance of selected Ethyl 4-chlorocinnamate derivatives and other key cinnamic acid analogs, supported by experimental data and detailed methodologies.

Comparative Efficacy of Cinnamic Acid Derivatives in Animal Models of Neurological Disorders

Recent research has highlighted the neuroprotective and anti-inflammatory properties of several cinnamic acid derivatives. In a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation, a key contributor to neurodegenerative diseases, a novel cinnamic acid derivative, compound 4f, has shown significant therapeutic potential. Oral administration of compound 4f was found to reverse memory disturbances and normalize glucose uptake in the brains of these mice. While specific quantitative data for this compound derivatives in this model are not yet available in the literature, the promising results from other derivatives warrant further investigation into this chemical class.

Another widely studied derivative, cinnamaldehyde (B126680) (CA), has demonstrated neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. Studies have shown that CA can prevent the death of dopaminergic neurons, a hallmark of the disease.

Below is a summary of the in vivo efficacy of selected cinnamic acid derivatives in these models:

DerivativeAnimal ModelKey Efficacy EndpointsOutcome
Compound 4f LPS-induced neuroinflammation in miceReversal of memory impairment, normalization of brain glucose uptakeSignificant improvement in cognitive function and brain metabolism.
Cinnamaldehyde (CA) MPTP-induced Parkinson's disease in miceProtection of dopaminergic neuronsSignificant neuroprotective effect observed.

Anti-Inflammatory Potential of Cinnamic Acid Derivatives

The anti-inflammatory properties of cinnamic acid derivatives have been evaluated in various animal models. While in vivo data for this compound derivatives in inflammatory models is limited, related compounds have shown promising activity. For instance, lupeol, a triterpenoid, has been shown to reduce inflammatory markers in an LPS-induced neuroinflammation model in mice.

Further research is required to elucidate the specific anti-inflammatory efficacy of this compound and its derivatives in relevant in vivo models.

Experimental Protocols

LPS-Induced Neuroinflammation Mouse Model
  • Animal Strain: C57BL/6 mice

  • Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli (serotype O111:B4) at a dose of 0.25 mg/kg.

  • Test Compound Administration: Compound 4f was administered orally (p.o.) once daily for a specified period following LPS injection.

  • Behavioral Assessment: Morris water maze test was used to evaluate learning and memory.

  • Biochemical Analysis: Brain tissue was collected for analysis of glucose uptake using 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) positron emission tomography (PET) and for measurement of inflammatory markers.

MPTP-Induced Parkinson's Disease Mouse Model
  • Animal Strain: C57BL/6 mice

  • Induction of Parkinson's Disease: Multiple intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride.

  • Test Compound Administration: Cinnamaldehyde (CA) was administered orally (p.o.) or intraperitoneally (i.p.) prior to and/or following MPTP administration.

  • Neurochemical Analysis: High-performance liquid chromatography (HPLC) was used to measure dopamine (B1211576) and its metabolites in the striatum.

  • Immunohistochemistry: Tyrosine hydroxylase (TH)-positive neurons in the substantia nigra were quantified to assess dopaminergic neurodegeneration.

Signaling Pathways and Experimental Workflows

The therapeutic effects of cinnamic acid derivatives are often attributed to their interaction with specific signaling pathways. For instance, the anti-neuroinflammatory action of compound 4f is believed to be mediated through the mitogen-activated protein kinase (MAPK) signaling pathway.

Below are diagrams illustrating a representative signaling pathway and a general experimental workflow for evaluating the in vivo efficacy of these compounds.

G MAPK Signaling Pathway in Neuroinflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines Cinnamic_Acid_Derivative Cinnamic Acid Derivative (e.g., Compound 4f) Cinnamic_Acid_Derivative->MAPKs Inhibition

Caption: MAPK Signaling Pathway in Neuroinflammation.

G In Vivo Efficacy Evaluation Workflow start Start animal_model Animal Model of Disease (e.g., LPS-induced neuroinflammation) start->animal_model treatment_groups Treatment Groups: - Vehicle Control - Test Compound(s) - Positive Control animal_model->treatment_groups administration Compound Administration treatment_groups->administration behavioral_tests Behavioral Assessments administration->behavioral_tests biochemical_analysis Biochemical & Histological Analysis administration->biochemical_analysis data_analysis Data Analysis behavioral_tests->data_analysis biochemical_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: In Vivo Efficacy Evaluation Workflow.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. The lack of extensive in vivo data on this compound derivatives highlights a gap in the current literature and an opportunity for future research. The presented data on other cinnamic acid derivatives should not be directly extrapolated to this compound and its analogs without further experimental validation.

Comparative Bioactivity Analysis of Ethyl 4-chlorocinnamate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a statistical analysis of the bioactivity of Ethyl 4-chlorocinnamate and its analogs. The information is compiled from various studies to offer a comparative overview of their antimicrobial, and potential anti-inflammatory and anticancer properties.

The versatile scaffold of cinnamic acid and its derivatives has long been a subject of interest in medicinal chemistry due to their wide range of biological activities. Among these, this compound and its analogs have demonstrated significant potential, particularly as antimicrobial agents. This guide summarizes the available quantitative data, details the experimental methodologies, and visualizes a key signaling pathway to facilitate further research and development in this area.

Quantitative Bioactivity Data

The bioactivity of various this compound analogs has been evaluated across different biological assays. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several 4-chlorocinnamic acid esters against a panel of pathogenic fungi and bacteria. Lower MIC values indicate higher potency.

CompoundStructureC. albicans (MIC, µg/mL)C. glabrata (MIC, µg/mL)C. krusei (MIC, µg/mL)S. aureus (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Mthis compound 4-Cl-C₆H₄-CH=CH-COOCH₃>1024102410241024>1024
This compound 4-Cl-C₆H₄-CH=CH-COOCH₂CH₃512512512>1024>1024
Propyl 4-chlorocinnamate 4-Cl-C₆H₄-CH=CH-COOCH₂(CH₂)₂CH₃256256256>1024>1024
Isopropyl 4-chlorocinnamate 4-Cl-C₆H₄-CH=CH-COOCH(CH₃)₂512512512>1024>1024
Butyl 4-chlorocinnamate 4-Cl-C₆H₄-CH=CH-COOCH₂(CH₂)₃CH₃128128128>1024>1024
Methoxythis compound 4-Cl-C₆H₄-CH=CH-COOCH₂CH₂OCH₃326432>1024>1024
Perillyl 4-chlorocinnamate 4-Cl-C₆H₄-CH=CH-COOCH₂-C₁₀H₁₅8168>1024>1024

Data sourced from a study on the antimicrobial activity of 4-chlorocinnamic acid derivatives.[1][2][3]

While extensive quantitative data on the anti-inflammatory and anticancer activities of this specific set of analogs is limited in the reviewed literature, related cinnamic acid derivatives have shown promise. For instance, some cinnamates have been observed to inhibit the pro-inflammatory transcription factor NF-κB and suppress the expression of inflammatory mediators like nitric oxide. Furthermore, certain synthetic cinnamic acid derivatives have exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the bioactivity screening of this compound analogs.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standardized methods for antifungal susceptibility testing.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to a high stock concentration and then serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve the desired final concentrations.

  • Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well (containing no compound). Visual inspection or a spectrophotometric reading can be used for this determination.

Cytotoxicity Assay (MTT Assay)

This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are maintained in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with the culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well. The plates are incubated for another 2-4 hours to allow the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The antifungal activity of this compound analogs is hypothesized to involve the inhibition of the fungal enzyme 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol (B1674476) Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Analogs This compound Analogs Analogs->Lanosterol Inhibits

Caption: Proposed mechanism of antifungal action of this compound analogs.

The diagram above illustrates the proposed mechanism where this compound analogs inhibit the enzyme 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By blocking this step, the analogs disrupt the synthesis of ergosterol, which is vital for maintaining the integrity of the fungal cell membrane.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Add_Compounds Incubate_48h Incubate for 48 hours Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity (IC50) of compounds using the MTT assay.

This workflow diagram outlines the key steps involved in assessing the in vitro anticancer activity of the this compound analogs. The process begins with cell preparation and treatment, followed by the MTT assay to measure cell viability, and concludes with data analysis to determine the half-maximal inhibitory concentration (IC50).

References

A Comparative Analysis of Ethyl 4-chlorocinnamate Cross-reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity of investigational compounds is paramount to predicting potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative overview of Ethyl 4-chlorocinnamate, a derivative of cinnamic acid, and its performance in various biological assays relative to other relevant compounds.

This compound (C₁₁H₁₁ClO₂) is a compound of interest in medicinal chemistry and is used in the synthesis of pharmaceuticals and organic compounds.[1] Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and cytotoxic effects.[2][3] Studies on related cinnamic acid esters have demonstrated their potential to induce cell cycle arrest and apoptosis in cancer cell lines, making them important lead compounds for the development of antineoplastic agents.[2][4][5]

Quantitative Analysis of Biological Activity

The following tables summarize the biological activity of this compound and comparable cinnamic acid derivatives. Due to the limited direct data on this compound's cross-reactivity, data from structurally similar compounds are included to provide a broader perspective on the potential biological profile of this class of molecules.

Table 1: Cytotoxicity Profile of Cinnamic Acid Derivatives Against Various Cell Lines

CompoundCell LineAssay TypeIC50 / CC50 (µM)Reference
This compound Data Not Available---
Mthis compoundCandida albicansAntifungal AssayMIC = 5.09 µmol/mL[3]
Methoxythis compoundCandida speciesAntifungal AssayMIC = 0.13 µmol/mL[6]
Perillyl 4-chlorocinnamateCandida speciesAntifungal AssayMIC = 0.024 µmol/mL[6]
Various Cinnamic Acid EstersHeLa, K562, Fem-x, MCF-7MTT Assay42 - 166[2][4]
Cinnamic Acid Phenethyl EstersOral Squamous CarcinomaMTT Assay8.5 - 196.6[7][8]

Table 2: Comparison of Antimicrobial Activity of Cinnamic Acid Esters

CompoundMicroorganismAssay TypeMinimum Inhibitory Concentration (MIC)Reference
This compound Data Not Available---
Methyl CinnamateCandida species, A. flavus, P. citrinumBroth Microdilution789.19 - 1578.16 µM[9]
Ethyl CinnamateCandida speciesBroth Microdilution726.36 µM[9]
Propyl CinnamateVarious FungiBroth Microdilution672.83 µM[9]
Decyl 4-chlorocinnamateCandida speciesAntifungal AssayBioactive[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the biological activity of compounds like this compound.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (like DMSO) for 24, 48, or 72 hours.[11] The final concentration of DMSO should not exceed 0.5% to prevent solvent-induced toxicity.[11]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measurement: Measure the absorbance at a reference wavelength (e.g., 570 nm) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the absorbance of treated cells to the untreated control.[12]

Enzyme Inhibition Assay

This assay determines the ability of a compound to interfere with enzyme activity.

Principle: An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The reduction in the rate of product formation or substrate consumption indicates inhibition.[13]

Protocol:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme.[13] Prepare stock solutions of the enzyme, substrate, and the test inhibitor (e.g., this compound).[13]

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate or cuvette, mix the enzyme with various concentrations of the inhibitor.[13] Allow a short pre-incubation period for the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: Start the reaction by adding the substrate to the enzyme-inhibitor mixture.[13]

  • Reaction Monitoring: Continuously monitor the reaction rate by measuring the change in absorbance or fluorescence over time using a spectrophotometer or microplate reader.[13] The formation of the product should be linear with respect to time.[14]

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the rates against the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Hypothetical Signaling Pathway for Cinnamate-Induced Apoptosis Cinnamate_Derivative This compound (or related derivative) ROS_Generation Reactive Oxygen Species (ROS) Generation Cinnamate_Derivative->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Bax_Activation Bax Activation Mitochondrial_Stress->Bax_Activation Bcl2_Inhibition Bcl-2 Inhibition Mitochondrial_Stress->Bcl2_Inhibition Caspase9_Activation Caspase-9 Activation Bax_Activation->Caspase9_Activation Bcl2_Inhibition->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Hypothetical pathway of cinnamate-induced apoptosis.

G cluster_1 Experimental Workflow for Cross-Reactivity Screening Compound_Preparation Prepare Stock Solution of Test Compound Primary_Assay Primary Target Assay (e.g., Enzyme Inhibition) Compound_Preparation->Primary_Assay Cytotoxicity_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) Compound_Preparation->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, Selectivity Index) Primary_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Secondary_Screening Secondary Screening Panel (Off-target enzymes, receptors) Hit_Validation Hit Validation and Mechanism of Action Studies Secondary_Screening->Hit_Validation Data_Analysis->Secondary_Screening If potent & non-toxic

Caption: Workflow for assessing compound cross-reactivity.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-Chlorocinnamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of Ethyl 4-chlorocinnamate, a compound utilized in various synthetic applications. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[2] Avoid the formation of dust and aerosols.[1][3] In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on its classification as hazardous or non-hazardous waste, which is determined by its characteristics and local regulations.

Step 1: Hazardous Waste Determination

Chemical waste generators are legally responsible for determining if a discarded chemical is classified as hazardous waste.[2][4] According to the Environmental Protection Agency (EPA) guidelines outlined in 40 CFR 261.3, a solid waste is considered hazardous if it exhibits at least one of four characteristics: ignitability (B1175610), corrosivity (B1173158), reactivity, or toxicity.[3][4]

  • Ignitability: this compound has a flash point of 151.9 °C (305.4 °F), which is above the EPA's threshold of 60 °C (140 °F) for ignitable liquids.[4][5] Therefore, it is not classified as an ignitable hazardous waste.

  • Corrosivity: This characteristic generally applies to aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5.[4] this compound is not an aqueous solution and does not meet this criterion.

  • Reactivity: This pertains to substances that are unstable, react violently with water, or can generate toxic gases.[4] There is no indication in the available safety data that this compound exhibits these properties.

  • Toxicity: While this compound is known to cause skin and eye irritation and may cause respiratory irritation, a formal toxicity characteristic leaching procedure (TCLP) would be required to definitively classify it as toxic hazardous waste under RCRA.[2][4]

Given this information, while not definitively classified as a characteristic hazardous waste by federal standards, state and local regulations may be more stringent.[4] Therefore, it is best practice to manage it as a hazardous chemical waste.

Step 2: Collection and Storage of Waste

  • Container Selection: Use a designated, properly labeled, and chemically resistant container for collecting waste this compound. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Irritant").

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from sources of ignition.[2]

Step 3: Disposal of Unused Product and Contaminated Materials

  • Unused Product: Unused or surplus this compound should be disposed of through a licensed professional waste disposal service.[1] Options include controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3] Do not discharge the chemical into sewer systems or the environment.[3]

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should be collected in a suitable, closed container for disposal.[3] These materials should be treated with the same precautions as the chemical itself and disposed of through a licensed waste disposal company.[1]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Once decontaminated, the container can be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill, where permitted.[3]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₁H₁₁ClO₂
Molecular Weight 210.66 g/mol
Melting Point 49-51 °C[5]
Boiling Point 307.9 °C at 760 mmHg[5]
Flash Point 151.9 °C[5]
Density 1.178 g/cm³[5]

Experimental Protocols

The determination of hazardous waste characteristics is based on standardized EPA test methods. For ignitability of liquids, the Pensky-Martens Closed Cup Tester (ASTM D93) is commonly used.[4] For corrosivity, pH measurement or the NACE Standard TM0169/ASTM G31 for measuring corrosivity towards steel are employed.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated waste_assessment 1. Hazardous Waste Determination (Consult SDS & Local Regulations) start->waste_assessment is_hazardous Is it classified as hazardous waste? waste_assessment->is_hazardous collect_hazardous 2. Collect in a Labeled, Closed Container is_hazardous->collect_hazardous Yes (Recommended) non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No store_hazardous 3. Store in Designated Waste Accumulation Area collect_hazardous->store_hazardous disposal_vendor 4. Arrange for Pickup by a Licensed Waste Disposal Vendor store_hazardous->disposal_vendor incineration 5. Controlled Incineration disposal_vendor->incineration

Figure 1. Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Ethyl 4-chlorocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 4-chlorocinnamate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Chemical Identifier and Properties:

PropertyValue
Chemical Name This compound
Synonyms Ethyl 3-(4-chlorophenyl)acrylate
CAS Number 24393-52-0
Molecular Formula C₁₁H₁₁ClO₂
Molecular Weight 210.66 g/mol
Appearance Solid
Melting Point 49-51 °C
Boiling Point 307.9 °C at 760 mmHg
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this substance:

PPE CategorySpecification
Hand Protection Chemical-impermeable gloves (e.g., Butyl, Nitrile).[2][3] Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1][5] A face shield may be required for splash-prone operations.
Skin and Body A lab coat or chemical-resistant apron must be worn.[6] Long-sleeved clothing and closed-toe shoes are required.[6] For larger quantities, chemical-resistant coveralls are recommended.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1][2][4] If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter is necessary.[4]

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_sds Review Safety Data Sheet (SDS) prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_workspace Prepare well-ventilated workspace (fume hood) prep_ppe->prep_workspace handle_weigh Weigh solid carefully to avoid dust prep_workspace->handle_weigh Begin experiment handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer post_decon Decontaminate work surfaces handle_transfer->post_decon Experiment complete storage_container Store in a tightly closed container handle_transfer->storage_container If storing post_ppe Remove and dispose of/clean PPE post_decon->post_ppe post_handwash Wash hands thoroughly post_ppe->post_handwash storage_location Keep in a cool, dry, well-ventilated area storage_container->storage_location

Caption: Workflow for the safe handling of this compound.

Emergency Response and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency Procedures Diagram

Emergency Response for this compound Incidents cluster_spill Spill Response cluster_exposure Exposure Response spill Spill or Exposure Occurs spill_evacuate Evacuate immediate area spill->spill_evacuate exposure_skin Skin Contact: Remove contaminated clothing, wash with soap and water for 15 mins. exposure_eye Eye Contact: Rinse with water for 15 mins, lifting eyelids. exposure_inhalation Inhalation: Move to fresh air. exposure_ingestion Ingestion: Rinse mouth, do NOT induce vomiting. spill_ventilate Ensure adequate ventilation spill_evacuate->spill_ventilate spill_contain Contain spill with inert absorbent material spill_ventilate->spill_contain spill_collect Collect residue into a sealed container for disposal spill_contain->spill_collect seek_medical Seek Immediate Medical Attention spill_collect->seek_medical If exposure occurred during cleanup exposure_skin->seek_medical exposure_eye->seek_medical exposure_inhalation->seek_medical exposure_ingestion->seek_medical

Caption: Emergency procedures for spills and personal exposure.

Disposal Plan

Proper disposal of this compound and its associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Categories and Disposal Procedures:

  • Unused or Waste Product:

    • Dispose of as hazardous waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2]

    • Do not discharge into sewers or waterways.[2]

  • Contaminated Materials (PPE, spill cleanup, etc.):

    • Collect all contaminated materials (e.g., gloves, absorbent pads, lab coats) in a designated, sealed, and clearly labeled hazardous waste container.

    • Dispose of this container through the institution's hazardous waste management program.

  • Empty Containers:

    • Triple-rinse the container with a suitable solvent.[2]

    • The rinsate should be collected and disposed of as hazardous chemical waste.

    • After thorough cleaning, the container can be offered for recycling or reconditioning.[2] Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, in accordance with local regulations.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chlorocinnamate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chlorocinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.